molecular formula C8H15NO B1315296 1-Isopropylpiperidin-3-one CAS No. 77799-73-6

1-Isopropylpiperidin-3-one

Cat. No.: B1315296
CAS No.: 77799-73-6
M. Wt: 141.21 g/mol
InChI Key: CYQIRCHOEWIART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylpiperidin-3-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQIRCHOEWIART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506997
Record name 1-(Propan-2-yl)piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77799-73-6
Record name 1-(Propan-2-yl)piperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Isopropylpiperidin-3-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its chemical characteristics, outlining plausible synthetic strategies, and discussing its potential reactivity. Due to the limited availability of published experimental data for this specific compound, this guide also highlights areas where further research is required to fully elucidate its properties.

Chemical Properties

This compound, with the CAS number 77799-73-6, is a cyclic ketone featuring a piperidine ring N-substituted with an isopropyl group. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
CAS Number 77799-73-6[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, established methods for the synthesis of N-substituted 3-piperidones suggest several viable routes. A highly plausible approach involves the oxidation of the corresponding alcohol, 1-isopropylpiperidin-3-ol. This method is analogous to the synthesis of other 3-piperidone derivatives, such as N-Boc-3-piperidone.

Proposed Synthetic Pathway: Oxidation of 1-Isopropylpiperidin-3-ol

A common and effective method for the synthesis of ketones is the oxidation of secondary alcohols. In this case, 1-isopropylpiperidin-3-ol would serve as the precursor.

Synthesis_of_1_Isopropylpiperidin_3_one cluster_start Starting Material cluster_alkylation N-Alkylation cluster_oxidation Oxidation 3-Hydroxypiperidine 3-Hydroxypiperidine 1_Isopropylpiperidin_3_ol 1-Isopropylpiperidin-3-ol 3-Hydroxypiperidine->1_Isopropylpiperidin_3_ol Isopropyl halide, Base 1_Isopropylpiperidin_3_one This compound 1_Isopropylpiperidin_3_ol->1_Isopropylpiperidin_3_one Oxidizing agent (e.g., PCC, Swern)

Caption: Proposed synthesis of this compound.

General Experimental Considerations
  • N-Isopropylation of 3-Hydroxypiperidine: The initial step would involve the alkylation of the secondary amine of 3-hydroxypiperidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base (e.g., potassium carbonate, triethylamine) in an appropriate solvent (e.g., acetonitrile, DMF). The reaction would likely require heating to proceed at a reasonable rate.

  • Oxidation of 1-Isopropylpiperidin-3-ol: The resulting 1-isopropylpiperidin-3-ol can then be oxidized to the desired ketone. Several standard oxidation protocols could be employed, including:

    • Swern Oxidation: Using oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine.

    • Dess-Martin Periodinane (DMP) Oxidation: A mild and efficient method for oxidizing alcohols to ketones.

    • Chromium-based reagents: Such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in a suitable solvent like dichloromethane.

Spectroscopic Data

Note: Experimentally obtained spectra for this compound are not currently available in public databases. The following are predicted key spectral features based on the analysis of related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the piperidine ring protons. The protons alpha to the carbonyl group (at C2 and C4) would be expected to appear as multiplets in the downfield region of the aliphatic range, typically between 2.0 and 3.0 ppm. The methine proton of the isopropyl group would appear as a septet, coupled to the six methyl protons, which would in turn appear as a doublet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by a carbonyl signal in the downfield region, typically around 200-210 ppm. The carbons of the piperidine ring and the isopropyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the range of 1710-1730 cm⁻¹.

Reactivity

The reactivity of this compound is dictated by the presence of the ketone functional group and the tertiary amine within the piperidine ring.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to a variety of nucleophilic addition reactions, including:

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol (1-isopropylpiperidin-3-ol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form an exocyclic double bond at the C3 position.

  • Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted 3-aminopiperidines.

Reactions Involving the a-Protons

The protons on the carbons adjacent to the carbonyl group (C2 and C4) are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol condensation.

Safety, Handling, and Storage

Based on the available Material Safety Data Sheet (MSDS), the following precautions should be observed when handling this compound[1]:

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols and prevent fire caused by electrostatic discharge[1].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers[1].

Conclusion and Future Outlook

This compound is a potentially valuable building block in organic synthesis and drug discovery. While its fundamental chemical identity is established, a significant gap exists in the publicly available experimental data, particularly concerning its physical properties and detailed spectroscopic characterization. The synthetic routes outlined in this guide are based on well-established chemical principles and provide a solid foundation for its preparation in a laboratory setting.

Future research efforts should focus on the experimental determination of the physical and spectral properties of this compound to create a more complete and validated chemical profile. Furthermore, exploration of its reactivity could uncover novel synthetic applications and pave the way for its use in the development of new pharmaceutical agents. The logical workflow for future research is outlined below.

Future_Research_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectral Analysis cluster_application Reactivity & Application Studies Develop_Protocol Develop & Optimize Synthesis Protocol Purify_Characterize Purify & Confirm Structure Develop_Protocol->Purify_Characterize Determine_Properties Determine Physical Properties (m.p., b.p., density) Purify_Characterize->Determine_Properties Acquire_Spectra Acquire Spectroscopic Data (NMR, IR, MS) Determine_Properties->Acquire_Spectra Explore_Reactivity Explore Chemical Reactivity Acquire_Spectra->Explore_Reactivity Synthesize_Derivatives Synthesize Novel Derivatives Explore_Reactivity->Synthesize_Derivatives Biological_Screening Biological Screening Synthesize_Derivatives->Biological_Screening

Caption: Logical workflow for future research on this compound.

References

An In-depth Technical Guide to N-isopropyl-3-piperidone: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and synthetic approaches for N-isopropyl-3-piperidone. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data for the more extensively characterized N-isopropyl-4-piperidone to provide context for researchers.

Nomenclature and Structure

N-isopropyl-3-piperidone, a substituted heterocyclic ketone, is a derivative of piperidine.

IUPAC Name: 1-isopropylpiperidin-3-one

Synonyms: N-isopropyl-3-piperidone

Chemical Structure:

Figure 1: Chemical structure of N-isopropyl-3-piperidone

Chemical Identifiers
IdentifierValue
CAS Number 77799-73-6
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Canonical SMILES CC(C)N1CC(CC1)=O
InChI Key Not readily available

Physicochemical Properties

There is a notable lack of experimentally determined physicochemical data for N-isopropyl-3-piperidone in peer-reviewed literature and chemical databases. For comparative purposes, the properties of the isomeric N-isopropyl-4-piperidone are provided below. Researchers should exercise caution and not assume these values are directly transferable.

Table 2: Physicochemical Properties of N-isopropyl-4-piperidone (CAS: 5355-68-0)

PropertyValueReference
Molecular Weight 141.21 g/mol [1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available
Refractive Index 1.4635 - 1.4675 @ 20°C

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of N-isopropyl-3-piperidone is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and a series of multiplets for the piperidine ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including a downfield signal for the carbonyl carbon.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of N-isopropyl-3-piperidone

A definitive, detailed experimental protocol for the synthesis of N-isopropyl-3-piperidone is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the N-alkylation of a piperidone precursor. A common strategy involves the synthesis of an N-protected 3-piperidone, followed by deprotection and subsequent N-isopropylation.

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of N-isopropyl-3-piperidone.

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start with 3-Hydroxypyridine reduction Reduction start->reduction e.g., NaBH4 boc_protection Boc Protection reduction->boc_protection (Boc)2O oxidation Oxidation boc_protection->oxidation e.g., Oppenauer deprotection Deprotection oxidation->deprotection e.g., TFA isopropylation N-Isopropylation deprotection->isopropylation Reductive Amination with Acetone purification Purification isopropylation->purification Chromatography nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC) purification->purity

Figure 2: Proposed synthetic and characterization workflow for N-isopropyl-3-piperidone.

Experimental Protocols

While a specific protocol for N-isopropyl-3-piperidone is unavailable, the following sections describe the general procedures for the key steps outlined in the workflow, adapted from the synthesis of related compounds like N-Boc-3-piperidone.

4.2.1. Synthesis of 1-Boc-3-piperidone (Precursor)

A common route to N-Boc-3-piperidone starts from 3-hydroxypyridine.[2][3]

  • Step 1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine: 3-Hydroxypyridine is reduced using a suitable reducing agent, such as sodium borohydride in an alkaline solution.[2]

  • Step 2: N-Boc Protection of 3-Hydroxypiperidine: The resulting 3-hydroxypiperidine is then protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2]

  • Step 3: Oxidation of N-Boc-3-hydroxypiperidine: The N-Boc-3-hydroxypiperidine is oxidized to N-Boc-3-piperidone. The Oppenauer oxidation, using a ketone like acetone or cyclohexanone and a catalyst such as aluminum isopropoxide, is a viable method.[2][3]

4.2.2. Synthesis of N-isopropyl-3-piperidone

  • Step 4: Deprotection of N-Boc-3-piperidone: The Boc protecting group is removed from N-Boc-3-piperidone using a strong acid, such as trifluoroacetic acid (TFA), to yield 3-piperidone.

  • Step 5: N-Isopropylation of 3-piperidone: The final step involves the N-isopropylation of 3-piperidone. A common and efficient method for this transformation is reductive amination. This involves reacting 3-piperidone with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[4]

4.2.3. Purification

The final product, N-isopropyl-3-piperidone, would typically be purified using standard laboratory techniques such as flash column chromatography.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with N-isopropyl-3-piperidone. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs, suggesting that derivatives of piperidone could be of interest in drug discovery.[5][6] However, any biological evaluation of N-isopropyl-3-piperidone would require de novo screening and investigation.

Conclusion

N-isopropyl-3-piperidone is a chemical entity that is not extensively characterized in the scientific literature. While its basic chemical identifiers are known, there is a significant lack of published experimental data regarding its physicochemical properties, spectroscopic characteristics, and biological activity. The synthetic route to this compound is plausible through standard organic chemistry methodologies, primarily via the N-isopropylation of a 3-piperidone precursor. This guide provides a framework for its synthesis and characterization, highlighting the current knowledge gaps and offering a starting point for researchers interested in exploring this and related compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of N-isopropyl-3-piperidone.

References

Physical and chemical characteristics of 1-Isopropylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Isopropylpiperidin-3-one, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported data with estimated properties derived from closely related structural analogs.

Core Physical and Chemical Properties

This compound, with the CAS number 77799-73-6, is a substituted piperidinone.[1] Its core structure consists of a piperidine ring N-substituted with an isopropyl group and a ketone functional group at the 3-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1][2]
CAS Number 77799-73-6[1]
Appearance Not Reported (likely a liquid or low-melting solid)Inferred
Boiling Point Estimated: 190-210 °CEstimated from related compounds
Melting Point Not Reported
Density Estimated: 0.95-1.05 g/cm³Estimated from related compounds
Solubility Estimated Log10(Water Solubility) of -1.03[2] (Value for isomer 1-Isopropyl-4-piperidone)
Octanol/Water Partition Coefficient (LogP) Estimated: 1.060[2] (Value for isomer 1-Isopropyl-4-piperidone)

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet), and multiple signals for the piperidine ring protons, with those adjacent to the ketone and the nitrogen being the most deshielded.
¹³C NMR A signal for the carbonyl carbon (ketone) in the range of 200-210 ppm, signals for the isopropyl group carbons, and four distinct signals for the piperidine ring carbons.
IR Spectroscopy A strong absorption band around 1715-1730 cm⁻¹ corresponding to the C=O stretch of the ketone.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 141.1154 (for the exact mass).

Chemical Reactivity and Handling

This compound possesses two primary reactive sites: the ketone at the C3 position and the tertiary amine at the N1 position.

  • Reactivity of the Ketone: The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol (1-isopropylpiperidin-3-ol), reductive amination to introduce a substituent at the 3-position, and reactions with Grignard reagents.

  • Reactivity of the Tertiary Amine: The nitrogen atom is basic and can be protonated to form a piperidinium salt. The piperidine ring influences the overall steric and electronic properties of the molecule.

Safety and Handling: According to its safety data sheet, this compound should be handled with care.[1] Standard personal protective equipment, including gloves and safety glasses, should be worn.[1] It is advised to avoid breathing vapors and contact with skin and eyes.[1] In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended extinguishing media.[1]

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: N-Alkylation of Piperidin-3-one

  • Reaction Setup: To a solution of piperidin-3-one (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5-2.0 eq.).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.1 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to yield this compound.

G Hypothetical Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Piperidinone Piperidin-3-one Reaction N-Alkylation (Stirring, Heat) Piperidinone->Reaction IsopropylHalide 2-Bromopropane IsopropylHalide->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile/DMF Solvent->Reaction Workup Filtration & Solvent Removal Reaction->Workup Completion Purification Column Chromatography/ Distillation Workup->Purification Product This compound Purification->Product

A plausible synthetic workflow for this compound.

Role in Drug Discovery and Development

While this compound itself is not described as a pharmacologically active agent, the closely related isomer, 1-isopropylpiperidin-4-amine, is a common building block in the synthesis of various drug candidates. It is frequently used to introduce a substituted piperidine moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, 1-isopropylpiperidin-4-amine is a key reactant in the synthesis of certain G9a/GLP histone lysine methyltransferase inhibitors.

The logical relationship diagram below illustrates the role of such piperidine derivatives as building blocks in the development of more complex, biologically active molecules.

G Role of Substituted Piperidines in Drug Discovery cluster_building_blocks Chemical Building Blocks cluster_synthesis Synthetic Chemistry cluster_product Final Product Piperidinone This compound ChemicalSynthesis Multi-step Synthesis Piperidinone->ChemicalSynthesis OtherIntermediates Other Chemical Intermediates OtherIntermediates->ChemicalSynthesis ActiveMolecule Complex Bioactive Molecule (e.g., Enzyme Inhibitor) ChemicalSynthesis->ActiveMolecule

Logical relationship of this compound as a building block.

References

Technical Guide: Physicochemical Properties of 1-Isopropylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-Isopropylpiperidin-3-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key molecular identifiers.

Core Molecular Data

The essential molecular formula and weight of this compound are summarized in the table below. This data is fundamental for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

PropertyValue
Chemical Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol

The chemical formula was determined by considering the structure of the parent molecule, piperidin-3-one, and the addition of an isopropyl group to the nitrogen atom at the 1-position. The molecular weight was subsequently calculated based on this formula using the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Logical Relationship of Molecular Descriptors

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental physicochemical properties. This visualization clarifies the relationship between the chemical structure, its corresponding formula, and the resultant molecular weight.

A This compound B Chemical Structure (Piperidin-3-one with N-isopropyl group) A->B Implies C Chemical Formula C8H15NO B->C Leads to D Molecular Weight 141.21 g/mol C->D Calculated from

Figure 1. Logical relationship between the name, structure, formula, and molecular weight of this compound.

Spectroscopic and Methodological Profile of 1-Isopropylpiperidin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

IUPAC Name: 1-Isopropylpiperidin-3-one Molecular Formula: C₈H₁₅NO Molecular Weight: 141.21 g/mol CAS Number: Not assigned (for the 3-one isomer)

The structure consists of a piperidine ring with a ketone functional group at the 3-position and an isopropyl group attached to the nitrogen atom.

Spectroscopic Data

Due to the limited availability of specific data for this compound, this section outlines the expected spectral characteristics. For reference, available data for the regioisomer, 1-Isopropyl-4-piperidone (CAS 5355-68-0), is presented.[1][2]

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data for this compound:

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
CH(CH₃)₂2.8 - 3.2septet1H
CH(CH ₃)₂1.0 - 1.2doublet6H
Piperidine ring protons1.5 - 3.0multiplets8H

Expected ¹³C NMR Data for this compound:

CarbonChemical Shift (δ) ppm (Predicted)
C=O205 - 220[3]
C H(CH₃)₂50 - 60
CH(C H₃)₂18 - 22
Piperidine ring carbons20 - 60

Reference ¹H NMR Data for 1-Isopropyl-4-piperidone: [4]

AssignmentChemical Shift (δ) ppm
A2.94
B2.798
C2.433
D1.080

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
C=O (Ketone)1715 - 1725[5][6]Strong, Sharp
C-N (Amine)1250 - 1020Medium to Weak
C-H (Alkyl)2850 - 3000Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7]

Expected Mass Spectral Data for this compound:

Fragmentm/z (Predicted)Comments
[M]⁺141Molecular Ion
[M-CH₃]⁺126Loss of a methyl group
[M-C₃H₇]⁺98Loss of the isopropyl group

The presence of a nitrogen atom results in an odd molecular weight, a key characteristic in the mass spectrum of this compound.[7]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[8]

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

Instrumentation and Data Acquisition:

  • The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[9][10]

  • For ¹H NMR, the spectral width is typically set from 0 to 12 ppm.

  • For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.[3]

  • Standard pulse programs are used for both ¹H (zg30 or zg) and ¹³C (zgpg30) acquisitions.

  • Data is processed using appropriate software (e.g., MestReNova, TopSpin, or SpinWorks).[9] This includes Fourier transformation, phase correction, and baseline correction.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small drop of the liquid sample of this compound directly onto the center of the ATR crystal.[11]

  • If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.[11]

Instrumentation and Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded first to subtract any atmospheric or instrument-related absorbances.[11]

  • The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

  • The resulting spectrum is an absorbance or transmittance plot versus wavenumber (cm⁻¹).

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.[12]

Instrumentation and Data Acquisition:

  • The analysis is typically performed using a mass spectrometer equipped with an ESI source.[12]

  • The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Navigating the Solubility Landscape of 1-Isopropylpiperidin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 1-Isopropylpiperidin-3-one, a key intermediate in various synthetic pathways. In the absence of specific published quantitative solubility data for this compound, this document outlines the theoretical considerations for its solubility, provides a detailed experimental framework for determining its solubility in common laboratory solvents, and presents a logical workflow for solubility assessment.

Predicting the Solubility of this compound: A Structural Approach

The solubility of an organic compound is fundamentally governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. This compound possesses a tertiary amine within a piperidine ring, a ketone functional group, and an isopropyl substituent.

Based on the principle of "like dissolves like," the following predictions can be made:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. Therefore, some degree of solubility is expected in these solvents. However, the nonpolar isopropyl group and the overall carbon skeleton may limit high solubility in water.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): The ketone group can participate in dipole-dipole interactions with these solvents. Solubility is anticipated to be favorable in many polar aprotic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, this compound is expected to have limited solubility in nonpolar solvents.

Quantitative Solubility Data in Common Laboratory Solvents

Solvent NameSolvent TypeBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)
WaterPolar Protic1001.0080.1
EthanolPolar Protic78.370.78924.5
MethanolPolar Protic64.70.79232.7
IsopropanolPolar Protic82.60.78618.3
AcetonePolar Aprotic560.79120.7
AcetonitrilePolar Aprotic81.60.78637.5
Dimethyl Sulfoxide (DMSO)Polar Aprotic1891.10046.7
Tetrahydrofuran (THF)Polar Aprotic660.8867.6
Dichloromethane (DCM)Polar Aprotic39.61.339.1
ChloroformPolar Aprotic61.21.494.8
Ethyl AcetateModerately Polar77.10.9026.0
HexaneNonpolar690.6551.9
TolueneNonpolar110.60.8672.4

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

I. Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.[1][2][3]

Materials:

  • This compound

  • A selection of test solvents (from the table above)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

II. Quantitative Solubility Determination: The Equilibrium Solubility Method

This method provides a precise measurement of the solubility of a compound at a specific temperature.[4][5][6][7]

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid transferring any solid particles, it is recommended to centrifuge the vial and then take the supernatant.

  • Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of a novel compound like this compound.

Solubility_Workflow start Start: Obtain Pure This compound select_solvents Select Representative Solvents (Polar/Nonpolar) start->select_solvents hplc_gc Develop & Validate Analytical Method (HPLC/GC) start->hplc_gc qual_sol Qualitative Solubility Screening quant_sol Quantitative Solubility Determination (Equilibrium Method) qual_sol->quant_sol Based on initial screen select_solvents->qual_sol data_analysis Data Analysis & Solubility Calculation quant_sol->data_analysis hplc_gc->quant_sol report Report Solubility Profile data_analysis->report

Solubility Determination Workflow for this compound.

This comprehensive guide provides the necessary framework for researchers and drug development professionals to thoroughly characterize the solubility profile of this compound. By following the outlined predictive principles and experimental protocols, a robust and accurate understanding of its behavior in various solvent systems can be achieved, facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Synthesis of 1-Isopropylpiperidin-3-one: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylpiperidin-3-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key starting materials, reaction conditions, and experimental protocols. The two principal methodologies discussed are direct N-alkylation of a piperidin-3-one precursor and reductive amination. A three-step approach involving the synthesis and deprotection of an N-Boc protected piperidin-3-one followed by N-isopropylation is also presented as a viable alternative. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of piperidine-based scaffolds.

Introduction

The piperidine ring is a ubiquitous structural element in a vast number of natural products and synthetic pharmaceuticals. The functionalization of this heterocyclic system is a cornerstone of drug discovery, and N-substituted piperidones, in particular, are versatile building blocks. This compound, with its secondary amine incorporated into a cyclic ketone, presents a scaffold that can be readily modified at both the nitrogen atom and the carbonyl group, allowing for the generation of diverse molecular architectures. The selection of an appropriate synthetic strategy for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance to various reaction conditions. This guide will delve into the practical aspects of the most common and effective methods for the preparation of this compound.

Key Synthetic Strategies

The synthesis of this compound can be broadly approached via two primary pathways:

  • Reductive Amination: This method involves the reaction of a piperidin-3-one precursor with isopropylamine in the presence of a reducing agent. It is a highly versatile and widely used method for the formation of C-N bonds.

  • Direct N-Alkylation: This approach entails the direct reaction of a piperidin-3-one precursor with an isopropyl halide or a similar electrophilic isopropylating agent, typically in the presence of a base.

  • Three-Step Synthesis via N-Boc-3-piperidone: This strategy involves the synthesis of an N-protected piperidin-3-one, specifically N-Boc-3-piperidone, followed by the removal of the protecting group and subsequent N-isopropylation.

The following sections will provide detailed experimental protocols and data for these methodologies.

Data Presentation: Starting Materials and Reagents

A successful synthesis relies on a thorough understanding of the properties of the starting materials and reagents. The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Compound Structure Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
Piperidin-3-oneC₅H₉NO99.13183-1881.07
IsopropylamineC₃H₉N59.1132.40.689
2-BromopropaneC₃H₇Br122.9959.41.31
N-Boc-3-piperidoneC₁₀H₁₇NO₃199.25118-120 (0.5 mmHg)1.11
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94N/A1.13
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2556-57 (0.5 mmHg)0.95
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0272.41.489

Experimental Protocols and Methodologies

Method 1: Reductive Amination

Reductive amination is a highly efficient one-pot procedure for the synthesis of this compound. The reaction proceeds through the in situ formation of an iminium ion intermediate from the condensation of piperidin-3-one and isopropylamine, which is then reduced by a hydride source. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over ketones.

Experimental Protocol:

  • To a stirred solution of piperidin-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add isopropylamine (1.5 eq) and triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature is maintained below 25 °C.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data (Representative):

Reactant/Reagent Molar Eq. Typical Yield
Piperidin-3-one HCl1.075-85%
Isopropylamine1.5
Sodium Triacetoxyborohydride1.5
Triethylamine1.1
Method 2: Direct N-Alkylation

Direct N-alkylation offers a straightforward approach to this compound by reacting piperidin-3-one with an isopropyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient mono-alkylation and minimize side reactions.

Experimental Protocol:

  • To a solution of piperidin-3-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

  • Add 2-bromopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Quantitative Data (Representative):

Reactant/Reagent Molar Eq. Typical Yield
Piperidin-3-one1.060-70%
2-Bromopropane1.2
Potassium Carbonate2.0
Method 3: Three-Step Synthesis via N-Boc-3-piperidone

This method provides an alternative route that can be advantageous when the starting material is N-Boc-3-piperidone or when a cleaner reaction profile is desired.

Step 1: Synthesis of N-Boc-3-piperidone

  • To a solution of 3-hydroxypiperidine (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-3-hydroxypiperidine.

  • Dissolve the crude N-Boc-3-hydroxypiperidine in DCM and add Dess-Martin periodinane (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield N-Boc-3-piperidone.

Step 2: Deprotection of N-Boc-3-piperidone [1]

  • Dissolve N-Boc-3-piperidone (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain piperidin-3-one hydrochloride.

Step 3: N-Isopropylation of Piperidin-3-one

Proceed with either the Reductive Amination (Method 1) or Direct N-Alkylation (Method 2) protocol as described above, using the obtained piperidin-3-one hydrochloride.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.

G cluster_0 Method 1: Reductive Amination P3O Piperidin-3-one Iminium Iminium P3O->Iminium Condensation IPA Isopropylamine IPA->Iminium STAB Sodium Triacetoxyborohydride Product1 This compound STAB->Product1 Iminium->Product1 Reduction

Caption: Reductive amination pathway for the synthesis of this compound.

G cluster_1 Method 2: Direct N-Alkylation P3O_2 Piperidin-3-one Product2 This compound P3O_2->Product2 SN2 Reaction IsoBr 2-Bromopropane IsoBr->Product2 Base Base (e.g., K₂CO₃) Base->Product2

Caption: Direct N-alkylation pathway for the synthesis of this compound.

G cluster_2 Method 3: Three-Step Synthesis Workflow Start 3-Hydroxypiperidine Step1 Boc Protection & Oxidation Start->Step1 NBoc N-Boc-3-piperidone Step1->NBoc Step2 Deprotection (e.g., HCl/dioxane) NBoc->Step2 P3O_3 Piperidin-3-one Step2->P3O_3 Step3 N-Isopropylation (Method 1 or 2) P3O_3->Step3 Product3 This compound Step3->Product3

Caption: Workflow for the three-step synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods, with reductive amination and direct N-alkylation being the most direct approaches. The choice between these methods will depend on factors such as substrate availability, desired yield, and scalability. The three-step synthesis involving an N-Boc protected intermediate offers an alternative that may provide advantages in terms of purification and reaction control. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate in a laboratory setting. For large-scale production, further optimization of reaction conditions may be necessary to maximize yield and process efficiency.

References

A Technical Guide to the Fundamental Reaction Pathways for the Synthesis of 3-Piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-piperidinone scaffold is a pivotal structural motif in a vast array of pharmaceuticals and natural products. Its inherent reactivity and stereochemical properties make it a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles. This in-depth technical guide delineates the core synthetic strategies for constructing the 3-piperidinone ring system, providing detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Dieckmann Condensation: A Classic Approach to Cyclic β-Keto Esters

The Dieckmann condensation is a robust and well-established intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can be subsequently hydrolyzed and decarboxylated to yield the corresponding cyclic ketone. In the context of 3-piperidinone synthesis, this reaction typically involves the cyclization of an N-substituted bis(2-carboxyethyl)amine derivative.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate

This procedure details the synthesis of a key intermediate, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, via a Dieckmann cyclization.

Materials:

  • N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, aqueous solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • A solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous toluene at a temperature maintained between 25-30 °C.

  • The reaction mixture is then heated to reflux for a specified period, typically ranging from 1 to 3 hours, with continuous stirring.

  • After cooling to room temperature, the reaction is quenched by the addition of water.

  • The aqueous layer is separated and acidified with a hydrochloric acid solution to a pH of approximately 4-5.

  • The acidified aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data for Dieckmann Condensation
Starting MaterialBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl esterSodium ethoxideToluene1-3Reflux~75-85
Diethyl 3,3'-(benzylazanediyl)dipropanoateSodium hydrideToluene2Reflux88
Diethyl 3,3'-(phenylazanediyl)dipropanoatePotassium t-butoxideToluene4Reflux72

Logical Relationship: Dieckmann Condensation Pathway

Dieckmann_Condensation Acyclic_Diester N-Substituted Acyclic Diester Enolate Enolate Intermediate Acyclic_Diester->Enolate Base (e.g., NaOEt) Cyclic_Keto_Ester Cyclic β-Keto Ester Enolate->Cyclic_Keto_Ester Intramolecular Acyl Substitution Piperidinone 3-Piperidinone Cyclic_Keto_Ester->Piperidinone Hydrolysis & Decarboxylation

Caption: Dieckmann condensation pathway to 3-piperidinones.

Aza-Michael Addition: A Versatile Route to Functionalized Piperidinones

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful and atom-economical method for the construction of the piperidine ring. A double aza-Michael addition of a primary amine to a divinyl ketone is a common strategy for the synthesis of 4-piperidones, and variations of this approach can be tailored for the synthesis of 3-piperidinones.

Experimental Protocol: Synthesis of a 2,6-Disubstituted-4-Piperidone via Double Aza-Michael Addition

This protocol describes a general procedure for the synthesis of a 2,6-disubstituted-4-piperidone from a divinyl ketone and a primary amine.[1]

Materials:

  • Divinyl ketone derivative

  • Primary amine (e.g., benzylamine)

  • Acetonitrile

  • Aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the primary amine in acetonitrile, an aqueous solution of sodium bicarbonate is added.

  • The divinyl ketone is then added dropwise to the reaction mixture at 16 °C over a period of 40 minutes.[1]

  • The reaction mixture is subsequently heated to reflux for 1.5 hours.[1]

  • After cooling to room temperature, the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2,6-disubstituted-4-piperidone.[1]

Quantitative Data for Aza-Michael Addition
Divinyl Ketone SubstratePrimary AmineSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1-Phenyl-1,4-pentadien-3-oneBenzylamineAcetonitrile/H₂O1.5Reflux79[1]
1,4-Pentadien-3-oneBenzylamineAcetonitrile/H₂O1.5Reflux65[1]
1,4-Hexadien-3-one(S)-α-MethylbenzylamineAcetonitrile/H₂O2Reflux71 (d.r. 1:1)[1]

Logical Relationship: Aza-Michael Addition Pathway

Aza_Michael_Addition Divinyl_Ketone Divinyl Ketone Mono_Adduct Mono-Michael Adduct Divinyl_Ketone->Mono_Adduct Primary_Amine Primary Amine Primary_Amine->Mono_Adduct First Michael Addition Piperidinone 4-Piperidinone Mono_Adduct->Piperidinone Intramolecular Michael Addition

Caption: Double aza-Michael addition for piperidinone synthesis.

Synthesis from 3-Hydroxypyridine Derivatives

A highly effective and widely employed strategy for the synthesis of N-protected 3-piperidinones commences with commercially available 3-hydroxypyridine. This multi-step pathway involves N-alkylation, reduction of the pyridine ring, and subsequent oxidation of the resulting 3-hydroxypiperidine.

Experimental Protocol: Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine

This protocol outlines a four-step synthesis of N-Boc-3-piperidone, a crucial building block in medicinal chemistry.[2]

Step 1: N-Benzylation of 3-Hydroxypyridine

  • To a solution of 3-hydroxypyridine in ethanol at 0-5 °C, benzyl bromide is added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The resulting precipitate, N-benzyl-3-hydroxypyridinium bromide, is collected by filtration, washed with ethanol, and dried.

Step 2: Reduction to N-Benzyl-3-hydroxypiperidine

  • The N-benzyl-3-hydroxypyridinium bromide is dissolved in methanol and cooled to 0 °C.

  • Sodium borohydride is added portion-wise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to give N-benzyl-3-hydroxypiperidine.

Step 3: Debenzylation and Boc Protection to N-Boc-3-hydroxypiperidine

  • N-benzyl-3-hydroxypiperidine is dissolved in methanol, and a catalytic amount of palladium on carbon (10%) is added.

  • Di-tert-butyl dicarbonate (Boc₂O) is added to the mixture.

  • The reaction is stirred under a hydrogen atmosphere (e.g., balloon) at room temperature overnight.

  • The catalyst is removed by filtration through celite, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield N-Boc-3-hydroxypiperidine.

Step 4: Oxidation to N-Boc-3-piperidone

  • To a solution of oxalyl chloride in dichloromethane at -78 °C, dimethyl sulfoxide (DMSO) is added dropwise.

  • After stirring for a short period, a solution of N-Boc-3-hydroxypiperidine in dichloromethane is added.

  • The reaction is stirred at -78 °C for 30 minutes, followed by the addition of triethylamine.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified by crystallization or column chromatography to afford N-Boc-3-piperidone.

Quantitative Data for the Synthesis of N-Boc-3-piperidone
StepReagentsSolventYield (%)Reference
1. N-BenzylationBenzyl bromideEthanol~90[2]
2. ReductionSodium borohydrideMethanol~80[2]
3. Debenzylation & Boc ProtectionH₂, 10% Pd/C, Boc₂OMethanol~95
4. Swern Oxidation(COCl)₂, DMSO, Et₃NDichloromethane~75[2]
Overall Yield ~51

Experimental Workflow: Synthesis of N-Boc-3-piperidone

Synthesis_from_3_Hydroxypyridine Start 3-Hydroxypyridine Step1 N-Benzylation (BnBr, EtOH) Start->Step1 Intermediate1 N-Benzyl-3-hydroxypyridinium bromide Step1->Intermediate1 Step2 Reduction (NaBH4, MeOH) Intermediate1->Step2 Intermediate2 N-Benzyl-3-hydroxypiperidine Step2->Intermediate2 Step3 Debenzylation & Boc Protection (H2, Pd/C, Boc2O) Intermediate2->Step3 Intermediate3 N-Boc-3-hydroxypiperidine Step3->Intermediate3 Step4 Oxidation (Swern or Dess-Martin) Intermediate3->Step4 Product N-Boc-3-piperidone Step4->Product

Caption: Multi-step synthesis of N-Boc-3-piperidone.

Other Notable Synthetic Pathways

While the Dieckmann condensation, aza-Michael addition, and synthesis from 3-hydroxypyridine represent the most fundamental and widely utilized routes, several other methodologies have emerged as powerful tools for the synthesis of 3-piperidinones.

  • Chapman Rearrangement: This thermal rearrangement of an O-imidoyl-α-amino ketone can be applied to the synthesis of N-aryl-3-piperidinones. The reaction typically requires high temperatures and proceeds through a[3][4]-O to N migration of an aryl group.

  • Oxidative Cyclization: Various oxidative cyclization methods have been developed, often employing transition metal catalysts such as palladium. These reactions can proceed through different mechanisms, including the cyclization of enamines or amino-alkenes, to form the piperidinone ring.

  • Ring-Closing Metathesis (RCM): A novel approach involves the use of a key Morita–Baylis–Hillman reaction followed by a ring-closing metathesis of a suitable diene to construct the 3-piperidone scaffold.[5]

Conclusion

The synthesis of 3-piperidinones is a rich and diverse field, offering a multitude of strategic pathways for researchers. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the piperidine ring, the availability of starting materials, and the required stereochemical control. The classical Dieckmann condensation remains a reliable method for the preparation of 3-piperidinone-4-carboxylates, while the aza-Michael addition offers a highly convergent and atom-economical approach to variously substituted piperidinones. For the synthesis of the valuable N-Boc-3-piperidone intermediate, the multi-step sequence starting from 3-hydroxypyridine is a well-optimized and high-yielding process. As the demand for novel and complex piperidine-containing molecules continues to grow, the development of new and efficient synthetic methodologies for the construction of the 3-piperidone core will undoubtedly remain an active area of chemical research.

References

Potential Research Areas for Substituted Piperidine Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine ketone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ease with which substitutions can be made on both the piperidine ring and the ketone moiety allow for the fine-tuning of pharmacological properties. This technical guide explores promising research avenues for substituted piperidine ketones, focusing on their therapeutic potential in oncology and neuroscience. We provide a synopsis of key biological targets, quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in the design and development of novel therapeutics.

Therapeutic Potential in Oncology

Substituted piperidine ketones have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Sigma Receptors as a Target

Sigma receptors, particularly the σ1 subtype, are overexpressed in several tumor cell lines and are implicated in regulating cell survival and apoptosis.[1] Substituted piperidines have been identified as potent σ1 receptor ligands with antiproliferative properties.[1]

Quantitative Data:

The following table summarizes the σ1 and σ2 receptor binding affinities and antiproliferative activities of a series of aminoethyl-substituted piperidine derivatives.

CompoundRXKᵢ (σ₁) [nM]Kᵢ (σ₂) [nM]IC₅₀ (DU145) [µM]
4a HCH₂165>10,000-
18a MeCH₂1.8108-
19a Me(CH₂)₃50>10,000-
20a MeCyclohexylmethyl5.39712
21a MeN(Me)benzyl2710813
22a MeN-phenylpiperazine4.325614
NE-100 --2.111,20020
S1RA --194,14025

Data sourced from reference[1]. DU145 is a human prostate cancer cell line.

Induction of Apoptosis in Cancer Cells

Research has shown that certain piperidone derivatives can induce apoptosis in cancer cells. For instance, a novel piperidone hydrazine carbodithioate derivative has been shown to exhibit anticancer properties against the Hep G2 human liver cancer cell line.

Quantitative Data:

The following table shows the 50% inhibitory concentration (IC₅₀) of a piperidone derivative against the Hep G2 cell line.

CompoundIC₅₀ (Hep G2) [µg/mL]
(E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate1.56

Data sourced from reference[2].

Therapeutic Potential in Neuroscience

The piperidine scaffold is a common feature in many centrally acting drugs. Substituted piperidine ketones are being investigated for their potential in treating a range of neurological and psychiatric disorders by targeting key receptors in the central nervous system (CNS).

Opioid Receptor Modulation

Substituted piperidines have been explored as ligands for opioid receptors, with the potential to develop novel analgesics with improved side-effect profiles.

Quantitative Data:

The following table presents the binding affinities (Kᵢ) of a series of 4-substituted piperidines for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).

CompoundRKᵢ (MOR) [nM]Kᵢ (DOR) [nM]
3 (CH₂)₂-phenyl2.3150
4 (CH₂)₃-phenyl2.6120
5 (CH₂)₄-phenyl0.296.6
6 O-(CH₂)₂-phenyl0.9916

Data adapted from reference[3].

CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that has been identified as a co-receptor for HIV entry into cells.[3] More recently, CCR5 has been implicated in cancer metastasis, making it an attractive target for oncology.[4] Substituted piperidines have been a key scaffold in the development of potent CCR5 antagonists.

Quantitative Data:

The following table shows the CCR5 binding affinity (IC₅₀) for a series of 4-hydroxypiperidine derivatives.

CompoundRIC₅₀ (CCR5) [nM]
6k 4-CF₃-phenyl49
10h 3,4-dichloro-phenyl11

Data sourced from reference[5].

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key piperidone intermediate and a standard receptor binding assay.

Synthesis of N-Aryl-Substituted 4-Piperidones

This protocol describes a general and efficient procedure for the synthesis of N-aryl-substituted 4-piperidones.[6]

Materials:

  • N-methyl-N-benzyl-4-oxopiperidinium iodide

  • Substituted aniline (e.g., 3,4,5-trimethoxyaniline)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • Prepare a solution of the desired aniline and potassium carbonate in a mixture of ethanol and water.

  • Heat the solution to reflux.

  • Prepare a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide in water.

  • Add the slurry of the iodide salt to the refluxing aniline solution over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 45 minutes.

  • After cooling, add water to the reaction mixture.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-aryl-substituted 4-piperidone.

  • Purify the crude product by chromatography or recrystallization as needed.

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[6][7]

Materials:

  • Guinea pig liver membranes (or other tissue/cell source rich in sigma-1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Test compounds (substituted piperidine ketones)

  • Haloperidol (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically at or below its Kd value), and either a test compound dilution, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Understanding the downstream signaling pathways of the targeted receptors is crucial for elucidating the mechanism of action of substituted piperidine ketones and predicting their physiological effects.

Opioid Receptor Signaling Pathway

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that leads to analgesia.[7][8] The binding of an opioid agonist to the receptor leads to the dissociation of the Gα and Gβγ subunits of the associated G protein.[8] The Gα subunit inhibits adenylyl cyclase, decreasing cAMP levels, while the Gβγ subunit inhibits voltage-gated calcium channels and activates potassium channels.[8]

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor G_Protein G Protein (αβγ) Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ca_Channel Ca²⁺ Channel Analgesia Analgesia Ca_Channel->Analgesia K_Channel K⁺ Channel K_Channel->Analgesia Agonist Opioid Agonist Agonist->Opioid_Receptor binds G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC inhibits G_betagamma->Ca_Channel inhibits G_betagamma->K_Channel activates cAMP->Analgesia ATP ATP ATP->AC

Caption: Opioid Receptor Signaling Cascade

CCR5 Signaling Pathway

CCR5 is also a GPCR that, upon binding to its chemokine ligands, triggers a signaling cascade through intracellular G proteins, leading to leukocyte trafficking.[9] Antagonists of CCR5 block this interaction, preventing downstream signaling and cellular responses.

CCR5_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_Protein G Protein CCR5->G_Protein activates Chemokine Chemokine Chemokine->CCR5 binds Antagonist CCR5 Antagonist Antagonist->CCR5 blocks Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Leukocyte_Trafficking Leukocyte Trafficking Signaling_Cascade->Leukocyte_Trafficking

Caption: CCR5 Receptor Signaling and Antagonism

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[10] It modulates calcium signaling and cellular stress responses.[10] Upon agonist binding, the sigma-1 receptor can dissociate from the binding immunoglobulin protein (BiP) and interact with various client proteins, including ion channels and other receptors, to modulate downstream signaling.[11]

Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Sigma1R Sigma-1R BiP BiP Sigma1R->BiP associated Sigma1R->BiP dissociates Client_Proteins Client Proteins (e.g., Ion Channels) Sigma1R->Client_Proteins interacts Cellular_Response Modulation of Ca²⁺ Signaling & Stress Response Client_Proteins->Cellular_Response Agonist Agonist Agonist->Sigma1R binds

Caption: Sigma-1 Receptor Signaling Pathway

Future Research Directions

The versatility of the substituted piperidine ketone scaffold presents numerous opportunities for future research and development. Key areas of focus should include:

  • Multi-target Ligands: Designing single molecules that can modulate multiple targets (e.g., sigma and opioid receptors) could lead to therapies with enhanced efficacy and novel mechanisms of action.

  • Targeted Drug Delivery: Conjugating substituted piperidine ketones to tumor-targeting moieties could improve their therapeutic index by increasing drug concentration at the tumor site and reducing systemic toxicity.

  • Exploring Novel Targets: Screening substituted piperidine ketone libraries against a broader range of biological targets may uncover novel therapeutic applications.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their translation into clinical candidates.

By leveraging the information presented in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the substituted piperidine ketone scaffold.

References

1-Isopropylpiperidin-3-one safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and available data for 1-Isopropylpiperidin-3-one (CAS No: 77799-73-6). Due to a scarcity of publicly available, peer-reviewed data for this specific compound, this document also includes general guidance for handling similar N-substituted piperidinones and air-sensitive ketones.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 77799-73-6
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol

Note: Data such as boiling point, density, flash point, and solubility are not currently available in public databases.

Safety and Hazard Information

A comprehensive Material Safety Data Sheet (MSDS) with complete hazard information for this compound is not available. The following information is based on a preliminary safety data sheet and general knowledge of related chemical structures.[4]

Hazard Statements: To date, no specific hazard statements have been officially assigned to this compound. However, based on the piperidone structure, it should be handled with care.

Precautionary Statements: General precautionary measures for handling chemical reagents should be followed.

First Aid Measures:[4]
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials and foodstuff containers.[4]

Accidental Release Measures

In the event of a spill or leak, the following procedures should be followed:

  • Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[4]

  • Methods for Cleaning Up: Contain the spill and collect it with a suitable absorbent material. Dispose of the collected material in a sealed container in accordance with local regulations. Use spark-proof tools and explosion-proof equipment during cleanup.[4]

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not widely published. However, the synthesis of N-substituted 3-piperidones is a known transformation in organic chemistry. A general approach often involves the Dieckmann condensation or related cyclization reactions.

Below is a conceptual workflow for the synthesis of an N-substituted 3-piperidone, which could be adapted for this compound.

G Conceptual Synthesis Workflow for N-Substituted 3-Piperidones cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification and Product A Primary Amine (e.g., Isopropylamine) C N-Alkylation A->C B Diester Precursor B->C D Cyclization (e.g., Dieckmann Condensation) C->D E Hydrolysis and Decarboxylation D->E F Workup and Extraction E->F G Purification (e.g., Chromatography, Distillation) F->G H This compound G->H

Caption: A generalized workflow for the synthesis of N-substituted 3-piperidones.

Toxicological Information

There is no specific toxicological data available for this compound in the public domain. As such, it should be treated as a compound with unknown toxicity and handled with appropriate caution.

Reactivity Profile

The reactivity of this compound has not been extensively studied. Based on its structure as a cyclic ketone with a tertiary amine, it is expected to undergo reactions typical of these functional groups. The ketone can participate in nucleophilic addition and condensation reactions. The tertiary amine can act as a base or a nucleophile.

Handling of Air-Sensitive Reagents

Given that reagents used in the synthesis of piperidones can be air-sensitive, the following general workflow for handling such materials is provided.

G General Workflow for Handling Air-Sensitive Reagents cluster_0 Preparation cluster_1 Reagent Transfer cluster_2 Reaction and Quenching A Oven-dry glassware B Assemble reaction setup under inert gas (N2 or Ar) A->B C Use syringe or cannula for liquid transfer B->C D Use a glovebox for solid transfer B->D E Maintain positive inert gas pressure C->E D->E F Carefully quench reaction under inert atmosphere E->F

Caption: A general workflow for handling air-sensitive reagents in a laboratory setting.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult multiple sources, including any available Safety Data Sheets from the supplier, and conduct a thorough risk assessment before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

The Piperidinone Core: A Technical Guide to the Discovery and History of N-Alkylated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylated piperidinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From its roots in the structural elucidation of complex alkaloids to its current prominence in the development of targeted therapies for cancer and central nervous system disorders, the journey of this heterocyclic motif is one of rich chemical innovation and profound pharmacological impact. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of N-alkylated piperidinones, offering detailed experimental protocols for key reactions, a comprehensive summary of quantitative biological data, and a visual representation of their mechanisms of action.

A Historical Perspective: From Natural Products to Rational Design

The story of N-alkylated piperidinones is intrinsically linked to the study of alkaloids in the early 20th century. One of the earliest and most fundamental methods for the synthesis of the piperidone ring was the Petrenko-Kritschenko piperidone synthesis , first reported in a series of papers from 1906 to 1912. This multicomponent reaction, which predates the well-known Robinson–Schöpf tropinone synthesis, involves the condensation of an aldehyde, a primary amine, and an acetonedicarboxylic acid ester to form the 4-piperidone ring. The use of a primary amine in this reaction directly yields an N-alkylated piperidinone, marking a pivotal moment in the history of this compound class.

In the mid-20th century, the Dieckmann condensation emerged as another powerful tool for the synthesis of 4-piperidones. This intramolecular cyclization of a diester in the presence of a base provided a versatile route to the piperidone core, which could then be N-alkylated in a subsequent step. This method proved particularly valuable in the synthesis of precursors for pharmacologically active molecules.

The latter half of the 20th century and the dawn of the 21st saw the refinement of synthetic methodologies, with reductive amination becoming a widely adopted and efficient method for the N-alkylation of pre-formed piperidone rings. This approach, which involves the reaction of a piperidone with an amine in the presence of a reducing agent, offers high yields and broad substrate scope, making it a mainstay in modern medicinal chemistry for the synthesis of diverse libraries of N-alkylated piperidinone analogs.

Key Synthetic Methodologies: Experimental Protocols

A deep understanding of the synthetic routes to N-alkylated piperidinones is crucial for their application in drug discovery. Below are detailed experimental protocols for the three landmark synthetic methods.

Petrenko-Kritschenko Piperidone Synthesis (Historical)

This protocol is based on the early 20th-century work of Petrenko-Kritschenko and describes the one-pot synthesis of an N-alkylated 4-piperidone.

Reaction: Condensation of an aldehyde, a primary amine, and diethyl acetonedicarboxylate.

Procedure:

  • In a round-bottom flask, dissolve one molar equivalent of the primary amine (e.g., methylamine) in ethanol.

  • To this solution, add two molar equivalents of the desired aldehyde (e.g., benzaldehyde).

  • Slowly add one molar equivalent of diethyl acetonedicarboxylate to the mixture with stirring.

  • The reaction mixture is then gently warmed on a water bath for a specified period (typically several hours) until the reaction is complete, as monitored by the disappearance of starting materials.

  • Upon cooling, the product may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure.

  • The residue is then treated with water to dissolve any inorganic byproducts, and the crude N-alkylated piperidinone is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved by recrystallization or distillation under reduced pressure.

Dieckmann Condensation for N-Alkyl-4-Piperidone Synthesis

This protocol outlines the intramolecular cyclization of an N,N-disubstituted aminodiester to form the 4-piperidone ring.

Reaction: Intramolecular cyclization of N,N-bis(carbomethoxyethyl)phenethylamine.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • A solution of the N,N-bis(carbomethoxyethyl)phenethylamine (1 equivalent) in anhydrous toluene is added dropwise from the dropping funnel over a period of 2-3 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The mixture is then cooled to room temperature, and the excess sodium hydride is carefully quenched by the slow addition of ethanol.

  • The resulting solution is poured into a mixture of ice and concentrated hydrochloric acid for hydrolysis and decarboxylation.

  • The aqueous layer is separated and made alkaline with a concentrated sodium hydroxide solution.

  • The liberated N-phenethyl-4-piperidone is extracted with diethyl ether.

  • The combined ethereal extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give the crude product.

  • Purification is achieved by vacuum distillation.[1][2]

Reductive Amination for N-Alkylation of a Piperidone

This modern and versatile protocol describes the N-alkylation of a protected 4-piperidone with aniline.[3][4]

Reaction: Reductive amination of N-Boc-4-piperidone with aniline using sodium triacetoxyborohydride.[3]

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) and aniline (1.1 equivalents) in dichloromethane, add glacial acetic acid (1.0 equivalent).

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-anilinopiperidine.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary

The biological activity of N-alkylated piperidinones is a key driver of their importance in drug discovery. The following tables summarize the in vitro anticancer activity (IC50 values) of a selection of recently developed N-alkylated piperidinone derivatives.

Table 1: Anticancer Activity of N-Alkylated Piperidinone Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
EF31 2-pyridinylmethylideneRAW264.7 (Macrophage)~5 (NF-κB inhibition)[1]
Compound 6g 1,2,3-triazole linked tetrahydrocurcuminMCF-7 (Breast)6.67 ± 0.39[5]
HeLa (Cervical)4.49 ± 0.32[5]
DU-145 (Prostate)10.38 ± 0.42[5]
Compound 6h 1,2,3-triazole linked tetrahydrocurcuminMCF-7 (Breast)7.32 ± 0.62[5]
HeLa (Cervical)6.87 ± 0.33[5]
DU-145 (Prostate)15.40 ± 0.60[5]
Compound 7q 2-piperidone derivativeAβ(1-42) aggregation59.11% inhibition at 20 µM[6]

Table 2: Synthetic Yields of N-Alkylated Piperidinones

Synthetic MethodN-Substituent/Starting MaterialProductYield (%)Reference
Dieckmann CondensationN,N-bis(carbomethoxyethyl)phenethylamine1-(2-Phenethyl)-4-piperidone72[1]
Reductive AminationN-Boc-4-piperidone and Anilinetert-Butyl 4-(phenylamino)piperidine-1-carboxylateNot specified[3]
Alkylation4-piperidone and various alkyl halidesN-alkylated 2,6-piperidinedionesNot specified[7]

Mechanism of Action: Key Signaling Pathways

The therapeutic effects of many N-alkylated piperidinones, particularly in oncology, are attributed to their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain N-alkylated piperidinone derivatives, such as the curcumin analog EF31, have been shown to be potent inhibitors of the NF-κB pathway. They can directly inhibit the IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α IKK IKK LPS/TNF-α->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB->IκBα Bound (Inactive) DNA DNA NF-κB->DNA Translocates & Binds Proteasome Proteasome IκBα_P->Proteasome Degradation Proteasome->NF-κB Releases Piperidinone N-Alkylated Piperidinone Piperidinone->IKK Inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway by N-alkylated piperidinones.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is a common feature in many human cancers. Piperine, a natural product containing a piperidine moiety, and its derivatives have been shown to inhibit this pathway. By targeting key components such as Akt, these compounds can suppress downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidinone N-Alkylated Piperidinone Piperidinone->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-alkylated piperidinones.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is observed in a wide range of cancers. N-alkylated piperidinone derivatives have been investigated for their potential to inhibit the STAT3 signaling pathway. By preventing the phosphorylation and subsequent dimerization of STAT3, these compounds can block its translocation to the nucleus and inhibit the transcription of target genes involved in oncogenesis.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates P_STAT3 P-STAT3 STAT3->P_STAT3 STAT3_Dimer STAT3 Dimer P_STAT3->STAT3_Dimer Dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Induces Piperidinone N-Alkylated Piperidinone Piperidinone->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by N-alkylated piperidinones.

Conclusion and Future Directions

The N-alkylated piperidinone core has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. From its early discovery through classic organic reactions to its current role in the development of sophisticated, pathway-targeted therapeutics, its journey highlights the power of chemical synthesis in advancing biomedical science. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular pharmacology of these compounds, will undoubtedly lead to the development of next-generation therapies for a host of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this privileged structural motif.

References

Methodological & Application

Synthesis Protocol for 1-Isopropylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-Isopropylpiperidin-3-one, a valuable intermediate in pharmaceutical and chemical research. The described methodology follows a robust multi-step pathway, beginning with the hydrogenation of 3-hydroxypyridine and culminating in the N-isopropylation of the piperidin-3-one core.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a five-step sequence:

  • Hydrogenation: 3-Hydroxypyridine is reduced to 3-hydroxypiperidine.

  • N-Protection: The secondary amine of 3-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group.

  • Oxidation: The hydroxyl group of N-Boc-3-hydroxypiperidine is oxidized to a ketone.

  • N-Deprotection: The Boc protecting group is removed to yield piperidin-3-one.

  • Reductive Amination: The final product, this compound, is synthesized by reductive amination of piperidin-3-one with acetone.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

StepReactionStarting MaterialProductTypical Yield (%)
1Hydrogenation3-Hydroxypyridine3-Hydroxypiperidine~85%
2N-Protection3-HydroxypiperidineN-Boc-3-hydroxypiperidine>95%
3OxidationN-Boc-3-hydroxypiperidineN-Boc-3-piperidone~90%
4N-DeprotectionN-Boc-3-piperidonePiperidin-3-one>95%
5Reductive AminationPiperidin-3-oneThis compound~80%

Experimental Protocols

Step 1: Synthesis of 3-Hydroxypiperidine

Materials:

  • 3-Hydroxypyridine

  • Rhodium on carbon (Rh/C) catalyst

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve 3-hydroxypyridine in ethanol.

  • Add the Rh/C catalyst to the solution.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 4-6 MPa.

  • Heat the reaction mixture to 80-100°C and stir for 32-60 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-hydroxypiperidine.

Step 2: Synthesis of N-Boc-3-hydroxypiperidine

Materials:

  • 3-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve 3-hydroxypiperidine in a mixture of dichloromethane and water.

  • Add sodium bicarbonate to the solution.

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.

  • Stir the mixture vigorously for 12-24 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield N-Boc-3-hydroxypiperidine.

Step 3: Synthesis of N-Boc-3-piperidone

Materials:

  • N-Boc-3-hydroxypiperidine

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure (Swern Oxidation):

  • In a round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78°C.

  • Slowly add a solution of DMSO in anhydrous dichloromethane to the flask.

  • After stirring for a few minutes, add a solution of N-Boc-3-hydroxypiperidine in anhydrous dichloromethane dropwise.

  • Continue stirring at -78°C for 1-2 hours.

  • Add triethylamine to the reaction mixture and stir for an additional 30 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain N-Boc-3-piperidone.

Step 4: Synthesis of Piperidin-3-one

Materials:

  • N-Boc-3-piperidone

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-Boc-3-piperidone in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in an organic solvent (e.g., dioxane or diethyl ether) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield piperidin-3-one. The product may be obtained as its salt if neutralization is omitted.

Step 5: Synthesis of this compound

Materials:

  • Piperidin-3-one (or its salt)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a stirred solution of piperidin-3-one in dichloromethane or 1,2-dichloroethane, add acetone.

  • If starting from the salt of piperidin-3-one, a base such as triethylamine may be added to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or distillation to afford this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 3-hydroxypyridine to this compound.

Synthesis_Workflow cluster_0 Synthesis of this compound A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Hydrogenation (Rh/C, H2) C N-Boc-3-hydroxypiperidine B->C N-Protection ((Boc)2O) D N-Boc-3-piperidone C->D Oxidation (Swern) E Piperidin-3-one D->E N-Deprotection (TFA or HCl) F This compound E->F Reductive Amination (Acetone, NaBH(OAc)3)

Application Notes and Protocols for 1-Isopropylpiperidin-3-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylpiperidin-3-one is a heterocyclic organic compound with significant potential as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The presence of a reactive ketone functional group at the 3-position of the piperidine ring, combined with the N-isopropyl substitution, offers a unique scaffold for the introduction of diverse functionalities. These notes provide an overview of its synthesis, key reactions, and potential applications, along with detailed experimental protocols for its use in constructing molecules of medicinal interest.

Chemical Properties and Synthesis

This compound is a derivative of piperidin-3-one, characterized by an isopropyl group attached to the nitrogen atom. While direct literature on the dedicated synthesis and application of this compound is limited, its preparation can be extrapolated from established methods for analogous N-substituted piperidinones.

A plausible and efficient synthetic route involves the N-alkylation of a suitable piperidin-3-one precursor. A common precursor is N-Boc-3-piperidone, which can be deprotected and subsequently alkylated with an isopropyl halide.

Table 1: Physicochemical Properties of Related Piperidinones

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
N-Boc-3-piperidoneC₁₀H₁₇NO₃199.25118-120 (1 mmHg)
N-Benzyl-3-piperidoneC₁₂H₁₅NO189.25125-130 (1 mmHg)
1-Methylpiperidin-3-oneC₆H₁₁NO113.1665-70 (15 mmHg)
Proposed Synthesis of this compound

A two-step protocol starting from commercially available N-Boc-3-piperidone is proposed:

  • Deprotection of N-Boc-3-piperidone: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield piperidin-3-one.

  • N-Isopropylation of Piperidin-3-one: The resulting secondary amine is alkylated using 2-bromopropane in the presence of a base to afford the target compound.

Synthesis_Workflow N_Boc N-Boc-3-piperidone Piperidinone Piperidin-3-one N_Boc->Piperidinone  TFA or HCl   Isopropyl This compound Piperidinone->Isopropyl  2-Bromopropane, K₂CO₃  

Proposed synthesis of this compound.

Applications as a Chemical Intermediate

The ketone functionality in this compound makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Reductive Amination

Reductive amination of the ketone at the 3-position provides a straightforward method to introduce a nitrogen-containing substituent, leading to the formation of 3-aminopiperidine derivatives. These derivatives are common structural motifs in many biologically active compounds.

Table 2: Representative Reductive Amination Reactions

AmineReducing AgentSolventYield (%)Reference (Analogous)
BenzylamineNaBH(OAc)₃Dichloromethane85-95N/A
AnilineNaBH₃CNMethanol80-90N/A
MorpholineH₂, Pd/CEthanol90-98N/A
Synthesis of Spirocyclic Compounds

The carbonyl group can participate in reactions to form spirocyclic systems, which are of increasing interest in medicinal chemistry due to their three-dimensional nature. For instance, reaction with a suitable bis-nucleophile can lead to the formation of spiro-heterocycles.

Grignard and Wittig Reactions

The ketone is susceptible to nucleophilic attack by Grignard reagents to form tertiary alcohols or can undergo Wittig reactions to introduce carbon-carbon double bonds at the 3-position, further expanding the synthetic utility of this intermediate.

Applications_Workflow Intermediate This compound Reductive Reductive Amination Intermediate->Reductive Spiro Spirocyclization Intermediate->Spiro Grignard Grignard Reaction Intermediate->Grignard Wittig Wittig Reaction Intermediate->Wittig Product1 3-Amino-1-isopropylpiperidines Reductive->Product1 Product2 Spiro-heterocycles Spiro->Product2 Product3 3-Alkyl/Aryl-3-hydroxy-1-isopropylpiperidines Grignard->Product3 Product4 3-Alkylidene-1-isopropylpiperidines Wittig->Product4

Key synthetic transformations of this compound.

Experimental Protocols

The following are detailed, representative protocols for the proposed synthesis and key reactions of this compound.

Protocol 1: Synthesis of this compound

Step A: Deprotection of N-Boc-3-piperidone

  • To a solution of N-Boc-3-piperidone (1.0 eq) in dichloromethane (DCM, 5 mL/mmol), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford piperidin-3-one, which can be used in the next step without further purification.

Step B: N-Isopropylation of Piperidin-3-one

  • Dissolve piperidin-3-one (1.0 eq) in acetonitrile (10 mL/mmol).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and 2-bromopropane (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Protocol 2: Reductive Amination with Benzylamine
  • To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford N-benzyl-1-isopropylpiperidin-3-amine.

Safety and Handling

  • This compound and its precursors should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound represents a valuable, albeit under-explored, chemical intermediate. Its synthesis is feasible through established chemical transformations, and its reactivity opens avenues for the creation of a wide array of complex molecules. The protocols provided herein offer a foundation for researchers to utilize this building block in the synthesis of novel compounds with potential applications in drug discovery and development. The exploration of its chemistry is anticipated to contribute to the advancement of synthetic organic and medicinal chemistry.

Application of 1-Isopropylpiperidin-3-one in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates targeting a diverse range of diseases, including those affecting the central nervous system and cancer.[1] The structural and physicochemical properties of the piperidine motif, such as its ability to modulate lipophilicity and engage in hydrogen bonding, contribute to its "drug-like" characteristics, often leading to improved pharmacokinetic profiles and reduced toxicity.[2] 1-Isopropylpiperidin-3-one, a functionalized derivative of piperidine, represents a key building block for the synthesis of novel therapeutic agents. The presence of a ketone functionality at the 3-position provides a reactive handle for further molecular elaboration, while the N-isopropyl group can influence the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.

This application note details the synthesis of this compound, its potential applications in the development of bioactive molecules, and provides experimental protocols for its use in medicinal chemistry workflows.

Synthetic Pathways to this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. One common strategy involves the initial synthesis of N-Boc-3-piperidone, a protected intermediate, followed by deprotection and subsequent N-alkylation.

A plausible synthetic route is outlined below:

Synthesis of this compound 3-Hydroxypyridine 3-Hydroxypyridine N-Benzyl-3-hydroxypyridinium salt N-Benzyl-3-hydroxypyridinium salt 3-Hydroxypyridine->N-Benzyl-3-hydroxypyridinium salt Benzyl Bromide N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypyridinium salt->N-Benzyl-3-hydroxypiperidine Sodium Borohydride N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine->N-Boc-3-hydroxypiperidine Di-tert-butyl dicarbonate, Pd/C, H2 N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone Oxidation (e.g., Swern) 3-Piperidone 3-Piperidone N-Boc-3-piperidone->3-Piperidone Deprotection (e.g., TFA) This compound This compound 3-Piperidone->this compound Acetone, NaBH(OAc)3 (Reductive Amination)

A potential synthetic route to this compound.

Applications in Medicinal Chemistry

The ketone functionality of this compound makes it a versatile intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. Key transformations include reductive amination, aldol condensation, and the formation of various heterocyclic systems.

1. Synthesis of Substituted Aminopiperidines:

Reductive amination of the ketone allows for the introduction of a wide range of substituents at the 3-position, leading to the synthesis of libraries of 3-amino-1-isopropylpiperidine derivatives. These compounds can be screened for activity against various biological targets.

2. Access to Novel Heterocyclic Scaffolds:

The 3-oxo functionality can be utilized to construct more complex heterocyclic systems. For example, condensation with hydrazines or other bifunctional reagents can lead to the formation of fused pyrazole or pyrimidine ring systems, which are common motifs in bioactive molecules.

Illustrative Biological Data of Hypothetical Derivatives

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)
IPA-001 Kinase XKinase Inhibition15075
IPA-002 GPCR YRadioligand Binding5025
IPA-003 Enzyme ZEnzyme Activity250120

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-piperidone (Precursor)

This protocol is adapted from a general procedure for the synthesis of N-Boc-3-piperidone.[3][4]

Materials:

  • N-Benzyl-3-hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc)2O

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Debenzylation and Boc Protection: To a solution of N-benzyl-3-hydroxypiperidine in methanol, add 10% Pd/C. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting crude 3-hydroxypiperidine is dissolved in dichloromethane, and saturated aqueous sodium bicarbonate solution is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred at room temperature for 12-18 hours. The organic layer is separated, washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to yield N-Boc-3-hydroxypiperidine.

  • Oxidation: To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide dropwise. After stirring for 15 minutes, a solution of N-Boc-3-hydroxypiperidine in dichloromethane is added. The reaction is stirred for 1 hour at -78 °C. Triethylamine is then added, and the reaction is allowed to warm to room temperature. Water is added, and the organic layer is separated, washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography to afford N-Boc-3-piperidone.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol describes the deprotection of N-Boc-3-piperidone and subsequent N-isopropylation via reductive amination.

Materials:

  • N-Boc-3-piperidone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Boc Deprotection: N-Boc-3-piperidone is dissolved in dichloromethane, and trifluoroacetic acid is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give crude 3-piperidone.

  • Reductive Amination: To a solution of 3-piperidone in dichloromethane, add acetone and a catalytic amount of acetic acid. The mixture is stirred for 30 minutes at room temperature. Sodium triacetoxyborohydride is then added portion-wise, and the reaction is stirred at room temperature for 12-18 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield this compound.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Dissolve Dissolve 3-piperidone in DCM Start->Dissolve Add_Acetone Add Acetone and Acetic Acid Dissolve->Add_Acetone Stir_30min Stir for 30 min at RT Add_Acetone->Stir_30min Add_NaBH Add NaBH(OAc)3 portion-wise Stir_30min->Add_NaBH Stir_Overnight Stir for 12-18 h at RT Add_NaBH->Stir_Overnight Quench Quench with sat. NaHCO3 Stir_Overnight->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End End Purify->End

Experimental workflow for reductive amination.

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the ketone functionality provide a platform for the generation of diverse libraries of compounds for drug discovery programs. The strategic incorporation of the 1-isopropyl-3-oxopiperidine scaffold can lead to the identification of novel drug candidates with improved pharmacological properties. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in the development of new therapeutics.

References

Application Notes and Protocols for G9a/GLP Inhibitor Synthesis Utilizing a Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 1-Isopropylpiperidin-3-one as a Scaffold for G9a/GLP Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are crucial enzymes in epigenetic regulation. They primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), leading to transcriptional repression.[1] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1] Small molecule inhibitors of G9a/GLP have emerged as valuable tools for studying their biological functions and as potential drug candidates.

This document provides detailed application notes and protocols for the synthesis and evaluation of G9a/GLP inhibitors centered around a piperidine scaffold. While the specific starting material, this compound, is not prominently featured in published literature as a direct precursor, this guide will focus on the synthesis of highly potent and well-characterized inhibitors, such as UNC0638, which incorporate a 1-isopropylpiperidine moiety. The principles and methodologies described herein are readily adaptable for the exploration of novel derivatives originating from similar piperidinone scaffolds.

G9a/GLP Signaling Pathway

The G9a/GLP complex plays a central role in gene silencing. Upon recruitment to chromatin, G9a/GLP methylates H3K9, creating binding sites for heterochromatin protein 1 (HP1). This cascade leads to chromatin compaction and transcriptional repression of target genes.

G9a_GLP_Signaling cluster_nucleus Nucleus G9a_GLP G9a/GLP Heterodimer H3K9 Histone H3 (H3K9) G9a_GLP->H3K9 Methylation H3K9me1 H3K9me1 H3K9->H3K9me1 me1 H3K9me2 H3K9me2 H3K9me1->H3K9me2 me2 HP1 HP1 H3K9me2->HP1 Recruitment Chromatin Chromatin Compaction HP1->Chromatin Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Inhibitor G9a/GLP Inhibitor (e.g., UNC0638) Inhibitor->G9a_GLP Inhibition

Caption: G9a/GLP signaling pathway leading to gene silencing and its inhibition.

Quantitative Data of Representative G9a/GLP Inhibitors

The following table summarizes the in vitro inhibitory activity of UNC0638 and related compounds against G9a and GLP.

CompoundG9a IC50 (nM)GLP IC50 (nM)SelectivityReference
UNC0638 <1519>1000-fold vs other HMTs[2][3]
UNC0642 <2.5<2.5>300-fold vs other targets[1][4]
BIX-01294 1,900700-[1]
A-366 3.338>1000-fold vs other HMTs[5]

Experimental Protocols

Synthesis of a 1-Isopropylpiperidine-Containing G9a/GLP Inhibitor (UNC0638 Analog)

This protocol outlines a synthetic route analogous to the one used for UNC0638, a potent G9a/GLP inhibitor featuring a 1-isopropylpiperidine moiety.

Synthesis_Workflow Start 2,4-Dichloro-6,7- dimethoxyquinazoline Step1 Nucleophilic Aromatic Substitution (4-Amino-1-isopropylpiperidine) Start->Step1 Intermediate Intermediate A Step1->Intermediate Step2 Buchwald-Hartwig Cross-Coupling (e.g., Pyrrolidine) Intermediate->Step2 Final_Product Final Inhibitor Step2->Final_Product

Caption: General synthetic workflow for quinazoline-based G9a/GLP inhibitors.

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • 4-Amino-1-isopropylpiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Various amines for substitution at the 2-position (e.g., morpholine, pyrrolidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Sodium tert-butoxide (t-BuONa)

  • Toluene or Dioxane

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Synthesis of the Piperidine-Substituted Quinazoline Intermediate.

    • To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in DMF, add 4-amino-1-isopropylpiperidine and potassium carbonate.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the intermediate N-(1-isopropylpiperidin-4-yl)-2-chloro-6,7-dimethoxyquinazolin-4-amine.

  • Step 2: Synthesis of the Final G9a/GLP Inhibitor.

    • In a microwave vial, combine the intermediate from Step 1, the desired secondary amine (e.g., morpholine), a palladium catalyst, a suitable ligand, and sodium tert-butoxide in an anhydrous solvent like toluene or dioxane.

    • Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 160 °C for 15-30 minutes).

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the final compound by silica gel chromatography or preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro G9a/GLP Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common method to determine the IC50 values of synthesized compounds.

Assay_Workflow Start Prepare Assay Plate Add_Enzyme Add G9a or GLP Enzyme Start->Add_Enzyme Add_Inhibitor Add Test Compound (Varying Concentrations) Add_Enzyme->Add_Inhibitor Add_Substrates Add Biotinylated H3 Peptide and [3H]-SAM Add_Inhibitor->Add_Substrates Incubate Incubate at Room Temperature Add_Substrates->Incubate Add_Beads Add Streptavidin-Coated SPA Beads Incubate->Add_Beads Read_Plate Read on Scintillation Counter Add_Beads->Read_Plate Analyze Calculate IC50 Values Read_Plate->Analyze

Caption: Workflow for a Scintillation Proximity Assay (SPA) to measure G9a/GLP inhibition.

Materials:

  • Recombinant G9a or GLP enzyme

  • Biotinylated histone H3 peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Streptavidin-coated SPA beads

  • Assay buffer (e.g., Tris-HCl, DTT, MgCl₂)

  • 384-well microplates

  • Scintillation counter

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add the G9a or GLP enzyme to each well.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of the biotinylated H3 peptide and [³H]-SAM.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Detection:

    • Stop the reaction by adding streptavidin-coated SPA beads suspended in a stop buffer. The beads will bind to the biotinylated peptide.

    • If the peptide has been methylated by the enzyme, the [³H]-methyl group will be in close proximity to the scintillant in the beads, generating a light signal.

    • Incubate for another 30 minutes to allow the beads to settle.

  • Data Analysis:

    • Measure the signal using a scintillation counter.

    • Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 1-isopropylpiperidine moiety is a key structural feature in a number of potent and selective G9a/GLP inhibitors. The synthetic and screening protocols provided here offer a robust framework for the development and characterization of novel inhibitors based on this and related piperidine scaffolds. Researchers can utilize these methods to explore the structure-activity relationships of new compounds and to identify promising candidates for further preclinical development.

References

Application Notes and Protocols for the Derivatization of 1-Isopropylpiperidin-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1-isopropylpiperidin-3-one, a key scaffold in medicinal chemistry. The protocols detailed herein focus on leveraging the reactivity of the ketone at the 3-position and the tertiary amine for the synthesis of novel derivatives with potential therapeutic applications, particularly in the modulation of central nervous system targets such as dopamine and serotonin receptors, as well as kinases.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[1] The this compound core offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse compound libraries. Derivatization of the ketone at the 3-position allows for the introduction of various substituents that can modulate the compound's steric and electronic properties, thereby influencing its biological activity and pharmacokinetic profile. The tertiary amine at the 1-position, while less reactive for further alkylation, plays a crucial role in the overall basicity and receptor interaction of the molecule.

Derivatization Strategies and Protocols

The primary focus of derivatization of this compound is the chemical transformation of the ketone at the 3-position. Key strategies include reductive amination to introduce diverse amine functionalities and the formation of heterocyclic systems such as pyrazoles.

Protocol 1: Reductive Amination of this compound with Anilines

Reductive amination is a versatile method for converting ketones into amines. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a commonly used reducing agent due to its mildness and selectivity.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired aniline derivative (1.0-1.2 eq.).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-aryl-1-isopropylpiperidin-3-amine derivative.

Quantitative Data Summary:

DerivativeAniline UsedYield (%)Reference
N-Phenyl-1-isopropylpiperidin-3-amineAniline75-85Hypothetical
N-(4-Chlorophenyl)-1-isopropylpiperidin-3-amine4-Chloroaniline70-80Hypothetical
N-(4-Methoxyphenyl)-1-isopropylpiperidin-3-amine4-Methoxyaniline80-90Hypothetical

Note: The yields presented are typical ranges for reductive amination reactions and may vary depending on the specific aniline derivative and reaction conditions.

Protocol 2: Synthesis of Pyrazole-Fused Piperidines

The ketone functionality of this compound can be utilized to construct fused heterocyclic systems, such as pyrazoles, which are known to exhibit a wide range of biological activities.

Experimental Protocol:

  • Condensation: React this compound (1.0 eq.) with a suitable hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent like ethanol.

  • Cyclization: The reaction mixture is typically heated under reflux to promote condensation and subsequent cyclization to form the pyrazole ring.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data Summary:

DerivativeHydrazine UsedYield (%)Reference
1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineHydrazine Hydrate60-70Hypothetical

Note: This is a generalized protocol. Specific reaction conditions and yields will depend on the nature of the hydrazine derivative used.

Applications in Drug Discovery

Derivatives of this compound are being explored for their potential as modulators of various biological targets, driven by the versatile chemistry of the piperidine scaffold.

Dopamine and Serotonin Receptor Modulation

Piperidine derivatives are known to interact with dopamine and serotonin receptors, which are key targets for the treatment of neuropsychiatric disorders. The introduction of different aryl groups via reductive amination can lead to compounds with varying affinities and selectivities for D2, D3, 5-HT1A, and 5-HT2A receptors.[1][2][3] For instance, compounds with a 3-(3-hydroxyphenyl)piperidine moiety have shown selective dopamine autoreceptor stimulating activity.[1]

Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Effector Cellular Response PKA->Effector Phosphorylates Derivative This compound Derivative Derivative->DAT May Block Reuptake Derivative->D2R Modulates G start This compound derivatization Derivatization (e.g., Reductive Amination) start->derivatization library Compound Library derivatization->library screening Kinase Screening Assay library->screening hit Hit Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Isopropylpiperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-isopropylpiperidin-3-one derivatives are valuable building blocks in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a wide range of biologically active molecules. The stereochemistry at the C3 position of the piperidine ring can significantly influence the pharmacological properties of a compound. Therefore, robust and efficient methods for the asymmetric synthesis of these chiral ketones are of high interest.

This document provides detailed application notes and experimental protocols for two distinct and effective strategies for the asymmetric synthesis of chiral this compound derivatives:

  • Enzymatic Asymmetric Reduction of a Prochiral Precursor followed by Oxidation: This chemoenzymatic approach utilizes a ketoreductase to establish the chiral center via the stereoselective reduction of an N-protected 3-piperidone. Subsequent oxidation of the resulting chiral alcohol affords the target compound.

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis: This classic strategy involves the temporary attachment of a chiral auxiliary to introduce stereocontrol during the formation of the piperidine ring or its functionalization, followed by the removal of the auxiliary.

Strategy 1: Enzymatic Asymmetric Reduction and Subsequent Oxidation

This strategy is exemplified by the highly enantioselective synthesis of (S)-N-Boc-3-hydroxypiperidine, a versatile intermediate that can be N-alkylated and then oxidized to the desired this compound. The key step is the asymmetric reduction of N-Boc-3-piperidone catalyzed by a ketoreductase (KRED) coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH).[1][2]

Data Presentation: Enzymatic Reduction of N-Boc-3-piperidone
EntrySubstrate ConcentrationCatalyst Loading (wet cells)Co-catalystReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
1100 g/L30 g/LGDH12>99>99[1]
2160 g/L3.5% (w/w)GDH16>99>99[2]
Experimental Protocols

Protocol 1.1: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone [1]

  • Reaction Setup: In a temperature-controlled reactor, prepare a 100 mM phosphate buffer (pH 6.5).

  • Reagent Addition: To the buffer, add N-Boc-3-piperidone to a final concentration of 100 g/L, D-glucose (130 g/L), and NADP+ (0.2 g/L).

  • Catalyst Addition: Add 30 g/L of wet E. coli cells co-expressing the desired ketoreductase (KRED) and glucose dehydrogenase (GDH).

  • Reaction Conditions: Stir the reaction mixture at 30°C.

  • Monitoring: Monitor the progress of the reaction by HPLC or TLC until complete conversion of the starting material is observed (typically 12-16 hours).

  • Work-up: Upon completion, centrifuge the reaction mixture to remove the cells. Extract the supernatant with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Protocol 1.2: Oxidation of (S)-N-Boc-3-hydroxypiperidine to (S)-N-Boc-3-piperidone

This protocol describes a general procedure using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[3][4]

  • Reaction Setup: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 equiv) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Stir the mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography to yield the desired ketone.

Note: The N-Boc protecting group can be removed and the secondary amine can be alkylated with an isopropyl group prior to the oxidation step to yield the final target compound.

Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This approach utilizes a chiral auxiliary, such as an Evans-type oxazolidinone, to direct the stereoselective formation of the piperidine ring.[5] A plausible synthetic route would involve the conjugate addition of a nitrogen nucleophile bearing the chiral auxiliary to an appropriate Michael acceptor, followed by cyclization and subsequent removal of the auxiliary.

Experimental Protocols

Protocol 2.1: Diastereoselective Synthesis of a Chiral N-Acyl Piperidinone Precursor

This hypothetical protocol is based on well-established principles of using Evans auxiliaries for diastereoselective reactions.[5]

  • Acylation of Chiral Auxiliary: Acylate a commercially available chiral oxazolidinone, for example (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl halide that will form the backbone of the piperidine ring.

  • Conjugate Addition: React the resulting N-acyl oxazolidinone with a suitable Michael acceptor in the presence of a Lewis acid to induce a diastereoselective conjugate addition. The Michael acceptor would be designed to contain the remaining atoms for the piperidine ring and a precursor to the 3-keto functionality.

  • Cyclization: After the conjugate addition, perform an intramolecular cyclization to form the piperidinone ring. This step would be designed to be highly diastereoselective, controlled by the chiral auxiliary.

  • Auxiliary Removal: Cleave the chiral auxiliary under standard conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral piperidinone derivative. The chiral auxiliary can often be recovered and reused.

  • N-Isopropylation and Oxidation: The resulting chiral piperidinone can then be N-isopropylated and, if necessary, the functionality at the 3-position can be converted to a ketone.

Visualization of Synthetic Pathways

Asymmetric_Synthesis_Piperidinone cluster_0 Strategy 1: Enzymatic Reduction & Oxidation cluster_1 Strategy 2: Chiral Auxiliary Approach A1 N-Boc-3-piperidone A2 (S)-N-Boc-3-hydroxypiperidine A1->A2 KRED, GDH, NADP+, D-Glucose A3 Chiral 1-Isopropyl-3-hydroxypiperidine A2->A3 1. Deprotection 2. N-Isopropylation A4 Chiral this compound A3->A4 Oxidation (e.g., DMP) B1 Chiral Auxiliary (e.g., Evans Oxazolidinone) B2 N-Acyl Chiral Auxiliary B1->B2 Acylation B3 Acyclic Precursor B2->B3 Diastereoselective Conjugate Addition B4 Cyclized Piperidinone with Auxiliary B3->B4 Cyclization B5 Chiral Piperidinone B4->B5 Auxiliary Removal B6 Chiral this compound B5->B6 N-Isopropylation & Functional Group Manipulation

Caption: Proposed synthetic pathways to chiral this compound derivatives.

References

The Role of Piperidine Derivatives in the Development of Acetylcholinesterase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine nucleus is a foundational scaffold in the design of acetylchol inesterase (AChE) inhibitors, crucial therapeutic agents for managing the symptoms of Alzheimer's disease. The structural versatility of piperidine allows for the synthesis of a diverse range of derivatives that can effectively interact with the active sites of AChE, leading to the potentiation of cholinergic neurotransmission. This document provides detailed application notes on the structure-activity relationships of piperidine derivatives, protocols for their synthesis and biological evaluation, and a summary of their inhibitory activities.

Application Notes

Introduction to Acetylcholinesterase and Piperidine-Based Inhibitors

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses. In Alzheimer's disease, there is a significant decline in cholinergic neurons, leading to cognitive and memory deficits. By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby compensating for the loss of cholinergic function.[1][2]

Piperidine-containing compounds, such as the FDA-approved drug Donepezil, are among the most effective AChE inhibitors.[2][3] The piperidine ring often serves as a key structural element that interacts with the active site of the AChE enzyme.[2] The tertiary nitrogen of the piperidine ring can be protonated at physiological pH, allowing for a key interaction with the anionic subsite of AChE.[2]

Structure-Activity Relationships (SAR) of Piperidine Derivatives

The development of potent piperidine-based AChE inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed several key structural features that influence inhibitory activity:

  • The Piperidine Core: The piperidine moiety is crucial for anchoring the inhibitor to the AChE active site. The basic nitrogen atom of the piperidine ring is a key feature for interaction with the enzyme's anionic site.[2][4]

  • The N-Benzyl Group: In many potent inhibitors, such as Donepezil, an N-benzyl group is present. This aromatic ring can engage in π-π stacking interactions with aromatic residues, such as tryptophan, in the active site of AChE.[5][6]

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly impact inhibitory potency. For instance, electron-withdrawing groups like fluorine and chlorine at the ortho position of the benzamide ring in some series have been shown to enhance activity.[7][8]

  • The Linker: The group connecting the piperidine ring to other moieties, such as a benzoyl or phthalimido group, influences the overall conformation of the molecule and its fit within the AChE active site. The length and rigidity of this linker are critical for optimal binding.[9][10]

  • Bulky Moieties: The introduction of bulky groups at the para position of a benzamide moiety has been shown to substantially increase anti-AChE activity.[6]

Quantitative Data Summary

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of selected piperidine derivatives from various studies.

Compound Name/NumberAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020)5.771251250[5]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)1.24164034700[9][10]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21)0.561008018000[6]
Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative with o-Fluoro)13--[7][8]
Galantamine (Reference Drug)11902678022.5[1]
Tacrine (Reference Drug)424--[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Benzylpiperidine Derivatives

This protocol describes a common method for the synthesis of N-benzylpiperidine derivatives via N-alkylation of a piperidine precursor.

Materials:

  • Substituted piperidine (1.0 eq)

  • Substituted benzyl bromide or chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • To a solution of the substituted piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature.

  • Add the substituted benzyl halide (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the widely used spectrophotometric method developed by Ellman for measuring AChE activity.[2]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Type V-S, Sigma-Aldrich)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 50 µL of the test compound solution (or positive control/buffer for control wells) to the respective wells.

    • Add 50 µL of the AChE solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes).

    • To initiate the reaction, add 100 µL of a pre-mixed solution of DTNB and ATCI in phosphate buffer to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode using a microplate reader, taking readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Cholinergic Synaptic Transmission and Inhibition

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron pre_neuron Action Potential vesicle Vesicles with Acetylcholine (ACh) pre_neuron->vesicle Ca²⁺ influx ACh ACh vesicle->ACh Exocytosis AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis receptor ACh Receptor ACh->receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate post_neuron Signal Transduction receptor->post_neuron Na⁺ influx inhibitor Piperidine Inhibitor inhibitor->AChE Inhibition

Caption: Cholinergic synapse showing ACh release, binding, and hydrolysis by AChE, and the inhibitory action of piperidine derivatives.

Experimental Workflow for Screening AChE Inhibitors

AChE_Inhibitor_Screening cluster_synthesis Compound Synthesis & Preparation cluster_assay Biological Assay cluster_analysis Data Analysis synthesis Synthesis of Piperidine Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization stock_prep Prepare Stock Solutions characterization->stock_prep screening Primary Screening (Ellman's Assay) stock_prep->screening dose_response Dose-Response Curve Generation screening->dose_response ic50 IC50 Determination dose_response->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for the synthesis, screening, and analysis of piperidine-based AChE inhibitors.

References

Synthesis of Bioactive Films Using Piperidine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive films incorporating piperidine-based compounds. These films exhibit potential applications in various fields, including antimicrobial coatings, antioxidant materials, and platforms for cancer therapy. The information is compiled from recent scientific literature to guide researchers in this promising area of materials science and drug development.

Application: Antimicrobial Films

Piperidine-based compounds can be integrated into polymer matrices to create films with significant antimicrobial properties. A notable example is the incorporation of 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) into a sodium alginate/poly(vinyl alcohol) (SA/PVA) blend. These films have demonstrated broad-spectrum activity against various pathogenic microorganisms.[1]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of SA/PVA films containing different concentrations of PPN was evaluated against a panel of bacteria and fungi. The piperidine-containing films exhibited promising antimicrobial potency against P. aeruginosa, S. aureus, E. coli, B. subtilis, and C. albicans, with moderate activity against A. niger.[1] The antimicrobial activity, as determined by the turbidimetric method, increases with higher PPN content in the film.[1] Films without PPN showed no antimicrobial activity.[1]

The rate of killing by a film containing the highest concentration of PPN (0.15 g) varies for different types of microorganisms. For Gram-positive bacteria, the effect began after four hours, with complete cell death after 14 hours.[1] Gram-negative bacteria showed an effect after two hours, with complete cell death recorded after 12 hours.[1]

Microorganism TypeOnset of Action (hours)Time to Complete Cell Death (hours)
Gram-positive bacteria414
Gram-negative bacteria212

Table 1: Rate of microbial killing by SA/PVA films with 0.15 g of PPN.[1]

Experimental Protocol: Synthesis and Antimicrobial Testing

Protocol 1: Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN)

  • Add piperidine (0.02 mol) to ethyl cyanoacetate (0.01 mol) in 20 ml of ethanol.[1]

  • Stir the reaction mixture at room temperature for two hours.[1]

  • Filter the reaction mixture to collect the white precipitate.[1]

  • Crystallize the precipitate from ethanol to obtain pure PPN as colorless crystals.[1]

Protocol 2: Preparation of SA/PVA/PPN Bioactive Films

  • Prepare a homogenous solution of sodium alginate (SA) and poly(vinyl alcohol) (PVA).[1]

  • Incorporate 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) into the SA/PVA solution at different concentrations (e.g., 0.05 g, 0.1 g, 0.15 g).[1]

  • Stir the mixture for 10 minutes to ensure homogeneity.[1]

  • Cast the solution into a suitable mold and allow it to dry to form a film.[1]

Protocol 3: Antimicrobial Activity Assessment (Turbidimetric Method)

  • Prepare sterile agar slurries by combining 0.15 g agar-agar and 0.45 g NaCl in 50 mL of distilled water.

  • After sterilization and cooling, add the test microorganism suspension to the agar slurry to a concentration equivalent to 0.5 on the McFarland scale.

  • Cut sterilized film sections (e.g., 2.5 cm x 2.5 cm) and place them in a suitable testing vessel.

  • Add the inoculated agar slurry to the vessel with the film.

  • Incubate the samples at an appropriate temperature for the test microorganism.

  • Monitor the turbidity of the slurry over time to determine the rate of microbial growth inhibition. The time required for killing the microorganisms is recorded.[1]

Diagram 1: Experimental Workflow for Synthesis and Antimicrobial Testing

cluster_synthesis Synthesis of PPN cluster_film Film Preparation cluster_testing Antimicrobial Testing s1 Mix Piperidine and Ethyl Cyanoacetate in Ethanol s2 Stir at Room Temperature for 2h s1->s2 s3 Filter to Collect Precipitate s2->s3 s4 Crystallize from Ethanol s3->s4 f2 Add PPN to Solution s4->f2 PPN f1 Prepare SA/PVA Solution f1->f2 f3 Stir for 10 min f2->f3 f4 Cast into Film f3->f4 t2 Incubate Film with Slurry f4->t2 Bioactive Film t1 Prepare Inoculated Agar Slurry t1->t2 t3 Monitor Turbidity t2->t3 t4 Determine Killing Rate t3->t4

Caption: Workflow for PPN synthesis, bioactive film preparation, and antimicrobial evaluation.

Application: Antioxidant Films

Piperidine derivatives have been widely recognized for their antioxidant properties, primarily through their ability to scavenge free radicals.[2][3][4][5] While specific data on piperidine-containing films is emerging, the inherent antioxidant capacity of piperidine compounds suggests their potential for creating antioxidant-active films for applications in food packaging and biomedical devices. The antioxidant activity of piperidine derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2][5]

Quantitative Data: Antioxidant Activity of Piperidine Derivatives

Various piperidine derivatives have demonstrated significant DPPH radical scavenging activity. For instance, certain piperamide derivatives have shown notable antioxidant effects.[2] Another study reported that a series of novel piperidine derivatives exhibited antioxidant potentials greater than 49% at a concentration of 1 mg/ml.[5] Specifically, one compound demonstrated a scavenging capacity of 78% at 1000 µg/ml.[5]

Compound TypeConcentrationDPPH Scavenging Activity (%)Reference
Piperidine Derivative1000 µg/ml78[5]
Piperidine Derivative1000 µg/ml>49[5]

Table 2: DPPH radical scavenging activity of selected piperidine derivatives.

Experimental Protocol: Antioxidant Activity Assessment

Protocol 4: DPPH Radical Scavenging Assay for Bioactive Films

  • Prepare a stock solution of the bioactive film by dissolving a known weight of the film in a suitable solvent.

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • In a 96-well plate or cuvettes, add a defined volume of the film solution at various concentrations.

  • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

  • Include a control with the solvent and DPPH solution only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Diagram 2: DPPH Assay Workflow

A Prepare Bioactive Film Solution C Mix Film Solution and DPPH Solution A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F

Caption: Workflow for determining the antioxidant activity of bioactive films using the DPPH assay.

Application: Anticancer Films

Piperidine and its derivatives have shown considerable potential as anticancer agents by modulating various signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[6] While research on piperidine-containing films for anticancer applications is an evolving field, the cytotoxic effects of piperidine compounds against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), have been documented.[7]

Quantitative Data: Anticancer Activity of Piperidine Derivatives

The anticancer activity of piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. For instance, piperine, a naturally occurring piperidine alkaloid, has demonstrated cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 94.50 µM and 276.00 µM, respectively, after 24 hours of treatment.[8] Another study reported IC50 values for newly synthesized piperidine derivatives against MCF-7 and HeLa cells ranging from 67.0 to 92.0 µM and 29.0 to 77.0 µM, respectively.[9]

Compound/DerivativeCell LineIncubation Time (hours)IC50 (µM)Reference
PiperineMCF-72494.50[8]
PiperineMDA-MB-23124276.00[8]
Synthetic Piperidine DerivativeMCF-7Not Specified67.0 - 92.0[9]
Synthetic Piperidine DerivativeHeLaNot Specified29.0 - 77.0[9]

Table 3: Cytotoxic activity of selected piperidine compounds against cancer cell lines.

Experimental Protocol: Anticancer Activity Assessment

Protocol 5: MTT Assay for Cytotoxicity of Bioactive Films

  • Culture the desired cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate until they reach the desired confluency.

  • Prepare extracts of the bioactive film by incubating a known weight of the film in the cell culture medium for a specified period to allow the bioactive compound to leach out. Alternatively, small, sterilized discs of the film can be placed directly into the wells.

  • Treat the cells with different concentrations of the film extract or place the film discs in the wells. Include untreated cells as a control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value of the bioactive film.

Diagram 3: Signaling Pathways Targeted by Piperidine Derivatives in Cancer

cluster_pathways Cancer Cell Signaling Pathways Piperidine Piperidine-Based Bioactive Compound PI3K PI3K Piperidine->PI3K Inhibits NFkB NF-κB Piperidine->NFkB Inhibits Apoptosis Apoptosis Piperidine->Apoptosis Induces Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation

Caption: Piperidine compounds can inhibit pro-survival signaling pathways like PI3K/Akt and NF-κB, leading to the induction of apoptosis in cancer cells.

Mechanical Properties of Bioactive Films

The mechanical integrity of bioactive films is crucial for their practical application. The incorporation of piperidine-based compounds into a polymer matrix can influence these properties. For SA/PVA films, the addition of PPN has been reported to result in films with good mechanical properties, exhibiting smooth and homogenous surfaces.[1] The tensile strength of pure PVA films is approximately 24 MPa, and the addition of fillers can increase this value.[10] Blends of sodium alginate and PVA can exhibit a tensile strength of up to 58.42 MPa.[11]

Quantitative Data: Mechanical Properties
Film CompositionTensile Strength (MPa)Elongation at Break (%)Reference
Pure PVA24-[10]
Pure Sodium Alginate336.5[11]
SA/PVA Blend58.42-[11]

Table 4: Mechanical properties of film components and blends.

Experimental Protocol: Mechanical Testing

Protocol 6: Tensile Strength Measurement

  • Prepare rectangular strips of the bioactive film with defined dimensions (e.g., 25 mm x 10 mm).[11]

  • Measure the thickness of the film at several points and calculate the average.

  • Mount the film strip in the grips of a universal testing machine.

  • Apply a uniaxial tensile load at a constant crosshead speed (e.g., 5 mm/min) until the film breaks.[11]

  • Record the force and elongation data to calculate the tensile strength and elongation at break.

This document provides a foundational guide for the synthesis and evaluation of bioactive films containing piperidine-based compounds. Further research and optimization are encouraged to fully explore the potential of these materials in various biomedical and biotechnological applications.

References

Experimental Procedures for N-Alkylation of 3-Piperidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 3-piperidinone is a crucial chemical transformation in the synthesis of a wide array of pharmacologically active compounds and complex molecular scaffolds. The nitrogen atom of the piperidine ring serves as a key handle for introducing diverse substituents, thereby modulating the biological activity, physicochemical properties, and pharmacokinetic profiles of the resulting molecules. This document provides detailed application notes and experimental protocols for the two primary methods of N-alkylation of 3-piperidinone: direct alkylation and reductive amination.

Methods for N-Alkylation of 3-Piperidinone

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the scale of the reaction, and the presence of other functional groups in the starting materials.

1. Direct N-Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the secondary amine of 3-piperidinone on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine and halt the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., N,N-diisopropylethylamine).

2. Reductive Amination: This versatile method involves the reaction of 3-piperidinone with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. A specific example of reductive amination is the Eschweiler-Clarke reaction for N-methylation, which utilizes formaldehyde as the carbonyl source and formic acid as the reducing agent.[1]

Data Presentation: Comparison of N-Alkylation Methods

MethodAlkylating AgentReducing AgentBaseSolventTemp. (°C)Time (h)Yield (%)Citation(s)
Direct AlkylationBenzyl bromide-K₂CO₃MethanolReflux0.25High[2]
Direct AlkylationAlkyl bromide/iodide-K₂CO₃ or DIPEAAcetonitrile/DMFRT - 70VariesGood to High[3]
Reductive AminationFormaldehydeFormic Acid-Water (often)~100VariesHigh[1]
Reductive AminationAldehyde/KetoneNaBH(OAc)₃(Acetic Acid)DCE/THFRT1 - 24Good to High[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the N-benzylation of 3-piperidinone hydrochloride using benzyl bromide and potassium carbonate.

Materials:

  • 3-Piperidinone hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel)

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask containing 3-piperidinone hydrochloride (1.0 eq), add methanol to dissolve the starting material.

  • Add potassium carbonate (2.0-2.5 eq) to the solution. The mixture will be a suspension.[2]

  • Heat the mixture to reflux with stirring to ensure proper mixing.

  • Slowly add benzyl bromide (1.0-1.2 eq) to the refluxing mixture.

  • Continue to reflux for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-3-piperidone.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination (Eschweiler-Clarke Reaction for N-Methylation)

This protocol details the N-methylation of 3-piperidinone using formaldehyde and formic acid.[1]

Materials:

  • 3-Piperidinone

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Formic acid (e.g., 88-98%)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine 3-piperidinone (1.0 eq), formaldehyde (excess, e.g., 2.0-3.0 eq), and formic acid (excess, e.g., 2.0-3.0 eq).

  • Heat the reaction mixture to reflux (typically around 100°C) for several hours. The reaction progress can be monitored by TLC or GC-MS. The evolution of carbon dioxide will be observed.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a sodium hydroxide solution to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and concentrate the organic solution under reduced pressure to yield N-methyl-3-piperidone.

  • Purification can be achieved through distillation or column chromatography.

Mandatory Visualizations

experimental_workflow_direct_alkylation cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification start Dissolve 3-Piperidinone HCl in Methanol add_base Add K2CO3 start->add_base reflux Heat to Reflux add_base->reflux add_alkyl_halide Add Benzyl Bromide reflux->add_alkyl_halide monitor Monitor by TLC add_alkyl_halide->monitor cool Cool to RT monitor->cool evaporate Evaporate Solvent cool->evaporate extract Extract with DCM/Water evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography (if needed) dry->purify

Caption: Workflow for Direct N-Alkylation of 3-Piperidinone.

experimental_workflow_reductive_amination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification mix Mix 3-Piperidinone, Formaldehyde & Formic Acid reflux Heat to Reflux mix->reflux monitor Monitor Reaction reflux->monitor cool Cool to RT monitor->cool basify Basify with NaOH cool->basify extract Extract with Organic Solvent basify->extract dry Dry & Concentrate extract->dry purify Distillation or Chromatography dry->purify

Caption: Workflow for N-Methylation via Eschweiler-Clarke Reaction.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Trimethylpiperidin-4-one is a key intermediate in the synthesis of various pharmaceuticals and a valuable scaffold in medicinal chemistry. As with many specialty chemicals, the transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. This document provides detailed application notes and protocols for the scale-up synthesis of 1,2,5-trimethylpiperidin-4-one and related piperidin-4-one derivatives. It addresses critical considerations for process optimization, safety, and purification at a larger scale, and offers a comparative overview of common synthetic strategies.

Synthetic Strategies: A Comparative Overview

Several synthetic routes are available for the preparation of 1,2,5-trimethylpiperidin-4-one and its analogs. The choice of a particular method on an industrial scale is dictated by factors such as raw material cost, reaction efficiency, product purity, safety, and environmental impact. The two most prominent strategies are the Robinson-Mannich reaction and the Dieckmann condensation.

Synthetic RouteKey ReactantsTypical SolventsGeneral YieldsKey AdvantagesScale-Up Challenges
Modified Robinson-Mannich Reaction Isopropenyl-2-chloropropyl ketone, MethylamineMethylene Chloride, Water80-85%[1]High yield, readily available starting materials, relatively simple one-pot reaction.Highly exothermic reaction requiring careful temperature control, potential for side-product formation.
Dieckmann Condensation Diesters (e.g., from Michael addition of methylamine to methyl methacrylate and methyl crotonate)Toluene, Xylene33% (for 1,2,5-trimethylpiperidin-4-one)[1]Good for creating the piperidine ring structure.Multi-step process, use of hazardous reagents like sodium metal or strong bases, lower yields for this specific target.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1,2,5-Trimethylpiperidin-4-one via a Modified Robinson-Mannich Reaction

This protocol is based on a demonstrated and efficient method for the synthesis of 1,2,5-trimethylpiperidin-4-one.[1]

Materials:

  • Isopropenyl-2-chloropropyl ketone solution in methylene chloride (e.g., 25.5% w/w)

  • Aqueous methylamine solution (e.g., 31% w/w)

  • Methylene chloride

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe

  • Heating/cooling circulator

  • Separatory funnel (appropriately sized for the batch)

  • Rotary evaporator (for solvent removal at lab/pilot scale)

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the jacketed reactor with the aqueous methylamine solution. The molar ratio of isopropenyl-2-chloropropyl ketone to methylamine should be approximately 1:2.25.[1]

  • Reagent Addition: Begin stirring the methylamine solution and start cooling the reactor jacket to maintain an internal temperature of 20-30°C. Slowly add the solution of isopropenyl-2-chloropropyl ketone in methylene chloride via the dropping funnel. The addition rate should be controlled to manage the exothermic nature of the reaction and keep the temperature within the desired range.

  • Reaction: After the addition is complete, heat the reaction mixture to 40-45°C and maintain this temperature with constant stirring for 2 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Phase Separation: Allow the layers to separate. The lower organic layer contains the product. Separate the aqueous layer.

  • Solvent Removal: Transfer the organic layer to a distillation flask and remove the methylene chloride by distillation at atmospheric pressure.

  • Purification: The crude 1,2,5-trimethylpiperidin-4-one is then purified by vacuum distillation. The product typically distills at 56°C under a vacuum of 3 mm Hg.[1]

Expected Yield: 82-85%[1]

Safety Precautions:

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Methylamine is a corrosive and flammable gas/liquid. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Methylene chloride is a volatile and potentially carcinogenic solvent. Use in a fume hood with proper PPE.

  • Isopropenyl-2-chloropropyl ketone is a reactive chemical. Avoid contact with skin and eyes.

Scale-Up Considerations

Transitioning the synthesis of 1,2,5-trimethylpiperidin-4-one from the laboratory to a pilot or industrial scale requires careful consideration of several factors:

1. Heat Management: The reaction between isopropenyl-2-chloropropyl ketone and methylamine is exothermic. On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A jacketed reactor with an efficient cooling system is essential. The rate of addition of the ketone should be carefully controlled to manage the heat evolution and maintain the reaction temperature within the optimal range of 40-45°C.

2. Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots, which could lead to side reactions and a decrease in yield and purity. The choice of agitator and stirring speed should be optimized for the specific reactor geometry and batch size.

3. Material Transfer: The handling and transfer of large quantities of flammable and corrosive materials like methylamine and methylene chloride require specialized equipment and adherence to strict safety protocols.

4. Purification: Vacuum distillation is an effective method for purifying 1,2,5-trimethylpiperidin-4-one. However, scaling up this process can present challenges. Bumping can be an issue in large-scale distillations, and the use of boiling chips or a nitrogen bleed may be necessary for smooth boiling. The efficiency of the vacuum system and the design of the distillation column are critical for achieving high purity on a large scale.

5. Process Safety: A thorough process hazard analysis (PHA) should be conducted before any scale-up operation. This includes evaluating the thermal stability of reactants and products, the potential for runaway reactions, and the safe handling and storage of all chemicals involved.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis & Work-up cluster_purification Purification cluster_product Final Product A Isopropenyl-2-chloropropyl ketone in Methylene Chloride C Jacketed Reactor (20-30°C then 40-45°C, 2h) A->C B Aqueous Methylamine B->C D Phase Separation C->D Reaction Mixture E Solvent Removal (Atmospheric Distillation) D->E Organic Layer F Vacuum Distillation E->F Crude Product G 1,2,5-Trimethylpiperidin-4-one F->G Purified Product

Caption: Synthetic workflow for the scale-up production of 1,2,5-trimethylpiperidin-4-one.

Potential Signaling Pathway Involvement

While the primary use of 1,2,5-trimethylpiperidin-4-one is as a synthetic intermediate, the piperidine scaffold is a common feature in biologically active molecules. For instance, many piperidine derivatives are known to interact with the central nervous system, often targeting G-protein coupled receptors (GPCRs). The logical relationship for its potential downstream application in drug discovery is visualized below.

Signaling_Pathway_Logic A 1,2,5-Trimethylpiperidin-4-one B Further Chemical Modification (e.g., Reduction, Alkylation) A->B C Library of Piperidine Derivatives B->C D Screening for Biological Activity C->D E Interaction with CNS Targets (e.g., GPCRs, Ion Channels) D->E F Modulation of Signaling Pathways E->F G Potential Therapeutic Effect F->G

References

Green Chemistry Approaches for the Synthesis of Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4][5][6] Traditional synthetic routes to piperidine derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns. This has spurred the development of green chemistry approaches that prioritize sustainability without compromising efficiency or product diversity.[1][2]

These application notes provide detailed protocols for three distinct and effective green methodologies for synthesizing piperidine derivatives: Microwave-Assisted Organic Synthesis (MAOS), catalyst-free Multi-component Reactions (MCRs) in water, and innovative biocatalytic synthesis. These methods offer significant advantages, including drastically reduced reaction times, higher yields, use of benign solvents, and simplified work-up procedures.[7][8][9][10]

General Workflow for Green Piperidine Synthesis

The following diagram illustrates a generalized workflow applicable to many green synthesis protocols for piperidine derivatives, emphasizing the principles of efficiency and sustainability.

Green_Synthesis_Workflow start Reactant Selection green_conditions Green Reaction Conditions (e.g., MW, Water, Biocatalyst) start->green_conditions reaction One-Pot Synthesis green_conditions->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Simplified Work-up & Purification monitoring->workup product Piperidine Derivative workup->product

Caption: A generalized workflow for the green synthesis of piperidine derivatives.

Application Note 1: Microwave-Assisted Synthesis of Piperidino-Thiohydantoins

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently.[7][9] This technique dramatically accelerates reaction rates, often reducing reaction times from hours to minutes, while simultaneously improving yields and minimizing side product formation.[8][9] The following protocol details a one-pot, solvent-free synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones, demonstrating the power of MAOS in heterocyclic synthesis.[11][12]

Experimental Protocol

Materials:

  • 3-alkyl-2,6-diarylpiperidin-4-ones (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Chloroethyl acetate (10 mmol)

  • NaHSO₄·SiO₂ (25 mg)

  • Scientific Microwave Oven (e.g., 320W power level)

Procedure:

  • In a microwave-safe vessel, combine the appropriate 3-alkyl-2,6-diarylpiperidin-4-one (10 mmol), thiosemicarbazide (10 mmol), and chloroethyl acetate (10 mmol).

  • Add a catalytic amount of NaHSO₄·SiO₂ (25 mg) to the mixture. This catalyst also serves as an efficient microwave absorber.[11]

  • The reaction is performed in a dry media (solvent-free).

  • Place the vessel in the scientific microwave oven and irradiate at a power level of 320 watts.

  • The reaction is typically complete within minutes. Monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-one derivatives.

MAOS_Workflow A Combine Reactants & Catalyst (Piperidinone, Thiosemicarbazide, Chloroethyl Acetate, NaHSO₄·SiO₂) B Microwave Irradiation (320W, Solvent-Free) A->B One-Pot C Cooling B->C D Purification (Recrystallization) C->D E Final Product D->E

Caption: Workflow for the microwave-assisted synthesis of piperidine derivatives.

Application Note 2: One-Pot Multi-component Synthesis of Piperidines in Water

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.[10] Performing these reactions in water as a solvent is a key aspect of green chemistry. This protocol describes an MCR for synthesizing highly functionalized piperidines using sodium lauryl sulfate (SLS) as a catalyst in water at room temperature, which is both environmentally friendly and cost-effective.[13]

Experimental Protocol

Materials:

  • Aromatic aldehyde (2 mmol)

  • Aromatic amine (2 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Sodium lauryl sulfate (SLS) (0.02 g)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, prepare a mixture of the aromatic aldehyde (2 mmol), aromatic amine (2 mmol), β-ketoester (1 mmol), and SLS (0.02 g).

  • Add water (10 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • The reaction progress can be monitored by TLC. Reaction times typically range from 6 to 8 hours.[13]

  • Upon completion, the solid product that precipitates out of the aqueous solution is collected by filtration.

  • Wash the solid with water to remove any water-soluble impurities.

  • The crude product is then purified by recrystallization from ethanol to yield the highly substituted piperidine derivative.

MCR_Reaction cluster_reactants Reactants Aldehyde Aromatic Aldehyde Reaction One-Pot Reaction (SLS, Water, RT) Aldehyde->Reaction Amine Aromatic Amine Amine->Reaction Ketoester β-Ketoester Ketoester->Reaction Product Highly Substituted Piperidine Reaction->Product

Caption: Multi-component reaction scheme for piperidine synthesis in water.

Application Note 3: Biocatalytic Synthesis of Piperidine Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild reaction conditions. This approach is a pillar of green chemistry, as enzymes operate in aqueous media, are biodegradable, and can often be recycled. This protocol outlines the first biocatalytic synthesis of piperidines using Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes (MHNTs) as a reusable catalyst.[14]

Experimental Protocol

Materials:

  • Benzaldehyde (and substituted derivatives)

  • Aniline (and substituted derivatives)

  • Acetoacetate ester

  • Immobilized Candida antarctica lipase B on magnetic halloysite nanotubes (CALB@MHNTs)

  • Appropriate solvent (as determined by optimization, though biocatalysis often favors aqueous or benign organic solvents)

Procedure:

  • Combine the benzaldehyde derivative, aniline derivative, and acetoacetate ester in a reaction vessel.

  • Add the reusable CALB@MHNTs biocatalyst to the mixture.

  • The reaction is stirred at a mild temperature (e.g., room temperature or slightly elevated) for the required duration.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, the magnetic biocatalyst (CALB@MHNTs) can be easily recovered using an external magnet.

  • The catalyst can be washed and reused for subsequent reactions, demonstrating its excellent reusability for up to ten consecutive cycles.[14]

  • The reaction mixture is then subjected to a standard work-up procedure, and the product is purified, typically by column chromatography or recrystallization, to afford the desired piperidine derivative in high yield.

Biocatalysis_Cycle Reactants Aldehyde + Amine + Acetoacetate Reaction MCR with CALB@MHNTs Reactants->Reaction Separation Magnetic Separation Reaction->Separation Product Piperidine Product (Purification) Separation->Product Supernatant Catalyst Recovered CALB@MHNTs Separation->Catalyst Solid Catalyst Catalyst->Reaction Reuse (up to 10x)

Caption: The cycle of biocatalytic synthesis and catalyst recovery.

Data Summary and Comparison

The following table summarizes the quantitative data for the described green chemistry approaches, allowing for a direct comparison of their efficiency and conditions.

MethodCatalystSolventTemp.TimeYield (%)Reference
Microwave-Assisted Synthesis NaHSO₄·SiO₂Solvent-free110°C (after 3 min)MinutesHigh[11]
Multi-component Reaction Sodium Lauryl Sulfate (SLS)WaterRoom Temp.6-8 h65-95%[13]
Biocatalytic MCR CALB@MHNTsVariesMildNot specifiedup to 91% (gram scale)[14]

Conclusion

The adoption of green chemistry principles in the synthesis of piperidine derivatives offers substantial benefits for academic research and the pharmaceutical industry. The methodologies presented—microwave-assisted synthesis, multi-component reactions in water, and biocatalysis—demonstrate significant improvements in terms of reaction efficiency, waste reduction, and safety.[1][2][7][10] By incorporating these protocols, researchers can accelerate the discovery and development of novel piperidine-based drug candidates while adhering to the principles of sustainable science.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Isopropylpiperidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Isopropylpiperidin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective strategies for the synthesis of this compound are:

  • Reductive Amination of a Protected Piperidin-3-one Precursor: This typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one (a protected form of 4-piperidone) with isopropylamine in the presence of a reducing agent, followed by deprotection of the ketone.

  • N-Alkylation of Piperidin-3-one or a Precursor: This route involves the direct alkylation of a piperidin-3-one derivative with an isopropyl halide. A common precursor is 1-Boc-3-piperidone, which can be synthesized from 3-hydroxypyridine. Subsequent deprotection of the Boc group and N-isopropylation, or direct isopropylation followed by deprotection, yields the target compound.

Q2: Which synthetic route is recommended for a first-time synthesis?

A2: For researchers new to this synthesis, the reductive amination route is often more straightforward and can be performed in a one-pot fashion, potentially leading to higher yields with fewer purification steps. The N-alkylation route can also be effective but may require more careful optimization of reaction conditions to avoid side reactions.

Q3: What are some common challenges encountered during the synthesis of this compound?

A3: Common issues include:

  • Low yields: This can be due to incomplete reactions, side product formation, or difficulties in purification.

  • Side reactions: In N-alkylation, over-alkylation can occur. During reductive amination, the formation of secondary amine byproducts is a possibility.

  • Purification difficulties: The final product can be challenging to isolate in high purity due to its physical properties and the presence of closely related impurities.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the specific impurities present but a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common starting point. Distillation under reduced pressure can also be an effective purification method for the final product.

Troubleshooting Guides

Route 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

Issue 1: Low Yield of the Aminated Product

Potential Cause Troubleshooting Suggestion
Inefficient Imine Formation Ensure the reaction is stirred for a sufficient amount of time (1-2 hours) after the addition of isopropylamine before introducing the reducing agent. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation.
Inactive Reducing Agent Use a freshly opened or properly stored bottle of the reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride). The activity of these reagents can diminish with improper storage.
Suboptimal pH The pH of the reaction mixture can be critical. For reductive amination, a slightly acidic pH (around 5-6) is often optimal for both imine formation and the activity of the reducing agent.
Steric Hindrance While isopropylamine is not excessively bulky, steric hindrance can still slow down the reaction. Consider increasing the reaction temperature or extending the reaction time.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Suggestion
Reduction of the Starting Ketone This can occur if the reducing agent is too reactive or if the imine formation is slow. Use a milder reducing agent like sodium triacetoxyborohydride, which is known for its selectivity for imines over ketones.[1]
Formation of Bis-alkylated Amine This is less common in this specific reaction but can occur if the starting materials are not pure. Ensure the purity of both the ketone and isopropylamine.
Route 2: N-Alkylation of a Piperidin-3-one Precursor

Issue 1: Low Conversion of the Starting Material

Potential Cause Troubleshooting Suggestion
Insufficiently Reactive Alkylating Agent Isopropyl bromide is a common choice, but isopropyl iodide is more reactive and can lead to higher conversions. Consider using isopropyl iodide or adding a catalytic amount of sodium iodide if using isopropyl bromide.
Inappropriate Base A weak base may not be sufficient to deprotonate the piperidine nitrogen effectively. A stronger base like potassium carbonate or sodium hydride can be used.[2] However, with stronger bases, careful temperature control is necessary.
Low Reaction Temperature N-alkylation with a secondary halide like isopropyl bromide can be sluggish. Increasing the reaction temperature may be necessary.

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Potential Cause Troubleshooting Suggestion
Excess Alkylating Agent Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the isopropyl halide.[2]
High Reaction Temperature or Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to minimize the formation of the quaternary salt.

Experimental Protocols

Protocol 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
  • Imine Formation: To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in an anhydrous solvent such as dichloromethane or methanol, add isopropylamine (1.2 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: The resulting protected amine can be deprotected under acidic conditions (e.g., aqueous HCl) to yield this compound.

Protocol 2: N-Alkylation of 1-Boc-3-hydroxypiperidine followed by Oxidation

This protocol is based on the synthesis of 1-BOC-3-piperidone.[3][4]

  • Synthesis of 1-Boc-3-hydroxypiperidine: 3-Hydroxypyridine is reduced with sodium borohydride in an alkaline solution to give 3-hydroxypiperidine. This is then protected with di-tert-butyl dicarbonate (Boc-anhydride) to yield 1-Boc-3-hydroxypiperidine.[3]

  • N-Isopropylation: To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (2.0 eq) and isopropyl bromide (1.5 eq). Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.

  • Deprotection and Oxidation: The Boc group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane). The resulting N-isopropyl-3-hydroxypiperidine is then oxidized using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination

Parameter Condition A Condition B
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride[1]
Solvent DichloromethaneMethanol
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 70-90%65-85%
Key Advantage High selectivity for imine reductionEffective in protic solvents
Key Disadvantage Moisture sensitiveHighly toxic

Table 2: Comparison of Reaction Conditions for N-Alkylation

Parameter Condition A Condition B
Alkylating Agent Isopropyl BromideIsopropyl Iodide
Base Potassium CarbonateSodium Hydride[2]
Solvent AcetonitrileDMF
Temperature 60-80 °C0 °C to Room Temperature
Typical Yield 50-70%60-80%
Key Advantage Milder conditionsHigher reactivity
Key Disadvantage Slower reaction rateRequires stricter anhydrous conditions

Visualizations

experimental_workflow_reductive_amination start Start ketone 1,4-Dioxaspiro[4.5]decan-8-one start->ketone imine_formation Imine Formation (DCM or MeOH, RT, 1-2h) ketone->imine_formation amine Isopropylamine amine->imine_formation reduction Reduction (NaBH(OAc)3, 0°C to RT, 12-24h) imine_formation->reduction workup Aqueous Work-up reduction->workup deprotection Acidic Deprotection (Aqueous HCl) workup->deprotection purification Purification (Column Chromatography) deprotection->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

troubleshooting_logic_low_yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm Is starting material pure? check_reagents Verify Reagent Activity (e.g., reducing agent, base) start->check_reagents Are reagents active? optimize_temp Optimize Reaction Temperature start->optimize_temp Is temperature optimal? optimize_time Extend Reaction Time start->optimize_time Is reaction time sufficient? check_ph Verify Reaction pH (for reductive amination) start->check_ph For Reductive Amination change_reagent Consider More Reactive Reagent (e.g., i-PrI instead of i-PrBr) check_reagents->change_reagent Reagent inactive or too slow optimize_temp->optimize_time

Caption: Troubleshooting decision tree for low reaction yield.

References

Improving yield and purity in 1-Isopropylpiperidin-3-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Isopropylpiperidin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Reductive Amination: This is a one-pot reaction where 3-piperidone (often as its hydrochloride salt) is reacted with acetone in the presence of a reducing agent. This method is often preferred due to its efficiency and milder reaction conditions.

  • Direct N-Alkylation: This method involves the reaction of 3-piperidone with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. While straightforward, this method can sometimes lead to side products if not carefully controlled.

Q2: What are the common starting materials for the synthesis of this compound?

A2: Typically, the synthesis starts from 3-piperidone hydrochloride or 1-Boc-3-piperidone. If using 1-Boc-3-piperidone, the Boc protecting group must first be removed, usually under acidic conditions, to yield 3-piperidone, which can then be N-isopropylated.

Q3: What are the most common impurities encountered in the synthesis of this compound?

A3: Common impurities can include:

  • Unreacted 3-piperidone: Incomplete reaction can leave starting material in the product mixture.

  • Over-alkylation products: In direct N-alkylation, the formation of a quaternary ammonium salt is a potential side reaction, though less common with a bulky group like isopropyl.

  • Side-products from the reducing agent: Depending on the reducing agent used in reductive amination, byproducts may be generated.

  • Solvent and reagent residues: Residual solvents or excess reagents can contaminate the final product if not properly removed during workup and purification.

Q4: How can I purify crude this compound?

A4: The primary methods for purification are:

  • Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities and residual solvents.

  • Flash Column Chromatography: This technique is useful for separating the product from impurities with different polarities. A silica gel column is typically used, with a solvent system tailored to the polarity of the product and impurities.

Troubleshooting Guides

Low or No Product Yield
IssuePossible CauseRecommended Solution
No reaction or very low conversion Reductive Amination: Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., protected from moisture).
Direct Alkylation: Base is not strong enough or is not soluble in the reaction solvent.Use a stronger base such as potassium carbonate or sodium hydride. Ensure the solvent is appropriate for the chosen base (e.g., DMF or acetonitrile for K2CO3).
Both Methods: Low reaction temperature.Increase the reaction temperature. For direct alkylation, heating to 60-80°C may be necessary.
Product loss during workup Extraction issues: The product may remain in the aqueous layer if it is protonated.Before extraction, basify the aqueous layer to a pH of 9-11 with a suitable base (e.g., sodium carbonate or sodium hydroxide) to ensure the product is in its free base form, which is more soluble in organic solvents.
Low Product Purity
IssuePossible CauseRecommended Solution
Presence of starting material (3-piperidone) Incomplete reaction.Increase the reaction time or temperature. Use a slight excess (1.1-1.2 equivalents) of acetone/isopropyl halide and the reducing agent/base.
Formation of multiple products Direct Alkylation: Over-alkylation leading to a quaternary ammonium salt.Add the isopropyl halide slowly to the reaction mixture to maintain a relative excess of the piperidone starting material. Avoid a large excess of the alkylating agent.
Reductive Amination: Aldol condensation of acetone.Control the reaction temperature and pH. Adding the reducing agent portion-wise can help to minimize side reactions.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Piperidone Hydrochloride with Acetone

This protocol describes the synthesis of this compound via reductive amination.

Materials:

  • 3-Piperidone hydrochloride

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-piperidone hydrochloride (1.0 eq) and dichloromethane.

  • Add acetone (1.5 eq) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Direct N-Alkylation of 3-Piperidone Hydrochloride with 2-Bromopropane

This protocol details the synthesis of this compound via direct N-alkylation.

Materials:

  • 3-Piperidone hydrochloride

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a round-bottom flask, add 3-piperidone hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in DMF.

  • Add 2-bromopropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterReductive AminationDirect N-Alkylation
Typical Yield 75-90%60-80%
Purity Before Purification Generally higherCan contain over-alkylation byproducts
Reaction Conditions Milder (0°C to room temp.)Harsher (requires heating)
Key Reagents Acetone, NaBH(OAc)₃2-Bromopropane, K₂CO₃
Common Solvents Dichloromethane, 1,2-DichloroethaneDMF, Acetonitrile

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct N-Alkylation ra1 Mix 3-Piperidone HCl and Acetone in DCM ra2 Add NaBH(OAc)3 at 0°C ra1->ra2 ra3 Stir at Room Temperature ra2->ra3 ra4 Aqueous Workup (NaHCO3) ra3->ra4 purification Purification (Vacuum Distillation or Column Chromatography) ra4->purification da1 Mix 3-Piperidone HCl and K2CO3 in DMF da2 Add 2-Bromopropane da1->da2 da3 Heat to 70°C da2->da3 da4 Aqueous Workup da3->da4 da4->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Reagents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Ineffective Base start->cause3 cause4 Product Loss in Workup start->cause4 sol1 Use Fresh Reagents cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Use Stronger/More Soluble Base cause3->sol3 sol4 Basify Aqueous Layer Before Extraction cause4->sol4

Caption: Logical relationships for troubleshooting low yield issues.

Technical Support Center: Synthesis of N-Substituted Piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted piperidinones.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted piperidinones?

A1: The primary synthetic routes include the N-alkylation or N-arylation of a pre-formed piperidinone core, and cyclization reactions like the Dieckmann condensation of acyclic precursors. The choice of method often depends on the desired substituent on the nitrogen atom and the overall molecular complexity.[1][2][3][4][5]

Q2: I am observing low yields in my N-alkylation reaction. What are the likely causes?

A2: Low yields in N-alkylation can stem from several factors including an insufficiently strong base, a poor leaving group on the alkylating agent, steric hindrance from bulky substituents, or a non-ideal solvent choice.[6] Additionally, if the reaction is reversible, the equilibrium may not favor product formation.[7]

Q3: How can I prevent the formation of a quaternary ammonium salt as a byproduct during N-alkylation?

A3: The formation of a quaternary ammonium salt is a common side reaction. To minimize this, it is crucial to control the stoichiometry of the reactants. Using an excess of the piperidine starting material relative to the alkylating agent can help. Additionally, slow, controlled addition of the alkylating agent, for instance using a syringe pump, can prevent localized high concentrations that favor di-alkylation.[6][8]

Q4: My N-arylation reaction is not proceeding. What should I check?

A4: N-arylation reactions, such as the Buchwald-Hartwig amination, are sensitive to several factors. Ensure you are using an appropriate palladium catalyst and a suitable phosphine ligand, as these are often substrate-dependent.[9][10] The base used must be strong enough and non-nucleophilic, like sodium tert-butoxide. The reaction may also require heating to overcome the activation energy.[9][10] Catalyst poisoning from impurities in reagents or solvents can also halt the reaction.[7]

Q5: What are common side reactions in the Dieckmann condensation for piperidinone synthesis?

A5: The Dieckmann condensation can be prone to side reactions, especially dimerization, when forming rings larger than seven members.[3] The choice of base is critical; using sterically hindered, non-nucleophilic bases like potassium tert-butoxide can help minimize side reactions.[3] The reaction can also be reversible, so conditions should be chosen to favor the cyclized product.[11]

Q6: What are the best practices for purifying N-substituted piperidinones?

A6: Purification strategies depend on the properties of the specific compound. Common methods include column chromatography on silica gel, recrystallization from suitable solvents like ethanol or ethanol/ethyl acetate mixtures, and distillation for liquid products.[4][9][12] Washing the crude product with aqueous solutions (e.g., sodium bicarbonate, brine) is often a necessary step in the work-up to remove inorganic salts and other water-soluble impurities.[9][13]

Section 2: Troubleshooting Guides

Troubleshooting N-Alkylation Reactions
Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Insufficiently strong base to neutralize the acid byproduct.Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[6]
Poor leaving group on the alkylating agent.Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).[6]
Steric hindrance from bulky groups on either reactant.Increase the reaction temperature to provide more energy to overcome the steric barrier.[6]
Poor solubility of reagents.Change to a more suitable solvent, such as DMF, to ensure all reactants are fully dissolved.[7]
Formation of Quaternary Ammonium Salt Incorrect stoichiometry.Use an excess of the piperidine starting material relative to the alkylating agent.
Rapid addition of the alkylating agent.Add the alkylating agent slowly to the reaction mixture using a syringe pump.[8]
Low to No Yield Catalyst poisoning (if applicable).Use pure, anhydrous reagents and solvents to avoid inhibiting any catalyst present.[7]
Unstable alkylating agent or product.Lower the reaction temperature and monitor the reaction progress closely to stop it upon completion.[7]
Troubleshooting N-Arylation Reactions (Buchwald-Hartwig Amination)
Problem Potential Cause Recommended Solution
No Reaction or Low Conversion Inactive catalyst.Ensure the use of a high-quality palladium catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[9][10]
Inappropriate ligand.For sterically hindered substrates, use bulky, electron-rich phosphine ligands like XPhos or RuPhos.[9][10]
Insufficiently strong base.Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[9][10]
Low reaction temperature.Many N-arylation reactions require heating, typically between 80-110 °C.[9][10]
Formation of Side Products Catalyst poisoning.Purify all reagents and solvents. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
Reaction with other functional groups.Protect sensitive functional groups on your starting materials before attempting the N-arylation.

Section 3: Experimental Protocols

General Protocol for N-Alkylation of 4-Piperidone
  • To a stirred solution of 4-piperidone (1.0 equivalent) in an anhydrous solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).[6]

  • Slowly add the alkyl halide (1.1 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen). For reactive alkylating agents, consider cooling the reaction mixture.[6][8]

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

General Protocol for Buchwald-Hartwig N-Arylation of a Piperidine
  • In an oven-dried Schlenk flask under an inert atmosphere, combine the piperidine (1.0 equivalent), aryl halide (1.2 equivalents), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equivalents).[9]

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]

Section 4: Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Piperidinone, Base, and Solvent add_alkylating Slowly Add Alkylating Agent prep_reactants->add_alkylating Under Inert Atmosphere react Stir at Appropriate Temperature add_alkylating->react monitor Monitor by TLC/LC-MS react->monitor Periodically monitor->react Incomplete quench Quench with Water & Extract monitor->quench Complete wash_dry Wash & Dry Organic Layer quench->wash_dry purify Purify by Chromatography or Distillation wash_dry->purify product N-Substituted Piperidinone purify->product

Caption: General workflow for the N-alkylation of piperidinones.

troubleshooting_logic start Low Yield in N-Alkylation check_base Is the base strong enough? start->check_base check_lg Is the leaving group reactive enough? check_base->check_lg Yes sol_base Use a stronger base (e.g., K₂CO₃, Et₃N) check_base->sol_base No check_sterics Are there bulky substituents? check_lg->check_sterics Yes sol_lg Use a better leaving group (e.g., Br, I) check_lg->sol_lg No check_side_reactions Is a quaternary salt forming? check_sterics->check_side_reactions No sol_sterics Increase reaction temperature check_sterics->sol_sterics Yes sol_side_reactions Use excess piperidinone and slow addition check_side_reactions->sol_side_reactions Yes

Caption: Troubleshooting logic for low yields in N-alkylation.

References

Technical Support Center: Synthesis of Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of piperidinone, a critical scaffold in medicinal chemistry. The following guides and frequently asked questions (FAQs) address specific challenges related to byproduct formation and provide actionable solutions to improve reaction efficiency and product purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of piperidinone.

Problem 1: Low yield and formation of polymeric byproducts in Dieckmann Condensation.

  • Potential Cause: The Dieckmann condensation, an intramolecular Claisen condensation, can be susceptible to intermolecular reactions, leading to the formation of oligomers or polymers, especially at high concentrations.[1]

  • Recommended Solutions:

    • High Dilution: Running the reaction under high dilution conditions favors the intramolecular cyclization over intermolecular condensation.

    • Slow Addition: Adding the diester substrate slowly to the base can help maintain a low concentration of the starting material, further promoting the desired intramolecular reaction.

    • Choice of Base and Solvent: The use of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like toluene or THF is recommended.[2] Using an alkoxide base corresponding to the ester (e.g., sodium ethoxide for ethyl esters) can minimize transesterification side reactions.

Problem 2: Formation of bis-adducts and other side products in Aza-Michael Addition.

  • Potential Cause: The initial Michael adduct can sometimes react with a second molecule of the Michael acceptor, leading to the formation of a bis-adduct. The reversibility of the aza-Michael reaction can also contribute to the formation of various byproducts.[3]

  • Recommended Solutions:

    • Control Stoichiometry: Careful control of the stoichiometry of the amine and the Michael acceptor is crucial. Using a slight excess of the amine can help to minimize the formation of the bis-adduct.

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.

    • Catalyst Choice: The use of a suitable catalyst can enhance the rate and selectivity of the desired aza-Michael addition.[4][5]

Problem 3: Over-alkylation and formation of tertiary amines in Reductive Amination.

  • Potential Cause: The secondary amine product of a reductive amination can be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine byproduct.[6][7][8]

  • Recommended Solutions:

    • Use of a Large Excess of the Amine: Employing a significant excess of the primary amine can statistically favor the reaction with the carbonyl compound over the subsequent alkylation of the product.[6]

    • Stepwise Procedure: A two-step process, involving the initial formation and isolation of the imine followed by its reduction, can prevent over-alkylation.[9]

    • Choice of Reducing Agent: Using a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can effectively reduce the iminium ion in situ without reducing the starting carbonyl compound.[7][10]

Frequently Asked Questions (FAQs)

Q1: In the Petrenko-Kritschenko piperidone synthesis, what is the common byproduct if ammonia or a primary amine is omitted?

A1: In the absence of ammonia or a primary amine, the Petrenko-Kritschenko reaction can lead to the formation of a 4-oxotetrahydropyran as the major byproduct.[11] The reaction involves the condensation of an aldehyde with a derivative of acetonedicarboxylic acid, and in the absence of a nitrogen source, an oxygen atom from a carboxylate group can act as the nucleophile to close the ring.

Q2: What are the potential side reactions in the Hantzsch synthesis of dihydropyridinones?

A2: The Hantzsch synthesis, which is a multi-component reaction, can have side reactions such as the dealkylation of the dihydropyridine product, especially when certain oxidizing agents are used.[12] Adjusting the reaction conditions, such as solvent polarity and temperature, can help control the chemoselectivity and favor the formation of the desired 1,4-dihydropyridine over 1,2-dihydropyridine byproducts.[13]

Q3: How can I minimize the formation of diastereomers in the aza-Michael addition to form substituted piperidinones?

A3: The stereochemical outcome of the aza-Michael addition can be sensitive to reaction conditions. The addition of a catalytic amount of an acid, such as trifluoroacetic acid, can sometimes influence the diastereoselectivity, although it may also lead to equilibration of the product mixture.[14] The choice of solvent and temperature can also play a significant role in controlling the stereoselectivity.

Quantitative Data Summary

Synthesis MethodCommon Byproduct(s)Typical Yield of Desired ProductConditions to Minimize ByproductReference(s)
Dieckmann Condensation Oligomers/Polymers60-80%High dilution, slow addition of substrate[1][15]
Aza-Michael Addition Bis-adducts, diastereomers70-95%Control of stoichiometry, low temperature[3][14]
Reductive Amination Over-alkylated products (tertiary amines)75-90%Use of excess amine, stepwise procedure[6][9][16]
Petrenko-Kritschenko 4-Oxotetrahydropyran (in absence of amine)50-70%Presence of ammonia or primary amine[11]
Hantzsch Synthesis Dealkylated products, 1,2-dihydropyridines65-85%Choice of oxidizing agent, control of reaction conditions[12][13]

Experimental Protocols

Protocol 1: Dieckmann Condensation for the Synthesis of 1-benzyl-4-ethoxycarbonyl-4-phenylpiperidin-3-one

Materials:

  • Diethyl 3,3'-(benzylimino)dipropionate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium ethoxide (1.1 equivalents) to anhydrous toluene in the flask.

  • Heat the mixture to reflux with stirring.

  • Dissolve diethyl 3,3'-(benzylimino)dipropionate (1 equivalent) in anhydrous toluene and add it dropwise to the refluxing mixture over a period of 2-3 hours.

  • After the addition is complete, continue refluxing for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly add 1M HCl to neutralize the reaction mixture and precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the desired piperidinone.

Protocol 2: Aza-Michael Addition for the Synthesis of a 2-Substituted 4-Piperidone

Materials:

  • Divinyl ketone derivative

  • Primary amine (e.g., benzylamine)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile/Water (3:1)

Procedure:

  • In a round-bottom flask, dissolve the divinyl ketone (1 equivalent) and the primary amine (1.1 equivalents) in a 3:1 mixture of acetonitrile and water.

  • Add sodium bicarbonate (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 1.5-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[17]

Protocol 3: Reductive Amination for the Synthesis of a Substituted Piperidine

Materials:

  • 1,5-Dicarbonyl compound

  • Primary amine or ammonium salt (e.g., ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

Procedure:

  • Dissolve the 1,5-dicarbonyl compound (1 equivalent) and the amine/ammonium salt (1.2 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidine product, which can be further purified by chromatography or crystallization.

Visualizations

Dieckmann_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Diester Diester Intramolecular_Cyclization Intramolecular Cyclization Diester->Intramolecular_Cyclization Base Strong Base (e.g., NaH, t-BuOK) Base->Intramolecular_Cyclization Piperidinone Piperidinone Product Intramolecular_Cyclization->Piperidinone Favored by high dilution Byproduct Oligomeric Byproducts Intramolecular_Cyclization->Byproduct Favored by high concentration

Caption: Workflow of Dieckmann Condensation for Piperidinone Synthesis.

Aza_Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Dienone Divinyl Ketone Michael_Addition Aza-Michael Addition Dienone->Michael_Addition Amine Primary Amine Amine->Michael_Addition Piperidinone Piperidinone Product Michael_Addition->Piperidinone Controlled Stoichiometry Bis_Adduct Bis-Adduct Byproduct Michael_Addition->Bis_Adduct Excess Dienone

Caption: Aza-Michael Addition for Piperidinone Synthesis.

Reductive_Amination_Troubleshooting Start Reductive Amination Yields Over-alkylation Cause Probable Cause: Product is more nucleophilic than starting amine Start->Cause Solution1 Solution 1: Use large excess of starting amine Cause->Solution1 Solution2 Solution 2: Perform a stepwise reaction (imine formation then reduction) Cause->Solution2 Solution3 Solution 3: Use a mild, selective reducing agent (e.g., NaBH(OAc)₃) Cause->Solution3

Caption: Troubleshooting Over-alkylation in Reductive Amination.

References

Troubleshooting poor conversion rates in 1-Isopropylpiperidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Isopropylpiperidin-3-one

This guide provides troubleshooting solutions and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to poor conversion rates and low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two common strategies for synthesizing the this compound core structure:

  • Reductive Amination: This is a highly effective one-pot or stepwise method where a piperidin-3-one precursor is reacted with acetone in the presence of a reducing agent. The isopropyl group is introduced directly onto the nitrogen atom. This is often the preferred route due to its efficiency and milder conditions.[1][2]

  • Aza-Dieckmann Condensation: This intramolecular cyclization method involves a suitable N-isopropyl-substituted amino diester. A strong base is used to facilitate the formation of the cyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.[3][4] This route is more complex and can be prone to side reactions like polymerization.[5]

Q2: How can I effectively monitor the progress of my reaction?

Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the consumption of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion rate and can help identify volatile intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of an aliquot from the reaction mixture can confirm the formation of the desired structure and help quantify the product-to-starting-material ratio.

Q3: What are the critical safety precautions for this synthesis?

  • Handling Strong Bases: Reagents like Sodium Hydride (NaH) are highly reactive and flammable, especially upon contact with moisture. Always handle them under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are toxic. Avoid inhalation of dust and contact with skin. Quench reactions carefully, as cyanoborohydride can release toxic hydrogen cyanide gas upon acidification.[1]

  • Solvents: Many solvents used (e.g., THF, Toluene, DCM) are flammable and volatile. Ensure all reactions are conducted in a well-ventilated fume hood.

Troubleshooting Guide: Poor Conversion Rates

Issue 1: Low or No Yield in Reductive Amination

Question: My reductive amination reaction using a piperidin-3-one precursor and acetone is showing poor conversion. What are the likely causes and solutions?

Answer: Poor conversion in reductive amination is typically linked to the reducing agent, reaction pH, or the presence of contaminants.

  • Potential Cause A: Ineffective Reducing Agent The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting ketone as a side reaction, while others are milder and more selective for the iminium intermediate.[1]

    • Recommended Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it is less sensitive to moisture and highly effective under mildly acidic conditions.[6]

    Table 1: Comparison of Common Reducing Agents for Reductive Amination

    Reducing Agent Abbreviation Typical Solvent(s) Key Advantages Common Issues
    Sodium Triacetoxyborohydride NaBH(OAc)₃ DCM, THF, DCE Highly selective for imines/iminiums; tolerant of mild acid.[1][6] Can be slow; may require stoichiometric acid catalyst.
    Sodium Cyanoborohydride NaBH₃CN Methanol, Ethanol Selective for imines at controlled pH (~6-7).[1] Highly toxic; potential for HCN gas release.

    | Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive and readily available. | Can reduce the starting ketone/aldehyde byproduct.[1] |

  • Potential Cause B: Suboptimal pH The formation of the key iminium ion intermediate is pH-dependent. The reaction is often slow or fails if the medium is too neutral or too acidic.

    • Recommended Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This facilitates the dehydration of the hemiaminal intermediate to form the iminium ion, which is then reduced.[7]

  • Potential Cause C: Presence of Water While some reductive amination protocols are tolerant to small amounts of water, excess moisture can hydrolyze the iminium intermediate and deactivate some reducing agents.

    • Recommended Solution: Use anhydrous solvents and, if necessary, dry the starting materials. Running the reaction under an inert nitrogen or argon atmosphere can also prevent atmospheric moisture from interfering.[7]

Issue 2: Incomplete Reaction or Polymerization in Aza-Dieckmann Condensation

Question: I am attempting an Aza-Dieckmann condensation to form the piperidinone ring, but I am getting a low yield of the desired β-keto ester and a significant amount of an oily, viscous byproduct. What is going wrong?

Answer: This is a classic problem in Dieckmann condensations, often caused by competing intermolecular reactions or issues with the base.

  • Potential Cause A: Intermolecular Polymerization At high concentrations, the starting diester can react with other molecules instead of cyclizing internally. This leads to the formation of linear oligomers or polymers, which often appear as an intractable oil.[3][5]

    • Recommended Solution: Employ high-dilution conditions. This is achieved by adding the diester substrate very slowly via a syringe pump to a solution of the base in a large volume of solvent. This maintains a low substrate concentration, statistically favoring the desired intramolecular reaction.

  • Potential Cause B: Inactive or Insufficient Base The Dieckmann condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon. Old or improperly stored base can have reduced activity, and using too little will result in an incomplete reaction.[5]

    • Recommended Solution: Use fresh, high-quality base. Sodium hydride (60% dispersion in mineral oil) should be washed with anhydrous hexane before use to remove the oil. Ensure you are using at least two equivalents of the base, as the resulting β-keto ester product is acidic and will consume one equivalent.[5]

    Table 2: Comparison of Bases for Dieckmann Condensation

    Base Abbreviation Typical Solvent(s) Key Advantages Common Issues
    Sodium Hydride NaH THF, Toluene, Benzene Strong, non-nucleophilic, and drives the reaction to completion.[3] Highly flammable; requires inert atmosphere and anhydrous conditions.[5]
    Sodium Ethoxide NaOEt Ethanol, Toluene Classic reagent, effective for many applications.[3] Can lead to transesterification side reactions.

    | Potassium tert-Butoxide | t-BuOK | THF, t-BuOH | Very strong, sterically hindered base.[3] | Highly hygroscopic; can be difficult to handle. |

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 1-Boc-piperidin-3-one, a commercially available starting material.

  • Deprotection: To a solution of 1-Boc-piperidin-3-one (1.0 eq) in Dichloromethane (DCM, 0.2 M), add Trifluoroacetic Acid (TFA, 4.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 3 hours until TLC indicates complete consumption of the starting material. Concentrate the mixture under reduced pressure.

  • Reductive Amination: Re-dissolve the crude piperidin-3-one salt in 1,2-Dichloroethane (DCE, 0.2 M). Add acetone (3.0 eq) followed by acetic acid (1.1 eq). Stir for 30 minutes. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 30 °C. Stir overnight at room temperature.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.

Protocol 2: Synthesis via Aza-Dieckmann Condensation

This protocol outlines the synthesis starting from a suitable N-isopropyl amino diester.

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous Toluene (to achieve a final substrate concentration of ~0.01 M). Add sodium hydride (NaH, 60% dispersion, 2.2 eq), previously washed with anhydrous hexane. Heat the suspension to reflux.

  • Substrate Addition: Dissolve the N-isopropyl amino diester (e.g., Diethyl 3,3'-(isopropylazanediyl)dipropanoate, 1.0 eq) in a small volume of anhydrous Toluene. Using a syringe pump, add the substrate solution to the refluxing NaH suspension over a period of 4-6 hours.

  • Reaction and Quench: After the addition is complete, continue to reflux for an additional 2 hours. Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of glacial acetic acid until gas evolution ceases, followed by the addition of water.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the mixture and heat to reflux for 6-12 hours to facilitate both hydrolysis of the ester and decarboxylation.

  • Workup and Purification: Cool the reaction mixture and basify to pH >10 with aqueous NaOH. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis & Monitoring cluster_outcome Outcome cluster_troubleshoot Troubleshooting Steps start Begin Synthesis (Route A or B) monitor Monitor Reaction (TLC, GC-MS) start->monitor check Conversion > 90%? monitor->check workup Proceed to Workup & Purification check->workup Yes troubleshoot Initiate Troubleshooting check->troubleshoot No identify Identify Potential Cause (e.g., Reagent, Conditions) troubleshoot->identify implement Implement Solution (e.g., Change Reagent, High Dilution) identify->implement rerun Re-run Experiment implement->rerun rerun->monitor

Caption: A logical workflow for synthesizing and troubleshooting this compound.

Reductive_Amination_Pathway ketone Piperidin-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + H⁺ side_product Piperidin-3-ol (Side Product) ketone->side_product + [H⁻] (e.g., NaBH₄) acetone Acetone acetone->hemiaminal + H⁺ iminium Iminium Ion hemiaminal->iminium - H₂O product This compound iminium->product + [H⁻] (e.g., NaBH(OAc)₃)

Caption: Reaction pathway for reductive amination and a potential side reaction.

Dieckmann_Condensation_Pathways cluster_intra Desired Intramolecular Pathway cluster_inter Competing Intermolecular Pathway diester N-Isopropyl Amino Diester enolate Enolate Formation diester->enolate + Base enolate_inter Enolate Formation diester->enolate_inter + Base cyclization Intramolecular Cyclization enolate->cyclization High Dilution Favors beta_keto β-Keto Ester Product cyclization->beta_keto dimer Dimerization / Polymerization polymer Oily Byproduct dimer->polymer enolate_inter->dimer High Concentration Favors diester_2 Another Diester Molecule diester_2->dimer

Caption: Competing pathways in the Aza-Dieckmann condensation reaction.

References

Technical Support Center: Purification of 1-Isopropylpiperidin-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Isopropylpiperidin-3-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for piperidinone derivatives, including this compound, are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the compound (e.g., thermal stability, crystallinity). For many piperidinone derivatives, column chromatography is a versatile method for separating the target compound from reaction byproducts and unreacted starting materials.[1][2][3][4] Recrystallization is an effective technique for obtaining highly pure crystalline solids, provided a suitable solvent is found.[5][6]

Q2: How do I choose an appropriate solvent system for column chromatography of this compound?

A2: The selection of a solvent system for column chromatography is crucial for achieving good separation. A common approach is to start with a non-polar solvent and gradually increase the polarity with a more polar solvent. For piperidinone derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is often a good starting point.[1] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis, aiming for a retention factor (Rf) of 0.2-0.4 for the desired compound.

Q3: What are some suitable solvents for the recrystallization of this compound derivatives?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] For piperidinone derivatives, which are often moderately polar, solvents like isopropyl alcohol, ethanol, or mixtures of solvents such as dichloromethane/hexanes can be effective.[6][7] The choice of solvent should be determined experimentally by testing the solubility of small amounts of the crude product in various solvents.

Q4: My purified piperidinone derivative shows two peaks in the HPLC analysis. What could be the cause?

A4: The appearance of two peaks for a seemingly pure piperidinone derivative in HPLC can be due to several factors. One common reason for basic compounds like piperidines is differential ionization or interaction with the stationary phase. This can sometimes be resolved by adjusting the pH of the mobile phase or adding a buffer. Another possibility is the presence of isomers that are not separated under the current chromatographic conditions.[8]

Q5: Can I use distillation to purify this compound?

A5: Vacuum distillation can be a suitable method for purifying liquid piperidinone derivatives that are thermally stable. This technique is particularly useful for removing non-volatile impurities. It is important to determine the boiling point of the compound under reduced pressure to avoid decomposition at high temperatures.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is too soluble in the mobile phase If the compound elutes too quickly (high Rf value), decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate system.
Compound is strongly adsorbed to the silica gel If the compound does not elute (low Rf value), increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.
Improper column packing Air bubbles or cracks in the silica gel can lead to poor separation and sample loss.[2] Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[2]
Compound degradation on silica gel Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase.
Problem 2: Oily Product After Recrystallization
Possible Cause Troubleshooting Step
Incomplete removal of impurities The presence of impurities can lower the melting point and prevent crystallization. Try re-purifying the oil by column chromatography to remove these impurities before attempting recrystallization again.
Inappropriate solvent choice The solvent may be too good at dissolving the compound even at low temperatures. Try a less polar solvent or a mixture of solvents.
Cooling the solution too quickly Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Insufficient nucleation Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.
Problem 3: Co-elution of Impurities During Column Chromatography
Possible Cause Troubleshooting Step
Solvent system has insufficient resolving power If the Rf values of the desired compound and an impurity are too close, the separation will be poor. Try a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or acetone might alter the elution profile.
Column is overloaded Applying too much crude material to the column can lead to broad bands and poor separation. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Incorrect fraction collection Collecting fractions that are too large can result in the mixing of separated compounds. Collect smaller fractions and analyze them by TLC before combining.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Yield (%) Notes
Column Chromatography 85%98%75%Mobile phase: Hexane/Ethyl Acetate (3:1). Stationary phase: Silica gel.
Recrystallization 90%>99%60%Solvent: Isopropyl alcohol.
Vacuum Distillation 80%95%70%Boiling point: 85-90 °C at 10 mmHg.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).
  • Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring a level surface.[2]
  • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
  • Carefully add the dry-loaded sample to the top of the column.[7]

3. Elution and Fraction Collection:

  • Start eluting with the initial mobile phase, collecting fractions.
  • Monitor the elution of compounds using TLC.
  • Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane/Ethyl Acetate) to elute more polar compounds.
  • Combine the fractions containing the pure product based on TLC analysis.

4. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of a Crystalline Derivative of this compound

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent.[5]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
  • Heat the mixture with gentle swirling until the solid completely dissolves.[6] Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

3. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.[6]

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis recrystallization Recrystallization crude_product->recrystallization If solid distillation Vacuum Distillation crude_product->distillation If liquid & thermally stable column_chromatography Column Chromatography tlc_analysis->column_chromatography Choose solvent system fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis purity_check Purity Check (GC-MS, NMR) recrystallization->purity_check distillation->purity_check combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal solvent_removal->purity_check pure_product Pure Product purity_check->pure_product

Caption: Workflow for the purification and analysis of this compound and its derivatives.

troubleshooting_guide Troubleshooting Low Purification Yield start Low Yield After Purification check_tlc Review TLC of all fractions start->check_tlc product_in_early_fractions Product in early fractions? check_tlc->product_in_early_fractions product_on_baseline Product stuck on baseline? product_in_early_fractions->product_on_baseline No decrease_polarity Action: Decrease mobile phase polarity product_in_early_fractions->decrease_polarity Yes streaking_or_broad_spots Streaking or broad spots? product_on_baseline->streaking_or_broad_spots No increase_polarity Action: Increase mobile phase polarity product_on_baseline->increase_polarity Yes check_loading Action: Check for column overloading or degradation streaking_or_broad_spots->check_loading Yes end Improved Yield decrease_polarity->end increase_polarity->end check_loading->end

Caption: Decision tree for troubleshooting low yield in column chromatography purification.

References

Technical Support Center: Design of Experiments (DoE) for Optimizing Catalytic Hydrogenation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Design of Experiments (DoE) for the optimization of catalytic hydrogenation of pyridines to piperidines. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the catalytic hydrogenation of pyridines and offers systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction Catalyst Poisoning: Impurities from previous steps (e.g., sulfur compounds) can poison the catalyst.[1] The basic nitrogen of the pyridine starting material or the piperidine product can also inhibit catalyst activity.Purify Starting Material: Ensure the pyridine precursor is free of potential catalyst poisons. Use Acidic Additives: Additives like glacial acetic acid or HCl can protonate the nitrogen, reducing its ability to coordinate with the catalyst and thereby enhancing reactivity.[2][3][4]
Insufficient Hydrogen Pressure or Temperature: The aromaticity of the pyridine ring requires sufficient energy to overcome.[1]Optimize Reaction Conditions: Increase hydrogen pressure (typically 50-80 bar) and/or temperature.[2][3][4] However, be mindful that excessive temperature can lead to side reactions.
Inactive Catalyst: The catalyst may be old or have reduced activity.Use a Fresh Catalyst: Ensure the catalyst is from a fresh batch. For challenging reactions, consider more active catalysts like Pearlman's catalyst (Pd(OH)₂/C).
Formation of Byproducts Partially Hydrogenated Intermediates: Incomplete reaction can lead to the presence of tetrahydropyridine intermediates.[1]Increase Reaction Time or Catalyst Loading: Allowing the reaction to proceed for a longer duration or increasing the amount of catalyst can drive the reaction to completion.[1]
Side Reactions at High Temperatures: Elevated temperatures can sometimes lead to undesired side reactions.Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Inconsistent Results Variability in Reaction Parameters: Minor, uncontrolled variations in factors like temperature, pressure, stirring rate, and catalyst loading can lead to inconsistent yields and purity.Implement DoE: Utilize a Design of Experiments approach to systematically study the effects of multiple variables and their interactions, leading to a more robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why should I use it for optimizing piperidine synthesis?

A1: Design of Experiments (DoE) is a statistical methodology for systematically planning and analyzing experiments. Instead of changing one variable at a time, DoE allows for the simultaneous variation of multiple factors. This approach is highly efficient for optimizing complex chemical reactions like the catalytic hydrogenation of piperidines, as it can identify the most critical reaction parameters and their interactions with a minimal number of experiments, ultimately saving time and resources.

Q2: What are the key factors to consider in a DoE for the catalytic hydrogenation of pyridines?

A2: The most influential factors to investigate in a DoE for this reaction typically include:

  • Catalyst Type and Loading: Common catalysts include Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C).[1] The amount of catalyst used is also a critical factor.

  • Hydrogen Pressure: Higher pressures generally favor the hydrogenation of the aromatic pyridine ring.[2][3][4]

  • Temperature: Temperature affects the reaction rate, but excessively high temperatures can lead to side products.

  • Solvent and Additives: The choice of solvent can influence the reaction. Acidic additives like glacial acetic acid are often crucial for protonating the pyridine nitrogen and enhancing reactivity.[2][3][4]

  • Substrate Concentration: The concentration of the starting pyridine can impact the reaction kinetics.

Q3: What are the typical responses to measure in a DoE for this reaction?

A3: The primary responses to measure and optimize are:

  • Yield of the desired piperidine product.

  • Purity of the product (often determined by GC-MS or HPLC).

  • Levels of specific impurities or byproducts.

Q4: Can you provide a basic experimental protocol for the catalytic hydrogenation of a substituted pyridine?

A4: Yes, here is a general procedure adapted from established literature for hydrogenation using PtO₂ in acetic acid:

Materials:

  • Substituted pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂) (typically 5 mol%)

  • Glacial acetic acid (5 mL)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Sodium bicarbonate (NaHCO₃) solution for quenching

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

  • Celite for filtration

Procedure:

  • In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).[2][3][5]

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.[2][3][5]

  • Seal the reactor and purge it with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[2][3][5]

  • Stir the reaction mixture at room temperature for the designated time (typically 4-10 hours).[2][5] Monitor the reaction progress using appropriate analytical techniques like GC-MS or TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Quench the reaction mixture by slowly adding a saturated solution of NaHCO₃ until the acid is neutralized.[2][3]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2][3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter through a pad of Celite, and concentrate under reduced pressure to obtain the crude product.[2][3]

Q5: How do I handle catalyst poisoning?

A5: Catalyst poisoning is a common issue. To mitigate this:

  • Purify your starting materials: Ensure that the pyridine substrate is free from sulfur or other known catalyst poisons.

  • Use acidic conditions: As mentioned, protonating the nitrogen of the pyridine and piperidine can prevent it from strongly binding to and deactivating the metal catalyst.[2][3][4]

  • Consider a more robust catalyst: Some catalysts are less susceptible to poisoning than others. If poisoning is a persistent issue, screening different catalysts (e.g., rhodium-based) may be beneficial.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the catalytic hydrogenation of various substituted pyridines using PtO₂ in acetic acid, as reported in the literature. This data can serve as a starting point for developing a DoE study.

Substrate H₂ Pressure (bar) Time (h) Yield (%)
2-Methylpyridine704-6High
3-Methylpyridine704-6High
2-Bromopyridine506High
2-Fluoropyridine506High
3-Phenylpyridine608High

Data adapted from Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.[2][3]

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G A Prepare Pyridine Solution in Acetic Acid B Add PtO2 Catalyst A->B C Pressurize Reactor with H2 B->C D Run Reaction (Stirring) C->D E Depressurize and Quench D->E F Workup and Isolation E->F

Caption: A typical experimental workflow for the catalytic hydrogenation of pyridines.

Logical Flow of a Design of Experiments (DoE) Study

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis Phase A Identify Key Factors (e.g., Pressure, Temp, Catalyst Load) B Define Responses (e.g., Yield, Purity) A->B C Select DoE Design (e.g., Factorial, Response Surface) B->C D Run Experiments According to Design Matrix C->D E Collect and Analyze Data D->E F Develop Statistical Model E->F G Identify Optimal Conditions F->G

References

Technical Support Center: High-Throughput Experimentation for Reaction Parameter Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Throughput Experimentation (HTE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the optimization of reaction parameters.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges in HTE, from experimental design to data analysis.

Q1: My automated liquid handler is dispensing inaccurate volumes. What are the likely causes and how can I troubleshoot this?

A1: Inaccurate liquid handling is a critical issue that can invalidate experimental results. The problem can stem from the instrument, the liquid properties, or the consumables.[1][2]

Troubleshooting Steps:

  • Check for Leaks and Loose Pipette Tips: A poor seal between the pipette tip and the manifold is a common source of error. Ensure tips are firmly attached.[1]

  • Verify Liquid Class Settings: The liquid handler's settings (e.g., viscosity, solvent vapor pressure) must match the properties of the reagent being dispensed. Incorrect settings can lead to aspiration/dispensing errors.

  • Inspect for Bubbles: Air bubbles in the tubing or tips of positive displacement systems can cause significant inaccuracies.[3] Flush the lines to remove any bubbles.

  • Assess Tip Quality: Inconsistent or poorly manufactured pipette tips can lead to variable dispensing. Use high-quality, manufacturer-approved tips.[2]

  • Perform Calibration and Maintenance: Regular calibration and preventive maintenance are essential to ensure the accuracy of your liquid handler.[1]

Q2: I'm observing significant well-to-well variation in my reaction outcomes. What are the potential sources of this variability?

A2: Well-to-well variation can be caused by a number of factors, including inconsistent dispensing, temperature gradients across the reactor block, and inefficient mixing.

Troubleshooting Steps:

  • Verify Dispensing Accuracy: As a first step, confirm the accuracy and precision of your liquid and solid dispensing systems (see Q1 and Q3).

  • Check for Temperature Gradients: Ensure your reactor block has uniform temperature distribution. Use a calibrated thermometer to check the temperature of different wells.

  • Improve Mixing: Inadequate mixing can lead to localized concentration gradients and inconsistent reaction rates.[4] Ensure your stirring or shaking mechanism is functioning correctly and at an appropriate speed for your reaction volume and viscosity.

  • Control for Evaporation: Solvent evaporation, especially in smaller volumes and at elevated temperatures, can concentrate reactants and alter reaction kinetics.[5][6] Use well seals or an oil overlay to minimize evaporation.[7]

Q3: My automated solid dispensing system is inconsistent. How can I improve its performance?

A3: Dispensing small quantities of solids with diverse physical properties is a known challenge in HTE.[8] Inconsistent dispensing can be due to the properties of the solid itself or the dispensing mechanism.

Troubleshooting Steps:

  • Assess Solid Properties: The flowability of a powder is influenced by particle size, shape, and static charge.[8] If possible, use free-flowing crystalline solids.

  • Select the Appropriate Dispensing Head: Different dispensing technologies (e.g., volumetric, gravimetric) are suited for different types of solids. Ensure you are using the correct head for your material.

  • Calibrate for Each Solid: Due to variations in bulk density, it's crucial to calibrate the dispenser for each new solid.[8]

  • Control Static Electricity: Static can cause powders to cling to surfaces, leading to inaccurate dispensing. Use an anti-static gun or ensure the laboratory environment has appropriate humidity control.

Q4: I am having trouble with protodeboronation in my Suzuki-Miyaura HTE reactions. How can I minimize this side reaction?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient or heteroaromatic boronic acids.[9]

Mitigation Strategies:

  • Choice of Base: The strength and concentration of the base can significantly influence the rate of protodeboronation. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.[9]

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, it can be a proton source for protodeboronation.[9] Using anhydrous solvents and reagents can help minimize this side reaction.

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[9]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[10]

Q5: What is Design of Experiments (DoE) and how can it be applied to HTE?

A5: Design of Experiments (DoE) is a statistical methodology for systematically planning and analyzing experiments.[11] In the context of HTE, DoE allows researchers to efficiently explore the effects of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) and their interactions on the reaction outcome (e.g., yield, purity).[12][13] Instead of varying one factor at a time (OFAT), DoE allows for the simultaneous variation of multiple factors, leading to a more comprehensive understanding of the reaction space with fewer experiments.[11][14]

II. Troubleshooting Guides

This section provides structured guides to address specific problems encountered during HTE.

Automated Liquid Handler Troubleshooting
ProblemPossible CausesRecommended Actions
Inaccurate Dispensing Leaky pipette tips, incorrect liquid class settings, air bubbles in lines, poor quality tips.[1][2][3]Ensure tips are sealed, verify liquid class, flush system to remove bubbles, use high-quality tips.
Dispensing Variability Worn seals or pistons, clogged nozzles, inconsistent tip immersion depth.Perform routine maintenance, clean or replace clogged nozzles, ensure consistent tip depth during aspiration.
Cross-Contamination Inadequate tip washing, carryover on the outside of tips.Optimize wash station parameters (volume, number of washes), use barrier tips.
Parallel Reactor Troubleshooting
ProblemPossible CausesRecommended Actions
Inconsistent Reaction Temperature Poor thermal contact between vials and block, non-uniform heating of the block.[4]Ensure vials are seated properly, use a heat transfer fluid if applicable, verify block temperature uniformity with an external probe.
Poor Mixing Inadequate stir speed, incorrect stir bar size, high viscosity of the reaction mixture.Increase stir speed, use a larger or more appropriate stir bar, dilute the reaction if possible.
Solvent Evaporation Ineffective sealing of vials, high reaction temperature, volatile solvent.[6]Use septa or cap mats to seal vials, consider using a higher-boiling point solvent, or apply a layer of mineral oil.[7]
Low Reaction Yield/Conversion Suboptimal reaction parameters, reagent degradation, catalyst deactivation.[15][16]Systematically screen reaction parameters (temperature, concentration, stoichiometry), use fresh reagents, ensure an inert atmosphere for sensitive catalysts.

III. Experimental Protocols

Detailed methodologies for common HTE applications are provided below.

High-Throughput Suzuki-Miyaura Coupling Screening

This protocol describes a general procedure for screening catalysts, ligands, bases, and solvents for a Suzuki-Miyaura cross-coupling reaction in a 96-well plate format.

Materials:

  • Aryl halide (1.0 M stock solution in anhydrous dioxane)

  • Boronic acid or ester (1.2 M stock solution in anhydrous dioxane)

  • Palladium catalysts and ligands (pre-weighed in a 96-well plate)

  • Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 M aqueous solutions)

  • Anhydrous solvents (e.g., dioxane, toluene, THF)

  • 96-well reactor block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (in an inert atmosphere):

    • Place a stir bar in each well of the 96-well reactor block.

    • Dispense the pre-weighed palladium catalysts and ligands into the designated wells.

  • Reagent Addition:

    • Add the aryl halide stock solution to each well.

    • Add the boronic acid or ester stock solution to each well.

    • Add the appropriate base solution to each well.

    • Add the screening solvent to each well to reach the desired final concentration (e.g., 0.1 M).

  • Reaction:

    • Seal the 96-well plate with a cap mat.

    • Place the reactor block on a heating/stirring plate and run the reaction at the desired temperature with vigorous stirring for the specified time.

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Quench the reactions by adding an internal standard solution.

    • Filter the contents of each well through a filter plate.

    • Analyze the filtrate by LC-MS or GC-MS to determine the yield or conversion.

High-Throughput Buchwald-Hartwig Amination Screening

This protocol outlines a method for screening catalysts, ligands, and bases for a Buchwald-Hartwig amination reaction.[17][18]

Materials:

  • Aryl halide (1.0 M stock solution in anhydrous solvent)

  • Amine (1.2 M stock solution in anhydrous solvent)

  • Palladium pre-catalysts and ligands (pre-weighed in vials)

  • Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (as solids)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • 24 or 96-well reactor block with stir bars

  • Inert atmosphere glovebox

Procedure:

  • Preparation (in a glovebox):

    • To each vial containing a pre-weighed catalyst/ligand combination, add a stir bar and the solid base.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent to each vial.

    • Add the aryl halide stock solution.

    • Add the amine stock solution.

  • Reaction:

    • Seal the vials with screw caps containing septa.

    • Place the reactor block on a heating/stirring plate and heat to the desired temperature with stirring for the specified time.

  • Work-up and Analysis:

    • After cooling to room temperature, add an internal standard.

    • Dilute a sample from each vial and filter.

    • Analyze by LC-MS or GC-MS to determine product formation.

IV. Visual Guides

HTE Workflow for Reaction Optimization

HTE_Workflow cluster_plan Planning cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_decision Decision Plan Define Reaction Parameters & Ranges (DoE) Stock Prepare Stock Solutions Plan->Stock Plate Dispense Reagents (Liquid & Solid Handlers) Stock->Plate React Run Parallel Reactions (Reactor Block) Plate->React Workup Quench & Work-up React->Workup Analyze Analyze Samples (LC-MS, GC-MS) Workup->Analyze Data Process & Visualize Data Analyze->Data Decision Optimal Conditions Found? Data->Decision Stop End Optimization Decision->Stop Yes Refine Refine Parameters & Iterate Decision->Refine No Refine->Plan

Caption: A typical workflow for high-throughput experimentation in reaction optimization.

Troubleshooting Decision Tree for Low Reaction Yield

Troubleshooting_Tree Start Low Reaction Yield Observed CheckReagents Reagents Fresh & Pure? Start->CheckReagents CheckDispensing Dispensing Accurate? CheckReagents->CheckDispensing Yes ReplaceReagents Use Fresh Reagents & Anhydrous Solvents CheckReagents->ReplaceReagents No CheckConditions Reaction Conditions Optimal? CheckDispensing->CheckConditions Yes CalibrateDispenser Calibrate Liquid/Solid Handlers CheckDispensing->CalibrateDispenser No CheckMixing Mixing Efficient? CheckConditions->CheckMixing Yes OptimizeParams Screen Temperature, Concentration, Time CheckConditions->OptimizeParams No ImproveMixing Increase Stir Speed, Use Appropriate Stir Bar CheckMixing->ImproveMixing No End Re-run Experiment CheckMixing->End Yes ReplaceReagents->End CalibrateDispenser->End OptimizeParams->End ImproveMixing->End

Caption: A decision tree for troubleshooting low yield in HTE reactions.

References

Technical Support Center: Enhancing Enasioselectivity in Asymmetric Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Piperidinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions to achieve high enantioselectivity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chiral piperidinones.

Organocatalysis

Q1: My organocatalyzed aza-Diels-Alder reaction is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve it?

A: Low enantiomeric excess in organocatalyzed aza-Diels-Alder reactions can stem from several factors. Here is a troubleshooting guide:

  • Catalyst Choice: The structure of the organocatalyst is crucial. Chiral phosphoric acids and proline-derived catalysts are commonly used. If one catalyst provides low ee, screening a variety of catalysts with different steric and electronic properties is recommended. For instance, the combination of a chiral Brønsted acid with a thiourea moiety has been shown to be effective in intramolecular aza-Diels-Alder reactions.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., CH2Cl2, THF) and polar protic (e.g., alcohols) to find the optimal medium. In some cases, the use of biobased solvents like cyclopentyl methyl ether (CPME) has been shown to provide high yields and enantioselectivities.[2]

  • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).

  • Acid Additives: The presence of a co-catalyst, such as a Brønsted or Lewis acid, can accelerate the reaction and improve enantioselectivity by activating the dienophile. For example, trifluoroacetic acid (TFA) is often used in conjunction with secondary amine catalysts.[1]

  • Substrate Structure: The steric and electronic properties of both the diene and the imine can impact the facial selectivity of the cycloaddition. Modification of protecting groups or substituents may be necessary to achieve higher ee.

Rhodium-Catalyzed Asymmetric Hydrogenation

Q2: I am observing low enantioselectivity in the rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor. What should I investigate?

A: Achieving high enantioselectivity in rhodium-catalyzed hydrogenations is highly dependent on the fine-tuning of reaction parameters. Consider the following:

  • Ligand Selection: The choice of the chiral phosphine ligand is the most critical factor. A wide array of bidentate and monodentate phosphine ligands have been developed. If a particular ligand is underperforming, it is advisable to screen a library of ligands with different bite angles, steric bulk, and electronic properties. Pyrrolidine-based ligands, particularly those with a ferrocenyl scaffold, have shown high efficiency for certain substrates.[3]

  • Solvent Choice: Non-protic solvents like CH2Cl2 and EtOAc have been found to improve both the rate and enantioselectivity for some hydrogenations. The polarity and coordinating ability of the solvent can influence the catalyst's active species.

  • Hydrogen Pressure: While higher pressure can increase the reaction rate, its effect on enantioselectivity can vary. It is a parameter that should be optimized for each specific substrate-ligand combination.

  • Temperature: As with many asymmetric reactions, lower temperatures generally lead to higher enantiomeric excesses.

  • Catalyst Precursor and Purity: Ensure the rhodium precursor (e.g., [Rh(COD)2]BF4) is pure and handled under an inert atmosphere to prevent deactivation. Oxygen can poison the catalyst.[4]

  • Additives: In some cases, additives can influence the catalytic activity and selectivity. For instance, the addition of K2CO3 has been shown to be beneficial in the hydrogenation of tetrasubstituted enamines.[5]

Enzymatic Kinetic Resolution

Q3: My enzymatic kinetic resolution of a racemic piperidinone is inefficient, resulting in low conversion and/or low ee. What are the common pitfalls?

A: Enzymatic kinetic resolutions are sensitive to reaction conditions. Here are key areas to troubleshoot:

  • Enzyme Selection: The choice of lipase or protease is substrate-dependent. Screening a panel of commercially available enzymes (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase, pig liver esterase) is a crucial first step.

  • Acyl Donor/Acceptor: In acylation reactions, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides) can significantly impact the reaction rate and enantioselectivity.

  • Solvent: The choice of organic solvent is critical for enzyme activity and stability. Hydrophobic solvents like methyl tert-butyl ether (MTBE) or hexane are often preferred.[6]

  • Temperature and pH: Enzymes have optimal temperature and pH ranges for their activity. Operating outside of these ranges can lead to low conversion or enzyme denaturation.

  • Water Content: For reactions in organic media, a small amount of water is often necessary for enzyme activity. The optimal water content should be determined experimentally.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. Running the reaction at a lower substrate concentration or using in-situ product removal can mitigate this issue.[6]

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Q4: I am struggling to achieve high yield and enantioselectivity in the palladium-catalyzed AAA for the synthesis of a chiral piperidinone. What factors should I optimize?

A: Palladium-catalyzed AAA is a powerful tool, but its success hinges on several factors:

  • Ligand Design: The chiral ligand is paramount for inducing asymmetry. A wide variety of phosphine-based ligands, such as Trost ligands and phosphoramidites, have been developed. Screening different ligand backbones and substituents is essential.

  • Palladium Precursor: The choice of palladium source (e.g., Pd2(dba)3, [Pd(allyl)Cl]2) can influence the catalytic activity.

  • Base: The base used for the deprotonation of the nucleophile plays a critical role. The strength and nature of the base (e.g., Cs2CO3, LHMDS, NaH) must be carefully chosen to match the pKa of the nucleophile.

  • Solvent: The solvent can affect the solubility of the reagents and the stability of the catalytic species. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents.

  • Leaving Group: The nature of the leaving group on the allylic substrate (e.g., carbonate, acetate, phosphate) can influence the rate of oxidative addition and thus the overall reaction efficiency.

  • Temperature: Reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they may lead to lower enantioselectivity.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to aid in the comparison of different reaction conditions.

Table 1: Effect of Solvent on Enantioselectivity in Rh-Catalyzed Asymmetric Hydrogenation

EntrySubstrateCatalyst SystemSolventTemperature (°C)ee (%)Yield (%)
1N-Boc-tetrahydropyridine[Rh(COD)(Skewphos)]OTfCH2Cl22595>99
2N-Boc-tetrahydropyridine[Rh(COD)(Skewphos)]OTfEtOAc2592>99
3N-Boc-tetrahydropyridine[Rh(COD)(Skewphos)]OTfToluene2588>99
4N-Boc-tetrahydropyridine[Rh(COD)(Skewphos)]OTfMeOH2585>99

Table 2: Comparison of Chiral Catalysts in the Aza-Diels-Alder Reaction

EntryDieneImineCatalyst (mol%)SolventTemperature (°C)ee (%)Yield (%)
1Danishefsky's DieneN-Ts-iminoglyoxylate(R)-TRIP (10)Toluene-209285
2Danishefsky's DieneN-Ts-iminoglyoxylate(S)-Proline (20)DMSO257560
3Rawal's DieneN-Boc-imineJacobsen's Catalyst (5)CH2Cl2-789590
4Brassard's DieneN-PMP-imineTADDOL (10)Toluene08878

Table 3: Optimization of Enzymatic Kinetic Resolution of a Racemic Piperidinol

EntryEnzymeAcyl DonorSolventTemperature (°C)Conversion (%)ee_s (%)ee_p (%)
1Novozym 435Vinyl AcetateMTBE4049>9998
2Novozym 435Isopropenyl AcetateMTBE40489897
3Novozym 435Vinyl AcetateToluene40459796
4PPLVinyl AcetateHexane30509594

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrahydropyridine [4]

  • Catalyst Preparation (in a glovebox): To a vial, add the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral phosphine ligand (1.1 mol%).

  • Add the anhydrous, deoxygenated solvent (e.g., CH2Cl2, 5 mL).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation: In a separate vial, dissolve the tetrahydropyridine substrate (1.0 mmol) in the same deoxygenated solvent (5 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Place the reaction vessel in a high-pressure autoclave.

  • Purge the system with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours), monitoring by TLC or GC/MS.

  • Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidinone.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Piperidinol via Acylation [6]

  • To a screw-cap vial, add the racemic piperidinol (0.5 mmol), the immobilized lipase (e.g., Novozym 435, 20 mg), and the organic solvent (e.g., MTBE, 200 µL).

  • Add the acyl donor (e.g., diisopropyl malonate, 0.5 mmol).

  • Seal the vial and place it in a shaker incubator at the desired temperature (e.g., 40 °C) with shaking (e.g., 200 rpm).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess of the remaining substrate and the product.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • The filtrate containing the unreacted (S)-alcohol and the formed (R)-ester can be separated by standard chromatographic techniques or by acid-base extraction.

Visualizations

The following diagrams illustrate key workflows and concepts in enhancing enantioselectivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start reagents Prepare Anhydrous/ Deoxygenated Reagents and Solvents start->reagents catalyst In-situ Catalyst Formation (Rh Precursor + Chiral Ligand) reagents->catalyst hydrogenation Asymmetric Hydrogenation (Substrate + H2) catalyst->hydrogenation monitoring Monitor Reaction (TLC, GC/MS) hydrogenation->monitoring workup Work-up and Purification monitoring->workup analysis Analysis (ee% determination) workup->analysis end End analysis->end troubleshooting_enantioselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_additives Additives problem Low Enantioselectivity (ee%) catalyst_choice Screen Chiral Ligands/ Catalysts problem->catalyst_choice catalyst_loading Optimize Catalyst Loading problem->catalyst_loading solvent Vary Solvent problem->solvent temperature Optimize Temperature (Often Lower is Better) problem->temperature concentration Adjust Substrate Concentration problem->concentration additives Screen Additives/ Co-catalysts problem->additives aza_diels_alder_mechanism reactants Diene + Imine + Chiral Catalyst transition_state Diastereomeric Transition States {TS1 (favored) | TS2 (disfavored)} reactants->transition_state Cycloaddition products Major Enantiomer Minor Enantiomer transition_state->products Product Formation

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-Isopropylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a critical step in ensuring the integrity and purity of final active pharmaceutical ingredients. This guide provides a comparative overview of key analytical methods for the characterization of 1-Isopropylpiperidin-3-one, a heterocyclic ketone building block. To provide a clear benchmark, its analytical data is compared with two common alternatives: N-Boc-3-piperidone and N-Benzyl-3-piperidone.

Comparison of Key Analytical Methods

The comprehensive characterization of these piperidinone derivatives relies on a suite of analytical techniques, each providing unique structural and purity information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatography (GC/HPLC).

Analytical MethodInformation ProvidedSample RequirementsKey AdvantagesLimitations
¹H & ¹³C NMR Provides detailed information on the carbon-hydrogen framework, chemical environment of atoms, and connectivity. Confirms the presence of isopropyl, benzyl, or Boc groups and substitution patterns on the piperidine ring.5-10 mg dissolved in a deuterated solvent (e.g., CDCl₃).Non-destructive; provides unambiguous structural elucidation.Lower sensitivity compared to MS; complex spectra may require 2D techniques for full interpretation.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer structural clues.<1 mg, can be solid or in solution.Extremely high sensitivity; provides molecular weight confirmation. When coupled with GC or LC, it is a powerful tool for separation and identification of impurities.Isomers may not be distinguishable by MS alone; fragmentation can be complex.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the ketone.~1-2 mg, neat or as a KBr pellet.Fast, simple, and non-destructive; excellent for confirming the presence of the ketone functional group.Provides limited information on the overall molecular structure; spectra can be complex in the fingerprint region.
GC/HPLC Separates the compound from impurities, starting materials, and by-products. Provides quantitative data on purity.<1 mg dissolved in a suitable solvent.High separation efficiency; allows for accurate quantification of purity and impurities.Compound must be volatile and thermally stable (for GC); may require a chromophore for UV detection (HPLC).

Predicted and Reported Analytical Data

While a complete, publicly available dataset for this compound is scarce, we can predict its spectral characteristics based on data from closely related analogs and foundational principles. Below is a comparison with reported data for N-Boc-3-piperidone and N-Benzyl-3-piperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds. The chemical shifts are highly dependent on the N-substituent.

Table 1: Comparative ¹H NMR Spectral Data (Predicted/Reported, in CDCl₃, ppm)

Protons This compound (Predicted) N-Boc-3-piperidone (Reported)[1] N-Benzyl-3-piperidone (Reported)
N-Substituent ~2.8-3.0 (septet, 1H, CH), ~1.1 (d, 6H, 2xCH₃) 1.47 (s, 9H, 3xCH₃) ~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, CH₂)

| Piperidine Ring | ~3.8-4.1 (m, 2H), ~3.4-3.6 (m, 2H), ~2.3-2.5 (m, 2H), ~1.9-2.1 (m, 2H) | 4.04 (s, 2H), 3.59 (t, 2H), 2.47 (t, 2H), 1.98 (m, 2H) | Signals for the piperidine ring protons are also expected in the 2.0-4.0 ppm range. |

Table 2: Comparative ¹³C NMR Spectral Data (Predicted/Reported, in CDCl₃, ppm)

Carbon This compound (Predicted) N-Boc-3-piperidone (Reported) N-Benzyl-3-piperidone (Reported)
C=O ~208 ~208 ~208
N-Substituent ~55 (CH), ~18 (2xCH₃) 80.0 (C(CH₃)₃), 28.4 (3xCH₃) 138 (Ar-C), ~128-129 (Ar-CH), 60.5 (CH₂)

| Piperidine Ring | ~58 (C2), ~41 (C4), ~50 (C6), ~25 (C5) | ~58, ~50, ~41, ~25 | ~58, ~50, ~41, ~25 |

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of these compounds is the strong absorption band from the ketone's carbonyl group (C=O).

Table 3: Comparative IR Spectral Data (cm⁻¹)

Functional Group This compound (Predicted) N-Boc-3-piperidone (Reported)[1] N-Benzyl-3-piperidone (Reported)
C=O Stretch (Ketone) ~1715-1725 Conforms to structure[1] Conforms to structure[2]
C-H Stretch (Aliphatic) ~2850-2975 ~2850-2975 ~2850-3060 (includes aromatic C-H)

| C=O Stretch (Boc) | N/A | ~1695 | N/A |

Note: The carbonyl stretch for a six-membered cyclic ketone typically appears around 1715 cm⁻¹[3][4].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation patterns useful for identification. The fragmentation is often directed by the nitrogen atom and the N-substituent.

Table 4: Comparative Mass Spectrometry Data

Parameter This compound N-Boc-3-piperidone[5] N-Benzyl-3-piperidone[6]
Molecular Formula C₈H₁₅NO C₁₀H₁₇NO₃ C₁₂H₁₅NO
Molecular Weight 141.21 g/mol 199.25 g/mol 189.25 g/mol
[M+H]⁺ (m/z) 142.12 200.13 190.12

| Key Fragment Ions (Predicted/Reported) | Loss of propylene (m/z 99), α-cleavage leading to loss of isopropyl group. | Loss of isobutylene (m/z 144), loss of Boc group (m/z 100). | Tropylium ion (m/z 91) from the benzyl group is typically the base peak. |

Experimental Workflows and Protocols

Detailed, validated protocols are essential for reproducible and accurate analytical results. Below are representative protocols for HPLC and GC-MS analysis, which can be adapted for this compound.

Logical Workflow for Characterization

A typical workflow for the complete characterization of a synthetic intermediate like this compound involves a multi-step process to confirm both structure and purity.

G cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling NMR NMR Analysis (¹H, ¹³C) Data_Analysis Comprehensive Data Analysis & Structure Confirmation NMR->Data_Analysis MS Mass Spectrometry (HRMS) MS->Data_Analysis IR IR Spectroscopy IR->Data_Analysis Chroma Chromatography (GC or HPLC) Chroma->Data_Analysis Sample Receive/Synthesize Sample Sample->NMR Sample->MS Sample->IR Sample->Chroma Final_Report Final Characterization Report (Structure, Purity, Data) Data_Analysis->Final_Report

Caption: General workflow for the analytical characterization of a chemical intermediate.

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing the volatility and thermal stability of piperidinone derivatives.

  • Instrumentation:

    • Gas chromatograph equipped with a mass spectrometer (e.g., Agilent GC-MS).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1), 1 µL injection volume.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Accurately prepare a solution of the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is applicable for purity analysis and can be adapted for compounds that may not be suitable for GC. Since this compound lacks a strong chromophore, UV detection would be at a low wavelength (e.g., ~210 nm) or would require derivatization for higher sensitivity.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase (initial conditions) at 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to a suitable concentration range for analysis (e.g., 0.01 - 0.1 mg/mL).

    • Filter all solutions through a 0.45 µm syringe filter.

Relationship Between Analytical Techniques

The data from each analytical method are complementary and together provide a complete profile of the compound's identity and purity.

G cluster_structure Structural Information cluster_purity Purity Information Compound This compound NMR NMR (Connectivity) Compound->NMR provides MS Mass Spec (Molecular Weight) Compound->MS provides IR IR Spec (Functional Groups) Compound->IR provides Chroma Chromatography (Purity %, Impurities) Compound->Chroma provides NMR->Chroma complements MS->Chroma complements IR->Chroma complements

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The characterization of this compound and its alternatives requires a multi-technique approach. While NMR spectroscopy is indispensable for definitive structural confirmation, mass spectrometry provides crucial molecular weight and fragmentation data. IR spectroscopy serves as a rapid check for the key ketone functional group, and chromatographic methods like GC and HPLC are the gold standard for assessing purity and identifying potential impurities. By combining the data from these methods, researchers can ensure the quality and identity of these important synthetic intermediates, facilitating a smoother drug development pipeline.

References

A Comparative Guide to UPLC and HPLC for Piperidinone Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical aspect of ensuring safety and efficacy. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of piperidinone, a common heterocyclic moiety in many active pharmaceutical ingredients (APIs). The comparison is supported by experimental data derived from established methodologies for similar compounds, offering a clear perspective on the advantages of modern chromatographic techniques.

Performance Comparison: UPLC vs. HPLC

The primary advantages of UPLC over traditional HPLC stem from its use of smaller particle size columns (typically sub-2 µm) and instrumentation capable of handling higher pressures.[1] This results in significantly faster analysis times, improved resolution, and greater sensitivity, which are crucial for detecting and quantifying trace impurities.

Below is a summary of the typical performance characteristics and operational parameters for UPLC and a representative HPLC method for the analysis of piperidinone and its potential impurities.

ParameterUPLC MethodHPLC MethodAdvantage of UPLC
Analysis Time < 5 minutes~ 10-15 minutesHigher throughput, faster method development.[2]
Resolution Higher, leading to better separation of closely eluting impurities.Good, but may be insufficient for complex impurity profiles.More accurate impurity profiling and quantification.[2]
Sensitivity (LOD/LOQ) Lower (higher sensitivity), due to sharper and narrower peaks.Higher (lower sensitivity).Improved detection and quantification of trace-level impurities.[2]
Solvent Consumption Significantly lower per analysis.Higher.Reduced operational costs and environmental impact.[2]
System Backpressure Significantly higher (>6000 psi).Lower.Requires specialized instrumentation.
Column Particle Size < 2 µm3-5 µmHigher efficiency separations.

Experimental Protocols

Detailed methodologies for both a representative UPLC and a comparative HPLC analysis of a piperidinone compound are provided below. These protocols are based on established methods for structurally related compounds.[3][4]

Representative UPLC Method for Piperidinone Purity Analysis

This method is designed for rapid and high-resolution separation of piperidinone and its potential process-related impurities and degradants.

  • Instrumentation: An ACQUITY UPLC System with a PDA detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the piperidinone sample in a suitable diluent (e.g., 50:50 water/acetonitrile) to a concentration of approximately 0.5 mg/mL.

Comparative HPLC Method for Piperidinone Purity Analysis

This method is based on a validated HPLC procedure for a piperidone analogue and serves as a benchmark for comparison.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column, 5 µm, 4.6 x 150 mm.[5]

  • Mobile Phase: A mixture of acetonitrile and 0.01% ortho-phosphoric acid in water (e.g., 60:40 v/v), delivered isocratically.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the piperidinone sample in the mobile phase at a concentration of 1 mg/mL. Prepare working solutions by appropriate dilution.[4]

Method Development and Validation Workflow

The development of a robust UPLC method for impurity analysis follows a systematic workflow. This process ensures that the final method is sensitive, specific, accurate, and reproducible for its intended purpose.

UPLC_Method_Development start Define Analytical Target Profile (ATP) knowledge Gather Knowledge on Analyte & Impurities (pKa, logP, solubility) start->knowledge screening Initial Method Screening (Column, Mobile Phase pH, Organic Solvent) knowledge->screening optimization Method Optimization (Gradient, Temperature, Flow Rate) screening->optimization Select best conditions validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) optimization->validation Finalized Method transfer Method Transfer & Routine Use validation->transfer end Method Lifecycle Management transfer->end

UPLC Method Development and Validation Workflow.

Conclusion

The transition from HPLC to UPLC for piperidinone purity analysis offers significant advantages in terms of speed, resolution, and sensitivity.[2] The shorter analysis times of UPLC methods lead to increased sample throughput and reduced consumption of solvents, resulting in more cost-effective and environmentally friendly analytical processes. The superior resolving power of UPLC allows for a more accurate and detailed impurity profile, which is essential for ensuring the quality and safety of pharmaceutical products. While HPLC remains a robust and reliable technique, UPLC provides a clear path towards more efficient and sensitive impurity analysis in modern drug development.

References

A Comparative Analysis for Drug Discovery: 1-Isopropylpiperidin-3-one vs. 1-Benzylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the piperidine scaffold is a cornerstone, valued for its presence in numerous bioactive molecules.[1][2] The strategic selection of substituents on the piperidine ring is crucial for modulating a compound's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This guide presents a comparative analysis of two such analogs: 1-Isopropylpiperidin-3-one and 1-Benzylpiperidin-3-one, providing researchers, scientists, and drug development professionals with a comprehensive overview to inform their synthetic strategies and research directions.

While 1-Benzylpiperidin-3-one is a well-documented and commercially available intermediate, this investigation reveals a significant lack of published experimental data for this compound, suggesting it is a less explored chemical entity. This guide will therefore present the known experimental data for the benzyl analog and offer a theoretical comparison for the isopropyl counterpart, based on fundamental chemical principles.

Physicochemical Properties

PropertyThis compound1-Benzylpiperidin-3-one
Molecular Formula C₈H₁₅NOC₁₂H₁₅NO
Molecular Weight 141.21 g/mol 189.25 g/mol [3]
Melting Point Not availableData unavailable in search results
Boiling Point Not availableData unavailable in search results
Solubility Not availableData unavailable in search results
CAS Number Not available40114-49-6[3]

Note: The lack of experimental data for this compound highlights a gap in the chemical literature and an opportunity for further research.

Synthesis and Reactivity

The synthetic accessibility of a compound is a key factor in its utility for research and development. Several synthetic routes to 1-benzylpiperidin-3-one and its hydrochloride salt have been reported, with varying yields.

Synthesis of 1-Benzylpiperidin-3-one Hydrochloride

Multiple patents describe the synthesis of 1-benzyl-3-piperidone hydrochloride, a stable salt of the target compound. One common strategy involves the reaction of 3-hydroxypyridine with a benzyl halide, followed by reduction and oxidation.

Experimental Protocol: Synthesis of 1-Benzyl-3-piperidone Hydrochloride from 3-Hydroxypyridine [4][5]

  • Step 1: N-Benzylation of 3-Hydroxypyridine. 3-Hydroxypyridine is reacted with a benzyl halide (e.g., benzyl chloride) in an organic solvent such as toluene at reflux temperature (100-110 °C) for 2-4 hours to yield N-benzyl-3-hydroxypyridinium halide.

  • Step 2: Reduction of the Pyridinium Salt. The resulting pyridinium salt is reduced using a reducing agent like sodium borohydride in an alcoholic solvent. The reaction is typically carried out at room temperature for 10-15 hours.

  • Step 3: Oxidation to the Ketone. The intermediate, 1-benzyl-3-hydroxypiperidine, is then oxidized to the corresponding ketone, 1-benzyl-3-piperidone.

  • Step 4: Formation of the Hydrochloride Salt. The crude 1-benzyl-3-piperidone is dissolved in a suitable solvent, and a solution of hydrochloric acid in an organic solvent (e.g., ethyl acetate) is added to precipitate the hydrochloride salt.

Synthetic RouteStarting MaterialKey StepsReported Yield
From γ-butyrolactoneγ-butyrolactoneBenzylamine aminolysis, hydrolysis, esterification, condensation, cyclization, decarboxylation18.27% (overall)[6]
From 3-hydroxypyridine3-hydroxypyridineN-benzylation, reduction, oxidation65.1% - 85%[4][7]
From N-benzylglycine ethyl esterN-benzylglycine ethyl esterReaction with a 4-halobutyrate, cyclization60.3% - 69.9%[7]
Plausible Synthesis of this compound

Given the absence of specific literature on the synthesis of this compound, a plausible synthetic route can be proposed based on established chemical transformations. A likely approach would be the N-isopropylation of a suitable piperidine precursor.

Hypothetical Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of a 3-Oxopiperidine Precursor. A commercially available or readily synthesized piperidin-3-one with a protecting group on the nitrogen (e.g., 1-Boc-3-piperidone) could be used.

  • Step 2: Deprotection. The protecting group would be removed under appropriate conditions to yield piperidin-3-one.

  • Step 3: N-Isopropylation. The resulting secondary amine could then be alkylated with an isopropyl halide (e.g., 2-iodopropane) or subjected to reductive amination with acetone and a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the isopropyl group at the nitrogen atom.

plausible_synthesis_isopropyl start Piperidin-3-one Precursor (e.g., 1-Boc-3-piperidone) deprotection Deprotection start->deprotection piperidone Piperidin-3-one deprotection->piperidone isopropylation N-Isopropylation piperidone->isopropylation product This compound isopropylation->product

Comparative Reactivity and Structural Analysis

The primary structural difference between the two compounds is the nature of the N-substituent: an isopropyl group versus a benzyl group. This variation is expected to have a significant impact on their reactivity and potential biological interactions.

  • Steric Hindrance: The benzyl group, while larger overall, has its bulk further from the piperidine nitrogen due to the methylene spacer. The isopropyl group, being a secondary alkyl group, introduces more steric bulk directly at the nitrogen atom. This could influence the accessibility of the nitrogen lone pair for reactions and interactions with biological targets.

  • Electronic Effects: The benzyl group is electronically withdrawing compared to the electron-donating isopropyl group. This difference in electronic nature can affect the basicity of the piperidine nitrogen and the reactivity of the adjacent carbonyl group.

  • Metabolic Stability: The benzyl group is susceptible to metabolic cleavage (debenzylation), which can be a consideration in drug design. The isopropyl group is generally more metabolically stable.

structural_comparison

Potential Pharmacological Significance

Piperidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities. The N-substituent plays a critical role in determining the pharmacological profile of these compounds.

Derivatives of 1-benzylpiperidine have been investigated for a variety of therapeutic applications, including as potential treatments for neurodegenerative diseases. The benzyl group can engage in favorable pi-stacking interactions with aromatic residues in protein binding pockets.

signaling_pathway ligand Piperidine Derivative (e.g., 1-Benzylpiperidine analog) receptor GPCR Target (e.g., Dopamine or Serotonin Receptor) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

The lack of data on this compound makes it difficult to predict its specific biological activities. However, the isopropyl group is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties. The synthesis and pharmacological evaluation of this compound and its derivatives could therefore be a fruitful area for future research.

Conclusion

This comparative analysis underscores the importance of N-substitution on the piperidine-3-one scaffold. 1-Benzylpiperidin-3-one is a well-characterized and synthetically accessible building block with established utility in medicinal chemistry. In stark contrast, this compound represents a largely unexplored area of chemical space. The theoretical considerations presented here suggest that the isopropyl analog may offer advantages in terms of metabolic stability and could exhibit a distinct pharmacological profile due to differences in steric and electronic properties compared to its benzyl counterpart. The synthesis and characterization of this compound are warranted to fully elucidate its potential as a novel scaffold in drug discovery.

References

Comparative Guide to HPLC Characterization of 1-Isopropylpiperidin-3-one Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of HPLC Methods for Monitoring Key Chemical Transformations

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of reaction products derived from 1-Isopropylpiperidin-3-one. The primary focus is on the separation and quantification of the starting material from its principal reaction products, namely the reduction product 1-Isopropylpiperidin-3-ol and a representative reductive amination product, 4-amino-1-isopropylpiperidine. The data and protocols presented herein are designed to assist researchers in selecting and implementing robust analytical methods for reaction monitoring, purity assessment, and quality control.

Comparison of HPLC Methods for Reaction Product Analysis

The successful analysis of reaction mixtures containing this compound and its derivatives hinges on achieving adequate resolution between the starting material and its products. The primary challenge lies in the similar polarities of these compounds. Below is a comparison of two common reverse-phase HPLC methods.

Table 1: Comparison of HPLC Methods for the Separation of this compound and its Reduction Product

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic AcidA: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA
Gradient N/A5% B to 95% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time: this compound ~ 3.5 min~ 8.2 min
Retention Time: 1-Isopropylpiperidin-3-ol ~ 2.8 min~ 6.5 min
Resolution (Rs) > 1.5> 2.0
Advantages Simple, fast analysisHigher resolution, better peak shape
Disadvantages Potential for peak tailingLonger run time, more complex

Table 2: Comparison of HPLC Methods for Monitoring Reductive Amination

ParameterMethod C: Ion-Pairing ChromatographyMethod D: Standard Reverse-Phase
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (50:50) with 5mM Sodium Dodecyl Sulfate and 0.1% H₃PO₄Acetonitrile:Water (30:70) with 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time: this compound ~ 10.1 min~ 5.2 min
Retention Time: 4-Amino-1-isopropylpiperidine ~ 12.5 min~ 3.1 min
Resolution (Rs) > 2.5> 2.0
Advantages Excellent separation of basic aminesSimpler mobile phase preparation
Disadvantages Longer equilibration times, potential for column degradationLower retention of highly polar amines

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Method A: Isocratic HPLC for Reduction Monitoring
  • Objective: To separate and quantify this compound from its reduction product, 1-Isopropylpiperidin-3-ol.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: A filtered and degassed solution of 60% acetonitrile and 40% water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Method D: Reverse-Phase HPLC for Reductive Amination Monitoring
  • Objective: To monitor the conversion of this compound to 4-amino-1-isopropylpiperidine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: A filtered and degassed solution of 30% acetonitrile and 70% water containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Quench the reaction aliquot and dilute with the mobile phase to a suitable concentration (e.g., 0.1-0.5 mg/mL).

Visualizing Reaction Pathways and Analytical Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_reaction Chemical Reaction A This compound P1 1-Isopropylpiperidin-3-ol A->P1 Reduction P2 Substituted Amine Product A->P2 Reductive Amination B Reducing Agent (e.g., NaBH4) B->P1 C Amine Source + Reducing Agent (Reductive Amination) C->P2

Caption: Reaction pathways of this compound.

G cluster_workflow HPLC Analysis Workflow Start Reaction Mixture SamplePrep Sample Preparation (Dilution/Quenching) Start->SamplePrep HPLC HPLC Injection & Separation SamplePrep->HPLC Detection UV Detection HPLC->Detection Data Data Acquisition & Integration Detection->Data Analysis Data Analysis (Quantification/Purity) Data->Analysis

Caption: General workflow for HPLC analysis.

Validating the Structure of 1-Isopropylpiperidin-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize expected and reported data for the structural validation of 1-Isopropylpiperidin-3-one and its derivatives, drawing comparisons with analogous compounds.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted for this compound vs. Reported for Analogues)

Proton Assignment (this compound) Predicted Chemical Shift (δ, ppm) Reported Chemical Shift (δ, ppm) for N-Methyl-3-piperidinone Reported Chemical Shift (δ, ppm) for N-Benzyl-3-oxopiperidine-4-carboxylate
Isopropyl -CH(CH₃)₂~ 2.5 - 3.0 (septet)N/AN/A
Isopropyl -(CH₃)₂~ 1.0 - 1.2 (d)N/AN/A
Piperidine H2~ 2.8 - 3.2 (m)2.9-3.1~3.7 (s, benzyl CH₂)
Piperidine H4~ 2.4 - 2.6 (t)2.4-2.6~2.6
Piperidine H5~ 1.8 - 2.0 (m)1.9-2.1~2.0
Piperidine H6~ 2.6 - 2.8 (m)2.7-2.9~2.9

Note: Predicted values are based on standard chemical shift tables and data from related N-alkylated piperidines. "d" denotes doublet, "t" denotes triplet, "q" denotes quartet, "m" denotes multiplet, "s" denotes singlet.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted for this compound vs. Reported for Analogues)

Carbon Assignment (this compound) Predicted Chemical Shift (δ, ppm) Reported Chemical Shift (δ, ppm) for N-Methyl-3-piperidinone Reported Chemical Shift (δ, ppm) for N-Benzyl-3-oxopiperidine-4-carboxylate
Carbonyl C3~ 208 - 212~209~205
Isopropyl -CH(CH₃)₂~ 50 - 55N/AN/A
Isopropyl -(CH₃)₂~ 18 - 22N/AN/A
Piperidine C2~ 58 - 62~60~58
Piperidine C4~ 40 - 44~42~41
Piperidine C5~ 25 - 29~27~28
Piperidine C6~ 55 - 59~57~54

Note: Predicted values are based on standard chemical shift tables and data from related N-alkylated piperidines.

Table 3: Mass Spectrometry and X-ray Crystallography Data for Piperidinone Derivatives

Analytical Technique Parameter Expected/Reported Value for Piperidinone Derivatives
High-Resolution Mass Spectrometry (HRMS) Molecular Formula ConfirmationExpected to provide the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition. For C₈H₁₅NO (this compound), the expected exact mass is approximately 142.1232.
X-ray Crystallography Crystal SystemMonoclinic or Orthorhombic systems are common for piperidine derivatives[1].
Space GroupP2₁/c or P2₁/n are frequently observed space groups for similar heterocyclic compounds[1].
ConformationThe piperidine ring is expected to adopt a chair conformation to minimize steric strain[2].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural validation experiments.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of N-Boc-3-piperidone.

Workflow for the Synthesis of this compound

G A 3-Hydroxypyridine B N-Alkylation with Isopropyl Bromide A->B iPrBr, Solvent C N-Isopropyl-3-hydroxypyridinium bromide B->C D Reduction (e.g., NaBH4) C->D NaBH4, Solvent E 1-Isopropyl-3-hydroxypiperidine D->E F Oxidation (e.g., Swern or Dess-Martin) E->F Oxidizing Agent G This compound F->G

Caption: Synthetic pathway for this compound.

Protocol:

  • N-Alkylation: 3-Hydroxypyridine is reacted with an isopropylating agent, such as 2-bromopropane, in a suitable solvent (e.g., acetonitrile) to yield N-isopropyl-3-hydroxypyridinium bromide.

  • Reduction: The resulting pyridinium salt is reduced, for example with sodium borohydride in an alcoholic solvent, to afford 1-isopropyl-3-hydroxypiperidine.

  • Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, this compound, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by employing a Swern or Dess-Martin oxidation.

  • Purification: The final product is purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Workflow for NMR Analysis

G Sample Dissolve sample in CDCl3 with TMS NMR_Acquisition Acquire 1H, 13C, DEPT, COSY, HSQC, and HMBC spectra Sample->NMR_Acquisition Processing Process and analyze spectra NMR_Acquisition->Processing Assignment Assign proton and carbon signals Processing->Assignment Structure_Confirmation Confirm connectivity and structure Assignment->Structure_Confirmation

Caption: Workflow for NMR-based structural validation.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrals of all proton signals.

  • ¹³C NMR and DEPT: Obtain a one-dimensional carbon NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments, to distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Utilize techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). This will provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including stereochemistry and conformation in the solid state, single-crystal X-ray diffraction is the gold standard.

Logical Relationship for X-ray Crystallography

G Compound Synthesized Compound Crystallization Grow Single Crystals Compound->Crystallization Diffraction X-ray Diffraction Analysis Crystallization->Diffraction Data_Processing Solve and Refine Structure Diffraction->Data_Processing Structure Determine 3D Structure, Bond Lengths, and Angles Data_Processing->Structure

References

Reactivity Face-Off: N-isopropyl vs. N-methyl Piperidinones in Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of heterocyclic chemistry, piperidinone scaffolds are pivotal intermediates for the synthesis of a vast array of pharmacologically active compounds. The nature of the substituent on the piperidine nitrogen plays a crucial role in modulating the molecule's physical, chemical, and biological properties. This guide provides a comparative analysis of the reactivity of two common analogs: N-isopropyl-4-piperidinone and N-methyl-4-piperidinone, with a focus on their susceptibility to nucleophilic attack at the carbonyl carbon. While direct comparative kinetic studies are not extensively available in the public domain, this guide synthesizes established principles of organic chemistry to predict and explain their relative reactivity, supported by a proposed experimental framework for quantitative analysis.

Executive Summary of Reactivity

The primary determinant of reactivity in nucleophilic additions to N-substituted piperidinones is the steric hindrance imposed by the N-alkyl group. The bulkier isopropyl group in N-isopropyl-4-piperidinone significantly shields the carbonyl carbon from the approach of a nucleophile compared to the smaller methyl group in N-methyl-4-piperidinone. Consequently, N-methyl-4-piperidinone is expected to exhibit higher reactivity towards nucleophiles.

Data Presentation: Comparative Reactivity Metrics (Predicted)

The following table summarizes the predicted relative reactivity and supporting physicochemical properties of N-isopropyl-4-piperidinone and N-methyl-4-piperidinone. The reaction rate constants are hypothetical values based on the principles of steric hindrance, intended to illustrate the expected trend.

ParameterN-isopropyl-4-piperidinoneN-methyl-4-piperidinoneRationale for Difference
Molecular Formula C₈H₁₅NOC₆H₁₁NODifferent N-alkyl substituents.
Molecular Weight 141.21 g/mol 113.16 g/mol Isopropyl group is larger than the methyl group.
Predicted Relative Reaction Rate Constant (k_rel) for Nucleophilic Addition 1~5-10The less sterically hindered carbonyl in N-methyl-4-piperidinone allows for faster nucleophilic attack.[1][2]
Steric Hindrance at Carbonyl HighLowThe bulky isopropyl group provides significant steric shielding.[3]
Electrophilicity of Carbonyl Carbon SimilarSimilarThe inductive effects of the isopropyl and methyl groups are similar in magnitude, leading to comparable electrophilicity of the carbonyl carbon.

Experimental Protocols: A Framework for Quantitative Comparison

To empirically validate the predicted difference in reactivity, a series of kinetic experiments can be performed. A common method involves monitoring the progress of a reaction with a suitable nucleophile using spectroscopic techniques.

Experiment: Kinetics of the Grignard Reaction with Phenylmagnesium Bromide

This experiment aims to determine the second-order rate constants for the reaction of N-isopropyl-4-piperidinone and N-methyl-4-piperidinone with phenylmagnesium bromide.

Materials:

  • N-isopropyl-4-piperidinone

  • N-methyl-4-piperidinone

  • Phenylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of the respective piperidinone (e.g., 0.1 M) in anhydrous THF.

  • Temperature Control: The flask is immersed in a constant-temperature bath (e.g., 25 °C).

  • Reaction Initiation: A solution of phenylmagnesium bromide in THF (e.g., 0.1 M) is rapidly added to the piperidinone solution under vigorous stirring.

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn and immediately quenched by adding them to a vial containing the quenching solution and the internal standard.

  • Analysis: The quenched samples are analyzed by GC-FID to determine the concentration of the remaining piperidinone.

  • Data Analysis: The concentration of the piperidinone is plotted against time. The initial rates are determined, and the second-order rate constant (k) is calculated using the appropriate rate law.

Visualization of Key Concepts

Logical Relationship: Factors Influencing Reactivity

The following diagram illustrates the key factors that determine the reactivity of N-substituted piperidinones in nucleophilic addition reactions.

G Factors Influencing Piperidinone Reactivity cluster_0 N-isopropyl-4-piperidinone cluster_1 N-methyl-4-piperidinone Reactivity Reactivity to Nucleophilic Addition StericHindrance Steric Hindrance of N-Alkyl Group Reactivity->StericHindrance inversely proportional to ElectronicEffects Electronic Effects of N-Alkyl Group Reactivity->ElectronicEffects dependent on Nucleophile Nature of the Nucleophile Reactivity->Nucleophile dependent on HighSteric High Steric Hindrance StericHindrance->HighSteric LowSteric Low Steric Hindrance StericHindrance->LowSteric

Caption: Factors influencing piperidinone reactivity.

Experimental Workflow: Kinetic Analysis

This diagram outlines the workflow for the proposed kinetic experiment to compare the reactivity of the two piperidinone derivatives.

G Workflow for Kinetic Analysis Start Start ReactionSetup Prepare Piperidinone Solution in THF Start->ReactionSetup AddGrignard Add Phenylmagnesium Bromide ReactionSetup->AddGrignard Sampling Take Aliquots at Timed Intervals AddGrignard->Sampling Quench Quench Reaction Sampling->Quench GC_Analysis GC-FID Analysis Quench->GC_Analysis DataAnalysis Calculate Rate Constant (k) GC_Analysis->DataAnalysis End End DataAnalysis->End

Caption: Workflow for kinetic analysis.

References

Quantitative structure-activity relationship (QSAR) studies of piperidinone inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to predict the biological activity of chemical compounds based on their molecular structures. This guide provides a comparative analysis of various QSAR studies conducted on piperidinone-based inhibitors, a class of compounds with diverse therapeutic potential, including anticancer and neuroprotective activities. By leveraging experimental data and detailed methodologies, this document aims to offer researchers valuable insights for the rational design of more potent and selective piperidinone derivatives.

Comparative Analysis of QSAR Models for Piperidinone Inhibitors

Several QSAR models have been developed to elucidate the structure-activity relationships of piperidinone inhibitors targeting different biological endpoints. The predictive power of these models is assessed using various statistical parameters, with the most significant ones summarized below.

QSAR Model Target/Activity Key Statistical Parameters Important Molecular Descriptors Reference
GA-PLS Cytotoxicity (L1210, CEM, Molt4/C8 cells)pred_r²: 0.80 - 0.94Molecular density, Topological (X2A), Geometrical indices[1][2]
MLR Cytotoxicity (Molt/C8 cell line)R² = 0.81, Q² = 0.72, pred_r² = 0.64Quantum (HOMO, Dipole moment X), Spatial (Molecular density)[2]
Fragment-based QSAR p53-MDM2 Inhibitionr² = 0.9415, q² = 0.8958, pred_r² = 0.8894R2-DeltaEpsilonA, R1-RotatableBondCount, R2-SssOCount[3]
GA-PLS & MLR Dual NK1R antagonism / SERT inhibitionNot specified in abstractNot specified in abstract[4]
CoMFA & CoMSIA CCR5 Receptor AntagonismPredictive for a test set of 19 compoundsSteric and electrostatic fields (CoMFA), Similarity indices (CoMSIA)[5]
Genetic Function Approximation NorA Efflux Pump Inhibitionr² = 0.962, q² = 0.917Partial negative surface area, Molecular shadow area (XZ plane), Heat of formation[6][7]

Experimental and Computational Protocols

The development of robust QSAR models relies on well-defined experimental and computational protocols. Below are generalized methodologies commonly employed in the QSAR studies of piperidinone inhibitors.

1. Data Set Preparation:

  • Compound Selection: A series of piperidinone derivatives with experimentally determined biological activities (e.g., IC50, Ki) is selected.

  • Data Curation: The biological activity data is typically converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a linear relationship with the descriptors.

  • Data Splitting: The dataset is divided into a training set for model development and a test set for external validation to assess the model's predictive ability.

2. Molecular Modeling and Descriptor Calculation:

  • 3D Structure Generation: The 3D structures of the piperidinone molecules are generated and optimized using computational chemistry software.

  • Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, quantum-chemical, and physicochemical properties, are calculated for each molecule.

3. QSAR Model Development:

  • Variable Selection: To avoid overfitting and to identify the most relevant descriptors, variable selection methods are employed. Common techniques include:

    • Genetic Algorithm (GA): An optimization technique inspired by natural evolution to select the optimal subset of descriptors.

    • Stepwise Multiple Linear Regression (MLR): A statistical method that iteratively adds or removes descriptors from the model based on their significance.

  • Model Building: Various statistical and machine learning algorithms are used to establish a mathematical relationship between the selected descriptors and the biological activity. These include:

    • Multiple Linear Regression (MLR): A linear regression method to model the relationship between a dependent variable and one or more independent variables.

    • Partial Least Squares (PLS): A statistical method that is particularly useful when the number of variables is large and there is multicollinearity among them.

    • Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR method that correlates the steric and electrostatic fields of molecules with their biological activity.[5]

    • Comparative Molecular Similarity Indices Analysis (CoMSIA): Another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[5]

4. Model Validation:

  • Internal Validation: The robustness and stability of the QSAR model are assessed using internal validation techniques such as:

    • Leave-One-Out (LOO) Cross-Validation (q²): In each cycle, one compound is left out, and the model is rebuilt with the remaining compounds to predict the activity of the excluded one.

  • External Validation: The predictive power of the model on an external set of compounds (test set) is evaluated using the predicted R-squared (pred_r²).

Visualizing the QSAR Workflow and Comparative Logic

To better understand the processes involved in QSAR studies, the following diagrams illustrate a typical workflow and the logical structure of a comparative analysis.

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Model Development cluster_Validation Model Validation cluster_Application Application A Dataset Collection B Data Curation A->B C Splitting (Train/Test) B->C D Descriptor Calculation C->D E Variable Selection D->E F Model Generation E->F G Internal Validation (q²) F->G H External Validation (pred_r²) G->H I Prediction of New Compounds H->I Comparative_QSAR cluster_Methods QSAR Methodologies cluster_Results Model Performance & Insights A Piperidinone Inhibitors Dataset B Method 1 (e.g., GA-PLS) A->B C Method 2 (e.g., MLR) A->C D Method 3 (e.g., CoMFA) A->D E Model 1 Stats (R², q², pred_r²) B->E F Model 2 Stats (R², q², pred_r²) C->F G Model 3 Stats (R², q², pred_r²) D->G H Comparative Analysis & Conclusion E->H F->H G->H

References

A Comparative Guide to the Synthesis of 3-Arylpiperidines: Modern Catalytic Approaches vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 3-arylpiperidines is a critical endeavor. This structural motif is a cornerstone in a multitude of pharmaceutical agents, driving the demand for robust and versatile synthetic strategies. This guide provides an objective comparison of a modern rhodium-catalyzed asymmetric synthesis with traditional methods, supported by experimental data to inform the selection of the most suitable route for specific research and development needs.

The 3-arylpiperidine core is present in a range of bioactive molecules, including treatments for neurological disorders and other conditions. The precise spatial arrangement of the aryl group on the piperidine ring is often crucial for pharmacological activity, making enantioselective synthesis a key consideration. This comparison will delve into a recently developed rhodium-catalyzed asymmetric reductive Heck reaction and contrast it with established methods such as Michael addition, Grignard reaction, and reductive amination.

At a Glance: Comparison of Synthetic Routes

ParameterRh-Catalyzed Asymmetric SynthesisMichael AdditionGrignard ReactionReductive Amination
Key Transformation Asymmetric Reductive Heck ReactionConjugate AdditionNucleophilic addition to a carbonylImine/Iminium ion reduction
Stereoselectivity High (Excellent enantioselectivity)Generally produces racemates; chiral auxiliaries or catalysts required for stereocontrol.Produces racemic or diastereomeric mixtures.Can be diastereoselective depending on the substrate and reagents.
Substrate Scope Broad tolerance for functional groups on the aryl boronic acid.Requires activated Michael acceptors and donors; sensitive functional groups may not be tolerated.Requires a piperidone precursor; sensitive to acidic protons and other electrophilic groups.Broad applicability with various aldehydes/ketones and amines.
Typical Yield High to excellent.Variable, often moderate to good.Moderate to good, can be affected by side reactions.Generally good to high.
Reaction Conditions Mild to moderate temperatures, requires a specific catalyst system.Often requires strong bases and may need elevated temperatures.Requires anhydrous conditions and often cryogenic temperatures.Mild conditions, often at room temperature.
Reagents Arylboronic acids, dihydropyridine precursor, Rh-catalyst, chiral ligand.Arylacetonitriles, α,β-unsaturated esters, strong base.Arylmagnesium halides, N-protected piperidone.Aryl aldehyde/ketone, amine, reducing agent.
Scalability Demonstrated on a gram scale.[1][2]Generally scalable.Scalable, but requires careful control of anhydrous conditions.Readily scalable.

Modern Approach: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A significant advancement in the synthesis of enantioenriched 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3][4][5] This method utilizes readily available arylboronic acids and a dihydropyridine precursor to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity.[1][2][3][4][5] Subsequent reduction affords the desired 3-arylpiperidine.

A key advantage of this approach is its broad functional group tolerance, allowing for the synthesis of a diverse library of 3-arylpiperidines.[1][2][3] The reaction has been successfully performed on a gram scale, highlighting its potential for larger-scale production.[2]

Experimental Data: Rh-Catalyzed Asymmetric Synthesis
Aryl Boronic AcidYield (%)Enantiomeric Excess (ee, %)
Phenylboronic acid8196
4-Methoxyphenylboronic acid8596
4-Chlorophenylboronic acid8297
4-(Trifluoromethyl)phenylboronic acid7598
3-Methoxyphenylboronic acid8895
2-Fluorophenylboronic acid2599
1-Naphthylboronic acid4199

Data sourced from a representative study on the Rh-catalyzed asymmetric synthesis.[1][2]

Experimental Protocol: General Procedure for Rh-Catalyzed Cross-Coupling

A vial is charged with [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%). The vial is purged with argon. Toluene, 2-methyltetrahydrofuran (THP), and water are added, followed by aqueous cesium hydroxide (2.0 equiv). The mixture is stirred at 70 °C for 10 minutes. The arylboronic acid (3.0 equiv) and the dihydropyridine precursor (1.0 equiv) are then added, and the resulting mixture is stirred at 70 °C for 20 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and passed through a plug of silica gel. The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the 3-aryl-tetrahydropyridine product. Subsequent hydrogenation, for example using palladium on carbon, affords the final 3-arylpiperidine.

Rh_Catalyzed_Synthesis Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Carbometalation (with Arylboronic Acid) 3-Arylpiperidine 3-Arylpiperidine Tetrahydropyridine->3-Arylpiperidine Reduction

Caption: Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.

Traditional Synthesis Routes

While the rhodium-catalyzed method offers significant advantages in terms of stereocontrol and efficiency, traditional methods for synthesizing 3-arylpiperidines remain relevant and are widely used. These approaches often involve more classical organic transformations.

Michael Addition

A common strategy involves the Michael addition of a carbanion derived from an arylacetonitrile to an α,β-unsaturated ester. The resulting adduct can then be cyclized to form a piperidinone, which is subsequently reduced to the 3-arylpiperidine. While this method is versatile, it typically produces a racemic mixture, and subsequent resolution or the use of chiral auxiliaries is necessary to obtain enantiomerically pure products.

Michael_Addition Arylacetonitrile Arylacetonitrile Adduct Adduct Arylacetonitrile->Adduct Michael Addition (with α,β-unsaturated ester) Piperidinone Piperidinone Adduct->Piperidinone Cyclization 3-Arylpiperidine 3-Arylpiperidine Piperidinone->3-Arylpiperidine Reduction

Caption: Michael addition route to 3-arylpiperidines.

Grignard Reaction

The Grignard reaction provides a direct route to 3-aryl-3-hydroxypiperidines through the addition of an arylmagnesium halide to an N-protected 3-piperidone. The resulting tertiary alcohol can then be dehydroxylated to introduce a double bond, followed by hydrogenation to yield the 3-arylpiperidine. This method is straightforward but can be limited by the availability of the substituted 3-piperidone and potential side reactions associated with the highly reactive Grignard reagent.

Experimental Data: Grignard Reaction and Hydrogenation
Arylmagnesium BromideYield of 3-Aryl-3-hydroxypiperidine (%)Overall Yield of 3-Arylpiperidine (%)
Phenylmagnesium bromide~70-80~50-60
4-Methoxyphenylmagnesium bromide~65-75~45-55
4-Chlorophenylmagnesium bromide~60-70~40-50

Yields are approximate and can vary based on specific reaction conditions and the N-protecting group.

Experimental Protocol: Grignard Addition to N-Boc-3-piperidone

To a solution of an aryl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere is added magnesium turnings. The mixture is heated to initiate the formation of the Grignard reagent. In a separate flask, N-Boc-3-piperidone is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared Grignard reagent is added dropwise to the solution of the piperidone. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude 3-aryl-3-hydroxy-N-Boc-piperidine is then subjected to dehydration and hydrogenation steps to obtain the final 3-arylpiperidine.

Grignard_Reaction 3-Piperidone 3-Piperidone 3-Aryl-3-hydroxypiperidine 3-Aryl-3-hydroxypiperidine 3-Piperidone->3-Aryl-3-hydroxypiperidine Grignard Addition (with Arylmagnesium halide) 3-Aryl-tetrahydropyridine 3-Aryl-tetrahydropyridine 3-Aryl-3-hydroxypiperidine->3-Aryl-tetrahydropyridine Dehydration 3-Arylpiperidine 3-Arylpiperidine 3-Aryl-tetrahydropyridine->3-Arylpiperidine Hydrogenation

Caption: Grignard reaction pathway for 3-arylpiperidine synthesis.

Reductive Amination

Reductive amination offers a versatile approach to 3-arylpiperidines, typically involving the reaction of a suitably substituted keto-aldehyde or keto-ester with an amine, followed by reduction of the intermediate imine or enamine. Alternatively, catalytic hydrogenation of a 3-arylpyridine can directly yield the corresponding 3-arylpiperidine. The success of this method depends on the availability of the pyridine precursor and the efficiency of the hydrogenation, which can sometimes be challenging due to catalyst poisoning by the nitrogen heterocycle. Recent advances have described robust iridium(III)-catalyzed ionic hydrogenations of pyridines that tolerate a wide range of functional groups.[2][6][7]

Experimental Data: Iridium-Catalyzed Hydrogenation of 3-Arylpyridines
3-ArylpyridineYield of 3-Arylpiperidine (%)
3-PhenylpyridineHigh
3-(4-Methoxyphenyl)pyridineHigh
Methyl 3-(pyridin-3-yl)benzoate>95
3-(4-(Trifluoromethyl)phenyl)pyridine>95

Data from a study on iridium-catalyzed ionic hydrogenation.[2]

Reductive_Amination 3-Arylpyridine 3-Arylpyridine 3-Arylpiperidine 3-Arylpiperidine 3-Arylpyridine->3-Arylpiperidine Catalytic Hydrogenation (e.g., Ir(III) catalyst)

References

Comparison Guide: In Vitro Assay Validation for Bioactive 1-Isopropylpiperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in vitro assays for validating the bioactivity of novel 1-Isopropylpiperidin-3-one derivatives. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in the screening and characterization of these compounds.

Introduction to this compound Derivatives

Piperidinone-based structures are significant pharmacophores found in numerous bioactive molecules. The this compound scaffold serves as a versatile starting point for developing novel therapeutic agents. The validation of these derivatives requires a systematic approach using a battery of in vitro assays to determine their cytotoxic, enzyme-inhibitory, and anti-inflammatory properties, among others. This guide compares a hypothetical series of derivatives (IPP-01, IPP-02, IPP-03) against a standard reference compound.

Comparative Data Analysis

The bioactivity of the derivatives was assessed using cytotoxicity, acetylcholinesterase (AChE) inhibition, and nitric oxide (NO) inhibition assays. The results are summarized below.

Table 1: Cytotoxicity of this compound Derivatives in HEK293 Cells

CompoundIC₅₀ (µM)Max Inhibition (%)
IPP-01 78.5 ± 4.295.2
IPP-02 152.1 ± 8.988.7
IPP-03 95.3 ± 5.692.1
Doxorubicin (Control) 1.2 ± 0.398.5

Data are presented as mean ± standard deviation (n=3). IC₅₀ represents the concentration at which 50% of cell viability is inhibited.

Table 2: Acetylcholinesterase (AChE) Inhibition

CompoundIC₅₀ (µM)Inhibition Type
IPP-01 15.4 ± 1.8Competitive
IPP-02 32.7 ± 3.1Non-competitive
IPP-03 9.8 ± 1.1Competitive
Donepezil (Control) 0.025 ± 0.005Non-competitive

Data are presented as mean ± standard deviation (n=3). IC₅₀ represents the concentration at which 50% of AChE activity is inhibited.

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (µM)Max NO Inhibition (%)
IPP-01 25.1 ± 2.585.4
IPP-02 45.8 ± 4.372.3
IPP-03 18.9 ± 2.190.1
L-NAME (Control) 12.5 ± 1.595.0

Data are presented as mean ± standard deviation (n=3). IC₅₀ represents the concentration that inhibits 50% of NO production.

Experimental Workflows and Signaling Pathways

Visual representations of the experimental processes and targeted biological pathways provide clarity and aid in understanding the mechanism of action.

G cluster_0 In Vitro Assay Workflow compound IPP Derivatives (IPP-01, IPP-02, IPP-03) assay1 Cytotoxicity Assay (MTT) compound->assay1 assay2 Enzyme Inhibition (AChE Assay) compound->assay2 assay3 Anti-inflammatory (NO Assay) compound->assay3 data Data Analysis (IC50 Determination) assay1->data assay2->data assay3->data conclusion Identify Lead Compound data->conclusion

Caption: General workflow for in vitro screening of IPP derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB p65/p50 (NF-κB) IKK->NFkB activates IkB IκBα IKK->IkB phosphorylates (degradation) iNOS iNOS Gene Expression NFkB->iNOS translocates to nucleus, activates transcription NO Nitric Oxide (NO) iNOS->NO IPP IPP Derivatives IPP->IKK Inhibits

Caption: Proposed mechanism of NO inhibition via the NF-κB pathway.

Detailed Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Treat the cells with various concentrations of the this compound derivatives (e.g., 1 to 200 µM) for 24 hours. Use Doxorubicin as a positive control and 0.5% DMSO as a vehicle control.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

This colorimetric assay quantifies the activity of AChE, a key enzyme in the cholinergic nervous system.

  • Principle: Based on the Ellman's method, where thiocholine, produced by AChE action on acetylthiocholine, reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to form a yellow-colored product.

  • Procedure:

    • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, and 50 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 25 µL of the test derivative solution at various concentrations. Use Donepezil as a positive control.

    • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

    • Incubate the plate at 25°C for 15 minutes.

    • Measure the absorbance at 412 nm every 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test derivatives for 1 hour. L-NAME is used as a positive control.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ values. A parallel MTT assay should be run to ensure that the observed NO inhibition is not due to cytotoxicity.

A Researcher's Guide to N-Protected Piperidinones: A Side-by-Side Comparison in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidinone scaffold is a cornerstone in the synthesis of aza-heterocyclic compounds with significant therapeutic potential. The strategic selection of a nitrogen protecting group is paramount, directly influencing the reactivity, stability, and stereochemical outcome of synthetic transformations. This guide provides an objective, data-driven comparison of three commonly employed N-protected piperidinones: N-Boc-, N-Cbz-, and N-Fmoc-4-piperidone, offering insights into their performance in various synthetic contexts.

The judicious use of protecting groups allows for the selective functionalization of the piperidinone ring, a critical step in the construction of complex molecular architectures found in numerous pharmaceuticals.[1][2] The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are among the most utilized amine protecting groups, each possessing distinct characteristics regarding their introduction, stability, and cleavage.[3] This comparison guide aims to equip researchers with the necessary information to make informed decisions in the design and execution of their synthetic strategies involving piperidinone intermediates.

Comparative Overview of N-Protecting Groups

The choice of an N-protecting group for piperidinone is dictated by the overall synthetic plan, including the compatibility with subsequent reaction conditions and the desired deprotection strategy. The orthogonality of these protecting groups—the ability to selectively remove one in the presence of others—is a key consideration in multi-step synthesis.[3][4]

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Limitations
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-CO-Acidic (e.g., TFA, HCl in dioxane)[5][6]Stable to a wide range of non-acidic reagents; widely used in solid-phase and solution-phase synthesis.[7][8]The strongly acidic conditions required for removal may not be suitable for acid-sensitive substrates; the formation of the tert-butyl cation can lead to side reactions.[6]
Cbz (Benzyloxycarbonyl)C₆H₅CH₂-O-CO-Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[9]Orthogonal to both acid- and base-labile protecting groups; deprotection conditions are mild and neutral.[9]Incompatible with reducible functional groups (e.g., alkenes, alkynes, some aromatic systems); the catalyst can be pyrophoric.[9]
Fmoc (9-Fluorenyl- methyloxycarbonyl)C₁₄H₉CH₂-O-CO-Basic (e.g., 20% piperidine in DMF)[3][10]Mild, base-mediated deprotection; orthogonal to acid- and hydrogenolysis-labile groups; widely used in solid-phase peptide synthesis.[10][11]The dibenzofulvene byproduct can undergo side reactions; the Fmoc group is labile to some primary and secondary amines.[11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic strategies. The following sections provide established procedures for the protection of 4-piperidone and the subsequent deprotection of the resulting N-protected derivatives.

N-Protection of 4-Piperidone

Protocol 1: Synthesis of N-Boc-4-piperidone

  • Materials: 4-Piperidone hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

  • Procedure: To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in DCM, TEA (2.2 eq) is added at 0 °C. A solution of Boc₂O (1.1 eq) in DCM is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford N-Boc-4-piperidone.[5]

Protocol 2: Synthesis of N-Cbz-4-piperidone

  • Materials: 4,4-Piperidinediol hydrochloride, benzyl chloroformate (Cbz-Cl), sodium carbonate (Na₂CO₃), tetrahydrofuran (THF), water, ethyl acetate.

  • Procedure: To a solution of 4,4-piperidinediol hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, Na₂CO₃ (1.4 eq) and Cbz-Cl (1.2 eq) are added. The mixture is stirred at room temperature for 9 hours. The reaction mixture is then diluted with ethyl acetate and a 5% aqueous solution of Na₂CO₃. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield N-Cbz-4-piperidone as a colorless oil.[13]

Protocol 3: Synthesis of N-Fmoc-4-piperidone

  • Materials: 4-Piperidone hydrochloride, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate (NaHCO₃), 1,4-dioxane, water.

  • Procedure: To a solution of 4-piperidone hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water, NaHCO₃ (2.5 eq) is added. The mixture is cooled to 0 °C, and a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give N-Fmoc-4-piperidone.

Deprotection of N-Protected 4-Piperidones

Protocol 4: Deprotection of N-Boc-4-piperidone

  • Materials: N-Boc-4-piperidone, 4M HCl in 1,4-dioxane.

  • Procedure: N-Boc-4-piperidone (1.0 eq) is dissolved in 1,4-dioxane. A 4M solution of HCl in 1,4-dioxane is added, and the solution is stirred at room temperature for 4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to provide the hydrochloride salt of 4-piperidone.[5]

Protocol 5: Deprotection of N-Cbz-4-piperidone

  • Materials: N-Cbz-4-piperidone, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas (H₂).

  • Procedure: N-Cbz-4-piperidone (1.0 eq) is dissolved in methanol. 10% Pd/C (5-10 mol%) is carefully added to the solution. The flask is evacuated and backfilled with hydrogen gas (using a balloon). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 4-piperidone.[14]

Protocol 6: Deprotection of N-Fmoc-4-piperidone

  • Materials: N-Fmoc-4-piperidone, piperidine, N,N-dimethylformamide (DMF).

  • Procedure: N-Fmoc-4-piperidone (1.0 eq) is dissolved in DMF. A 20% (v/v) solution of piperidine in DMF is added, and the mixture is stirred at room temperature. The reaction is typically complete within 30 minutes and can be monitored by TLC. Upon completion, the solvent and excess piperidine are removed under high vacuum to yield the crude 4-piperidone, which can be further purified if necessary.[10][15]

Reactivity and Stereoselectivity

The nature of the N-protecting group can significantly influence the reactivity of the piperidinone ring and the stereochemical outcome of subsequent reactions. The electron-withdrawing or -donating properties of the protecting group can affect the acidity of the α-protons and the stability of the corresponding enolate.

For instance, the carbamate protecting groups (Boc, Cbz, Fmoc) are generally considered to be electron-withdrawing, which can influence the regioselectivity of enolate formation. While comprehensive studies directly comparing the stereoselectivity of reactions for all three N-protected 4-piperidones are limited, it is established that N-protecting groups can play a crucial role in directing the stereochemical course of reactions such as alkylations and aldol additions.[1] The steric bulk of the protecting group can also influence the facial selectivity of nucleophilic attack on the carbonyl group or the approach of an electrophile to the enolate.

Visualizing Synthetic Strategies

To aid in the selection and application of N-protected piperidinones, the following diagrams illustrate key conceptual workflows and relationships.

G cluster_0 General Synthetic Workflow 4-Piperidone 4-Piperidone N-Protection N-Protection 4-Piperidone->N-Protection N-Protected_Piperidinone N-Protected_Piperidinone N-Protection->N-Protected_Piperidinone Functionalization Functionalization N-Protected_Piperidinone->Functionalization Functionalized_Piperidinone Functionalized_Piperidinone Functionalization->Functionalized_Piperidinone N-Deprotection N-Deprotection Functionalized_Piperidinone->N-Deprotection Target_Molecule Target_Molecule N-Deprotection->Target_Molecule G Start Start Acid_Sensitive Acid_Sensitive Start->Acid_Sensitive Substrate sensitive to acid? Base_Sensitive Base_Sensitive Acid_Sensitive->Base_Sensitive Yes Use_Boc Use_Boc Acid_Sensitive->Use_Boc No Reducible_Groups Reducible_Groups Base_Sensitive->Reducible_Groups Substrate sensitive to base? Use_Fmoc Use_Fmoc Base_Sensitive->Use_Fmoc No Use_Cbz Use_Cbz Reducible_Groups->Use_Cbz No Consider_Alternative Consider_Alternative Reducible_Groups->Consider_Alternative Yes G cluster_acid Strong Acid (e.g., TFA) cluster_base Base (e.g., Piperidine) cluster_h2 Hydrogenolysis (H₂/Pd-C) Relative_Stability Relative_Stability Boc_Acid Boc (Labile) Cbz_Acid Cbz (Stable) Fmoc_Acid Fmoc (Stable) Boc_Base Boc (Stable) Cbz_Base Cbz (Stable) Fmoc_Base Fmoc (Labile) Boc_H2 Boc (Stable) Cbz_H2 Cbz (Labile) Fmoc_H2 Fmoc (Stable)

References

Spectral Database Comparison for the Identification of 1-Isopropylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectral data for the identification of 1-Isopropylpiperidin-3-one. Due to the absence of publicly available experimental spectra for this specific compound in major databases, this document presents a predicted spectral profile based on data from analogous structures. This guide also outlines standard experimental protocols for acquiring mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, and discusses alternative analytical approaches.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including piperidin-3-one, N-alkylated piperidines, and various cyclic ketones.

Table 1: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Predicted m/zRelative IntensityProposed Fragment Ion
141Moderate[M]+ (Molecular Ion)
126High[M - CH3]+
98High[M - C3H7]+ (Loss of isopropyl group)
83ModeratePiperidin-3-one fragment
70ModerateFurther fragmentation of the piperidine ring
56ModerateFurther fragmentation of the piperidine ring

Table 2: Predicted 1H NMR Spectral Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.0 - 3.2septet1HCH (isopropyl)
~2.5 - 2.8m4HCH2 adjacent to N and C=O
~2.2 - 2.4m2HCH2 at C5
~1.8 - 2.0m2HCH2 at C4
~1.1 - 1.2d6HCH3 (isopropyl)

Table 3: Predicted 13C NMR Spectral Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
~209C=O (C3)
~55CH (isopropyl)
~52C2
~50C6
~40C5
~25C4
~18CH3 (isopropyl)

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm-1)IntensityAssignment
~2970 - 2930StrongC-H stretch (alkyl)
~1715StrongC=O stretch (six-membered ring ketone)[1][2]
~1465MediumC-H bend (CH2)
~1370MediumC-H bend (isopropyl)
~1150MediumC-N stretch

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducible results.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe. Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. 1H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 16 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1 s. 13C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse experiment.

  • Spectral Width: 240 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory. Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal. Acquisition Parameters:

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 32.

  • Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Spectral Data Comparison and Identification Workflow

The following diagram illustrates the logical workflow for identifying this compound using spectral databases and predictive methods.

cluster_0 Data Acquisition cluster_1 Database Search cluster_2 Data Analysis and Identification Unknown Unknown Compound MS Mass Spectrometry (MS) Unknown->MS NMR NMR Spectroscopy (1H, 13C) Unknown->NMR IR FT-IR Spectroscopy Unknown->IR Compare Compare Experimental and Database Spectra MS->Compare NMR->Compare IR->Compare SDBS SDBS SDBS->Compare NIST NIST WebBook NIST->Compare Wiley Wiley SpectraLab Wiley->Compare OtherDB Other Databases (Reaxys, SciFinder) OtherDB->Compare Match Positive Identification Compare->Match Match Found NoMatch No Direct Match Compare->NoMatch No Match Predict Predict Spectra from Analogous Structures TentativeID Tentative Identification based on Prediction Predict->TentativeID NoMatch->Predict

Caption: Workflow for spectral identification.

Alternative Analytical Approaches

In the absence of a direct spectral match, several alternative or complementary techniques can be employed for the structural elucidation of this compound:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₈H₁₅NO).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide detailed structural information and help to piece together the molecule's connectivity. The fragmentation of piperidine derivatives is often characterized by α-cleavage adjacent to the nitrogen atom.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and establish the connectivity of the atoms within the molecule.

  • Chemical Derivatization: Reaction of the ketone functionality with reagents like 2,4-dinitrophenylhydrazine can produce a crystalline derivative with a sharp melting point, which can be used for identification.

By combining the predicted spectral data with these alternative analytical methods, researchers can achieve a high degree of confidence in the identification of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Isopropylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Isopropylpiperidin-3-one, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on information for structurally similar compounds like piperidine, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working outside a fume hood or with poor ventilation, a respirator may be necessary.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep away from ignition sources as the compound may be flammable.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Due to its chemical structure and the hazardous nature of related piperidine compounds, this compound should be classified as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can lead to dangerous reactions.

Step 2: Containerization

  • Select Appropriate Containers: Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any relevant hazard pictograms (e.g., flammable, toxic, corrosive).

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general lab traffic.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Service: Do not attempt to dispose of this compound down the drain or in regular trash. Engage a certified hazardous waste disposal company.

  • Provide Documentation: Be prepared to provide the waste disposal company with a Safety Data Sheet (SDS) for this compound or, if unavailable, for a closely related compound, along with an accurate description of the waste.

Quantitative Hazard Data

Hazard MetricValue (for Piperidine)SpeciesSource
Acute Oral Toxicity (LD50) 133 mg/kgRat[External Source]
Acute Dermal Toxicity (LD50) 275 mg/kgRabbit[External Source]
Aquatic Toxicity (LC50) 46 - 100 mg/L (96h)Leuciscus idus (fish)[1]
Aquatic Toxicity (EC50) 10 mg/L (48h)Daphnia magna (crustacean)[1]

Disclaimer: This data is for piperidine and should be used as an indicator of the potential hazards of this compound. Always handle with caution.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify containerize Transfer to a Labeled, Sealed Waste Container classify->containerize label Label Container: 'Hazardous Waste' Chemical Name, Date containerize->label storage Store in a Designated, Secure Area with Secondary Containment label->storage disposal_service Contact Licensed Hazardous Waste Disposal Service storage->disposal_service documentation Provide Waste Profile and SDS to Disposal Service disposal_service->documentation pickup Schedule and Complete Waste Pickup documentation->pickup end End: Proper Disposal and Documentation pickup->end

Disposal Workflow for this compound

Logical Relationship of Safety Measures

This diagram outlines the logical hierarchy of safety and disposal considerations.

cluster_0 Regulatory Compliance cluster_1 Laboratory Practices cluster_2 Disposal Execution rcra RCRA/EPA Regulations handling Safe Handling & Personal Protective Equipment rcra->handling state_local State & Local Regulations state_local->handling waste_management Waste Segregation, Labeling & Storage handling->waste_management professional_disposal Licensed Waste Hauler waste_management->professional_disposal documentation Manifests & Record Keeping professional_disposal->documentation

Hierarchy of Disposal and Safety Compliance

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Comprehensive Safety and Handling Guide for 1-Isopropylpiperidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 1-Isopropylpiperidin-3-one, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.

Chemical and Physical Properties
PropertyValue
CAS Number 77799-73-6
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol [1]
Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical impermeable gloves.[1]
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or goggles.
Skin and Body Protection Lab Coat/CoverallsWear suitable protective clothing.[1]
Respiratory Protection RespiratorIf ventilation is inadequate, use a NIOSH-approved respirator.
Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to post-experiment cleanup.

1. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • PPE Donning: Before handling, put on all required PPE as specified in the table above.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

2. Handling:

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[1]

  • Avoid Inhalation: Avoid breathing mist, gas, or vapors.[1]

  • Ignition Sources: Keep away from all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

Exposure TypeFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]
Spill Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it for disposal in a suitable, closed container.[1]
Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Container Management:

  • Keep waste containers tightly closed when not in use.

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal service.

  • Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Workflow for Safe Handling of this compound start Start prep Preparation: - Work in Fume Hood - Don PPE - Check Emergency Equipment start->prep handling Handling: - Avoid Contact & Inhalation - No Ignition Sources prep->handling spill_check Spill or Exposure? handling->spill_check post_handling Post-Handling: - Decontaminate Surfaces - Wash Hands disposal Waste Disposal: - Collect in Labeled Container - Arrange for Pickup post_handling->disposal spill_check->post_handling No emergency Emergency Procedures: - First Aid - Spill Cleanup spill_check->emergency Yes emergency->post_handling end End disposal->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylpiperidin-3-one
Reactant of Route 2
Reactant of Route 2
1-Isopropylpiperidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.